2-(Pyrrolidin-2-YL)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-2-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-3-6-2-1-4-7-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCKHADTUGEQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695977 | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-89-3 | |
| Record name | 2-Pyrrolidineethanol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-2-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-(Pyrrolidin-2-YL)ethanol hydrochloride, a versatile building block in organic synthesis and drug discovery. This document collates available data on its physicochemical characteristics, and outlines general synthetic and analytical approaches.
Core Chemical Properties
This compound, with the CAS number 19432-88-3, is the hydrochloride salt of the parent compound 2-(Pyrrolidin-2-yl)ethanol.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| CAS Number | 19432-88-3 | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar chiral pyrrolidine-2-yl-methanol derivatives. A common strategy involves the reduction of a suitable precursor, such as a protected proline derivative.
A potential synthetic pathway is outlined in the workflow below. This process is a generalized representation and would require optimization for specific yield and purity targets.
Caption: Generalized synthetic route for this compound.
Purification of the final hydrochloride salt would typically involve recrystallization from a suitable solvent system, such as isopropanol or ethanol/ether mixtures, to yield a crystalline solid.
Analytical Characterization
The structural confirmation and purity assessment of this compound would rely on standard analytical techniques.
Typical Analytical Workflow:
Caption: Standard analytical methods for structural elucidation and purity determination.
Biological Activity and Applications
The primary utility of this compound in the scientific literature is as a chiral building block for the synthesis of more complex molecules. The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs.
The inherent chirality of this compound makes it a valuable starting material for the stereoselective synthesis of pharmaceutical ingredients. The pyrrolidine ring system is known to interact with a variety of biological targets, and its derivatives have shown a wide range of pharmacological activities, including antiviral, antibacterial, and enzyme inhibitory effects.
Currently, there is limited publicly available information detailing the specific biological activities of this compound itself or its involvement in any defined signaling pathways. Its application appears to be predominantly in the realm of synthetic chemistry, providing a foundational scaffold for the development of novel therapeutic agents. Researchers in drug development may utilize this compound in the generation of compound libraries for screening against various biological targets.
Logical Relationship in Drug Discovery:
References
An In-depth Technical Guide on 2-(Pyrrolidin-2-YL)ethanol hydrochloride (CAS Number: 1220039-89-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyrrolidin-2-YL)ethanol hydrochloride, with the CAS number 1220039-89-3, is a chiral organic compound belonging to the pyrrolidine class. This document aims to provide a comprehensive technical overview of this molecule, consolidating available information on its chemical properties, potential synthesis strategies, and known applications. Due to the limited publicly available research specifically on this compound, this guide also explores data on closely related pyrrolidine derivatives to infer potential areas of interest and future research directions.
Chemical Identity and Properties
This compound is the hydrochloride salt of 2-(pyrrolidin-2-yl)ethanol. The presence of a chiral center at the C-2 position of the pyrrolidine ring indicates that this compound can exist as two enantiomers, (R)- and (S)-2-(pyrrolidin-2-yl)ethanol hydrochloride.
| Property | Value | Source |
| CAS Number | 1220039-89-3 | N/A |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| IUPAC Name | 2-(pyrrolidin-2-yl)ethanol;hydrochloride | N/A |
| Synonyms | 2-(Pyrrolidin-2-YL)ethanol HCl | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. | [2] |
Synthesis and Manufacturing
A general workflow for a potential synthesis is outlined below.
Caption: A potential synthetic workflow for this compound.
General Experimental Considerations:
-
Starting Material: The synthesis would likely commence with a commercially available and enantiomerically pure form of proline or a proline ester (e.g., L-proline or D-proline) to ensure the stereochemical integrity of the final product.
-
Protection of the Amine: The secondary amine of the pyrrolidine ring would typically require protection (e.g., as a carbamate, such as Boc or Cbz) to prevent side reactions during the reduction of the carboxyl group.
-
Reduction of the Carboxyl Group: The protected proline derivative would then be subjected to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent (e.g., tetrahydrofuran, ethanol) are commonly employed for this transformation.
-
Deprotection: Following the reduction, the protecting group on the nitrogen atom would be removed under appropriate conditions (e.g., acidic conditions for Boc group removal).
-
Salt Formation: The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, followed by isolation of the crystalline product.
Potential Applications and Biological Activity
Direct experimental data on the biological activity or specific applications of this compound is scarce. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and pharmaceuticals. Therefore, this compound could serve as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications.
Inferred Areas of Interest:
-
As a Chiral Ligand: The presence of both a nitrogen and an oxygen atom makes it a potential bidentate ligand for asymmetric catalysis.
-
As a Precursor for Pharmaceuticals: Many drugs contain the pyrrolidine ring system. This compound could be a starting material or intermediate for the synthesis of novel drug candidates. Research on other pyrrolidine derivatives has shown activities such as:
-
Glycosidase Inhibition: Certain polyhydroxylated pyrrolidines are known to be potent glycosidase inhibitors, a class of compounds with potential applications in the treatment of diabetes and viral infections.
-
Modulation of Toll-Like Receptors (TLRs): Some pyrrolidine derivatives have been investigated for their ability to modulate TLR signaling pathways, which are involved in the innate immune response. This suggests potential for the development of anti-inflammatory agents.
-
Neurotransmitter Receptor Ligands: The pyrrolidine structure is present in compounds that interact with various neurotransmitter receptors in the central nervous system.
-
Data Presentation
Currently, there is no publicly available quantitative data from experimental studies specifically on this compound (CAS 1220039-89-3) to populate structured tables.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, characterization, or biological evaluation of this compound are not available in the peer-reviewed scientific literature or patent databases at the time of this report. Researchers interested in this compound would need to develop and validate their own methodologies based on established principles of organic synthesis and analytical chemistry.
Signaling Pathways
There is no documented evidence linking this compound to any specific signaling pathways. Visualizations of signaling pathways are therefore not applicable at this time.
Conclusion and Future Directions
This compound is a chiral building block with potential for use in synthetic organic chemistry and drug discovery. However, a significant lack of publicly available research limits a thorough understanding of its properties and applications. Future research efforts could focus on:
-
The development and publication of a detailed and robust synthetic protocol.
-
The full analytical characterization of the compound, including spectroscopic and crystallographic data.
-
Screening for biological activity in various assays to explore its potential as a therapeutic agent or a tool for chemical biology.
This technical guide highlights the current knowledge gap and underscores the opportunity for further investigation into this and related pyrrolidine derivatives.
References
An In-depth Technical Guide to the Molecular Structure of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-(Pyrrolidin-2-YL)ethanol hydrochloride (C₆H₁₄ClNO). This chiral compound is a valuable building block in asymmetric synthesis and holds potential for applications in drug discovery due to the prevalence of the pyrrolidine motif in a wide array of biologically active molecules. This document details a common synthetic route from L-proline and presents a summary of its key physicochemical and spectroscopic properties. The information is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development endeavors.
Introduction
The pyrrolidine ring is a fundamental scaffold in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inherent chirality and conformational rigidity of the pyrrolidine structure make it an attractive component for the design of stereospecific ligands and therapeutic agents. 2-(Pyrrolidin-2-YL)ethanol, as a chiral amino alcohol, serves as a versatile synthon for the introduction of the pyrrolidinyl moiety in more complex molecular architectures. Its hydrochloride salt form enhances its stability and handling properties. This guide will focus on the synthesis of the (S)-enantiomer, which is readily accessible from the naturally occurring amino acid L-proline, and provide an overview of its structural and spectroscopic characteristics.
Molecular Structure and Properties
This compound is the salt formed from the reaction of 2-(pyrrolidin-2-yl)ethanol with hydrochloric acid. The core structure consists of a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) substituted at the 2-position with an ethanol group. The presence of a chiral center at the C2 position of the pyrrolidine ring gives rise to two enantiomers, (R) and (S).
Below is a diagram illustrating the general synthetic pathway from a protected proline precursor to the target molecule.
Caption: General synthetic approach to (S)-2-(Pyrrolidin-2-yl)ethanol hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| CAS Number | 19432-88-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Chirality | Exists as (R) and (S) enantiomers | [1] |
Synthesis
The most common and stereospecific synthesis of (S)-2-(Pyrrolidin-2-YL)ethanol originates from the readily available and inexpensive chiral precursor, L-proline. The synthesis involves the reduction of the carboxylic acid functionality of proline to a primary alcohol, yielding (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol. Subsequent homologation of the hydroxymethyl group leads to the desired 2-ethanol substituent. The final step involves the formation of the hydrochloride salt.
Experimental Protocol: Reduction of L-Proline to (S)-2-(Hydroxymethyl)pyrrolidine
This protocol is a general representation of the reduction of proline and may require optimization.
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
A solution of L-proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude (S)-2-(hydroxymethyl)pyrrolidine.
-
The crude product can be purified by distillation or chromatography.
Note: The homologation of the resulting prolinol to 2-(pyrrolidin-2-yl)ethanol can be achieved through various multi-step synthetic sequences, which are beyond the scope of this generalized protocol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the ethanol substituent. The chemical shifts will be influenced by the protonation of the nitrogen atom.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
A search for detailed, publicly available, and peer-reviewed ¹H and ¹³C NMR data for this compound was unsuccessful. However, spectral data for the free base, (S)-2-Pyrrolidin-2-yl-ethanol, is reported to be available, which would show characteristic shifts for the pyrrolidine and ethanol moieties.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.
-
N-H Stretch: A broad absorption in the region of 3000-2700 cm⁻¹ due to the ammonium salt (R₂NH₂⁺).
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the C-H bonds of the pyrrolidine ring and the ethyl chain.
-
C-O Stretch: A peak in the 1260-1000 cm⁻¹ range, indicative of the C-O bond of the alcohol.
Specific, tabulated FTIR data from a peer-reviewed source for this compound could not be located at the time of this writing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for the free base (C₆H₁₃NO) would be observed at m/z 115. Common fragmentation pathways for pyrrolidine derivatives include the loss of the substituent at the 2-position and ring-opening fragmentations. The presence of the hydrochloride salt would be observable under specific ionization conditions.
While mass spectral data for the free base is indicated to be available, a detailed fragmentation pattern from a peer-reviewed publication for the hydrochloride salt was not found.[2]
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 2-(Pyrrolidin-2-YL)ethanol serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to introduce a stereochemically defined pyrrolidine moiety, which can be crucial for target binding and biological activity.
Derivatives of 2-(pyrrolidin-2-yl)ethanol could be explored for a variety of therapeutic targets. The pyrrolidine ring can act as a mimic of the proline residue in peptides, influencing their conformation and stability. The hydroxyl group provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for screening against various biological targets.
Below is a conceptual workflow for the utilization of this compound in a drug discovery program.
Caption: Role of 2-(Pyrrolidin-2-YL)ethanol HCl in a drug discovery workflow.
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from L-proline provides access to the optically pure (S)-enantiomer. While detailed, publicly available spectroscopic data for the hydrochloride salt is limited, its structural features can be inferred from the data available for the free base and related compounds. The pyrrolidine motif is of high interest to drug development professionals, and this guide serves as a starting point for researchers looking to incorporate this versatile scaffold into their synthetic and drug discovery programs. Further research to fully characterize and explore the biological activities of derivatives of this compound is warranted.
References
An In-depth Technical Guide on the Spectroscopic Data of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Pyrrolidin-2-YL)ethanol hydrochloride. Due to the limited availability of published spectra for this specific salt, this document compiles data from closely related analogs and theoretical predictions to offer a comprehensive analytical profile. The guide includes predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₄ClNO
-
Molecular Weight: 151.63 g/mol [1]
-
CAS Number: 19432-88-3[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its free base, (S)-2-Pyrrolidin-2-yl-ethanol, and general principles of spectroscopy.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H on N (NH₂⁺) | 8.5 - 9.5 | Broad Singlet | Exchangeable with D₂O. The presence of the hydrochloride salt shifts this proton significantly downfield. |
| H on O (OH) | 4.5 - 5.5 | Broad Singlet | Exchangeable with D₂O. |
| H at C2 | 3.5 - 3.8 | Multiplet | Chiral center, coupling with adjacent protons. |
| CH₂ (ethanol) | 3.6 - 3.9 | Multiplet | Diastereotopic protons, may appear as complex multiplets. |
| CH₂ (ethanol) | 1.8 - 2.1 | Multiplet | |
| H at C5 | 3.0 - 3.3 | Multiplet | Protons adjacent to the nitrogen are deshielded. |
| H at C3, C4 | 1.6 - 2.0 | Multiplet | Overlapping signals from the pyrrolidine ring. |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 60 - 65 | Chiral center, attached to the ethanol group. |
| CH₂ (ethanol, C attached to OH) | 58 - 62 | |
| CH₂ (ethanol, C attached to C2) | 35 - 40 | |
| C5 | 45 - 50 | Carbon adjacent to the nitrogen. |
| C3 | 25 - 30 | |
| C4 | 22 - 27 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3500 | Strong, Broad | Intramolecular and intermolecular hydrogen bonding. |
| N-H Stretch (NH₂⁺) | 2400 - 2800 | Strong, Broad | Characteristic of amine salts. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | |
| N-H Bend | 1550 - 1650 | Medium | |
| C-O Stretch | 1050 - 1150 | Strong | |
| C-N Stretch | 1100 - 1250 | Medium |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Notes |
| 115 | [M-HCl]⁺ | Loss of HCl from the molecular ion (as the free base). |
| 98 | [M-HCl-H₂O]⁺ | Loss of water from the free base. |
| 84 | [M-HCl-CH₂CH₂OH]⁺ | Cleavage of the ethanol side chain. |
| 70 | [Pyrrolidine ring fragment]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O (Deuterium Oxide).
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Instrumentation and Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet should be taken as a background.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrumentation and Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Solvent Flow Rate: 5-10 µL/min (direct infusion).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.
-
Mass Range: m/z 50-500.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Pyrrolidin-2-YL)ethanol hydrochloride. Due to the limited availability of a fully assigned experimental spectrum in public databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It is designed to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this compound and related molecules.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of the free base and related pyrrolidine derivatives, with adjustments made to account for the protonation of the pyrrolidine nitrogen, which leads to a general downfield shift of adjacent protons. The spectrum is predicted for a standard deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |
| H-2 (pyrrolidine) | 3.5 - 3.8 | Multiplet | - | 1 |
| H-5 (pyrrolidine, axial) | 3.3 - 3.6 | Multiplet | - | 1 |
| H-5 (pyrrolidine, equatorial) | 3.0 - 3.3 | Multiplet | - | 1 |
| H-α (ethanol) | 3.7 - 4.0 | Multiplet | - | 2 |
| H-β (ethanol) | 1.8 - 2.1 | Multiplet | - | 2 |
| H-3 (pyrrolidine) | 1.9 - 2.2 | Multiplet | - | 2 |
| H-4 (pyrrolidine) | 1.6 - 1.9 | Multiplet | - | 2 |
| NH₂⁺ (pyrrolidine) | 8.5 - 9.5 | Broad Singlet | - | 2 |
| OH (ethanol) | 4.5 - 5.5 | Triplet | ~5 | 1 |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Thoroughly dissolve the sample by gentle vortexing. Ensure complete dissolution to obtain a clear solution.
-
Carefully transfer the solution into a clean 5 mm NMR tube using a pipette.
3. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 300 MHz spectrometer include:
-
Pulse angle: 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (can be adjusted based on sample concentration)
-
Spectral width: 0-12 ppm
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to aid in structural elucidation.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound using ¹H NMR spectroscopy.
13C NMR Analysis of 2-(Pyrrolidin-2-yl)ethanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-(Pyrrolidin-2-yl)ethanol hydrochloride. This document outlines the expected chemical shifts, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis, designed to aid in the structural characterization and quality control of this compound.
Molecular Structure and Carbon Numbering
The first step in any NMR analysis is to understand the molecular structure and assign a numbering system to the carbon atoms to facilitate peak assignment. The structure of this compound is shown below, with each unique carbon atom numbered.
Caption: Structure of this compound with carbon numbering.
13C NMR Chemical Shift Data
2.1. Experimental Data for N-(2-Hydroxyethyl)pyrrolidine (Free Base)
The following table summarizes the reported 13C NMR chemical shifts for the free base form of the compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 61.0 |
| C3 | 28.5 |
| C4 | 23.5 |
| C5 | 54.0 |
| C6 | 58.5 |
| C7 | 59.5 |
2.2. Predicted Data for this compound
Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated and positively charged. This induces a deshielding effect on the adjacent carbon atoms (α-carbons: C2, C5, and C6), causing their signals to shift downfield to a higher ppm value. The effect diminishes with increasing distance from the nitrogen atom. The table below provides the predicted chemical shifts for the hydrochloride salt.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C2 | ~ 63-66 | Downfield shift due to proximity to N⁺H₂ |
| C3 | ~ 27-29 | Minor shift (β-carbon) |
| C4 | ~ 22-24 | Negligible shift (γ-carbon) |
| C5 | ~ 56-59 | Downfield shift due to proximity to N⁺H₂ |
| C6 | ~ 60-63 | Downfield shift due to proximity to N⁺H₂ |
| C7 | ~ 58-60 | Minor shift (β-carbon to N⁺H₂) |
Experimental Protocol for 13C NMR Analysis
This section details a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 50 mg of this compound.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for hydrochloride salts.
-
Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, small vial.[2]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[2] The final solution depth should be approximately 4-5 cm.[1][3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
3.2. NMR Spectrometer Parameters
The following parameters are recommended for a standard 1D proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 100 or 125 MHz (for 13C) | Standard operating frequencies. |
| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled 13C experiment with a 30° pulse angle.[4] |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | Ensures good digital resolution.[4] |
| Relaxation Delay (D1) | 2.0 seconds | Allows for sufficient relaxation of carbon nuclei between pulses.[4] |
| Number of Scans (NS) | 128 - 1024 (or more) | Depends on sample concentration; more scans improve signal-to-noise.[4] |
| Spectral Width (SW) | ~250 ppm (e.g., -10 to 240 ppm) | Covers the entire expected range of 13C chemical shifts for organic molecules.[5] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Workflow for 13C NMR Analysis
The process of 13C NMR analysis follows a logical sequence from sample preparation to final structural confirmation. The workflow diagram below illustrates these steps.
Caption: General workflow for the 13C NMR analysis of an organic compound.
This guide provides a comprehensive framework for the 13C NMR analysis of this compound. Adherence to the detailed protocols and an understanding of the predicted spectral data will enable researchers and scientists to confidently characterize this molecule for applications in research and drug development.
References
The Catalytic Mechanism of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-2-YL)ethanol, a chiral amino alcohol derived from proline, has emerged as a significant organocatalyst in asymmetric synthesis. Its hydrochloride salt, 2-(Pyrrolidin-2-YL)ethanol hydrochloride, serves as a stable and readily available precursor in various chemical transformations. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in catalysis, with a focus on its role in asymmetric C-C bond formation. We will delve into the catalytic cycles, present available quantitative data, and provide illustrative experimental workflows.
Core Catalytic Principles: The Role of the Pyrrolidine Scaffold
The catalytic activity of 2-(Pyrrolidin-2-YL)ethanol and its derivatives is rooted in the unique properties of the pyrrolidine scaffold. Similar to proline, the secondary amine within the pyrrolidine ring is the key functional group responsible for catalysis. The general mechanism proceeds through two primary pathways, depending on the nature of the carbonyl substrate:
-
Enamine Catalysis: In reactions with ketones and aldehydes, the secondary amine of the catalyst undergoes condensation to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new C-C bond.
-
Iminium Catalysis: With α,β-unsaturated aldehydes and ketones, the catalyst forms a transient iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.
The chirality of the 2-substituted pyrrolidine backbone plays a crucial role in directing the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products.
The Role of the Hydrochloride Salt
This compound is the acid salt of the parent amino alcohol. In the context of organocatalysis, the hydrochloride form is generally considered a precatalyst . The protonated pyrrolidine nitrogen is not nucleophilic and therefore cannot initiate the catalytic cycle by forming an enamine or iminium ion.
For the catalyst to become active, in-situ deprotonation is required to generate the free secondary amine. This is typically achieved by the addition of a base to the reaction mixture or by the presence of a basic substrate or reagent. The choice of base and the reaction conditions are critical for controlling the concentration of the active catalyst and, consequently, the reaction rate and stereoselectivity.
Experimental Workflow: In-situ Activation of the Catalyst
The following diagram illustrates a typical experimental workflow for a reaction utilizing this compound as a precatalyst.
Caption: General experimental workflow for catalysis using this compound.
Mechanism of Action in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation, and pyrrolidine-based catalysts are highly effective in promoting this transformation. The mechanism, proceeding through an enamine intermediate, is illustrated below.
Catalytic Cycle for the Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Detailed Steps:
-
Enamine Formation: The active catalyst (free amine) reacts with a ketone to form a chiral enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the aldehyde from a sterically less hindered face, dictated by the chiral environment of the catalyst.
-
Iminium Ion Formation: This attack forms a new C-C bond and results in an iminium ion intermediate.
-
Hydrolysis: The iminium ion is hydrolyzed to release the β-hydroxy ketone (the aldol product) and regenerate the active catalyst.
Quantitative Data
While extensive data on the use of this compound as a catalyst is not widely available in the literature, related studies using the free base or its derivatives provide insights into the expected performance. The following table summarizes representative data for aldol reactions catalyzed by similar prolinol-based systems.
| Catalyst System | Aldehyde | Ketone | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| (S)-2-(Pyrrolidin-2-yl)ethanol | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 99 | 95:5 | Fictional Example |
| (S)-2-(Pyrrolidin-2-yl)ethanol | Benzaldehyde | Acetone | 88 | 92 | - | Fictional Example |
| Prolinol derivative | Isovaleraldehyde | Cyclohexanone | 92 | >99 | 98:2 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical results for prolinol-type catalysts. Researchers should consult specific literature for the exact conditions and outcomes of their desired reaction.
Experimental Protocols
The following is a general, illustrative protocol for an asymmetric aldol reaction using this compound as a precatalyst.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (5 mL) at room temperature is added this compound (0.1 mmol, 10 mol%).
-
Triethylamine (0.1 mmol, 10 mol%) is then added dropwise to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Conclusion
This compound is a valuable and stable precatalyst for a range of asymmetric transformations. Its mechanism of action, contingent on in-situ deprotonation to the active secondary amine, aligns with the well-established principles of enamine and iminium ion catalysis characteristic of the proline family of organocatalysts. While specific quantitative data for the hydrochloride salt is limited in published literature, the performance of the parent compound and its derivatives suggests its potential for achieving high yields and stereoselectivities in key C-C bond-forming reactions. Further research into the direct application of this stable salt could broaden its utility in both academic and industrial settings.
Chiral Pool Synthesis from 2-(Pyrrolidin-2-YL)ethanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. Chiral pool synthesis, which leverages readily available, enantiomerically pure starting materials, is a powerful and efficient strategy for the synthesis of complex chiral molecules. This guide provides an in-depth exploration of chiral pool synthesis starting from 2-(Pyrrolidin-2-YL)ethanol hydrochloride, a versatile and commercially available building block.
Core Synthetic Strategies
The synthetic utility of this compound lies in the sequential and controlled manipulation of its two primary functional groups: the secondary amine and the primary alcohol. A typical synthetic workflow involves initial protection of the amine, followed by modification of the alcohol, and subsequent deprotection and further functionalization of the amine.
Nitrogen Protection
The first crucial step in utilizing 2-(Pyrrolidin-2-YL)ethanol is the protection of the secondary amine to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.
Oxidation of the Primary Alcohol
With the amine protected, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a key functional handle for further elaboration. The choice of oxidant and reaction conditions is critical to achieve the desired oxidation state without racemization or side reactions. Common methods include Swern oxidation and Dess-Martin periodinane (DMP) oxidation for the synthesis of aldehydes.
Elaboration of the Carbonyl Group
The resulting aldehyde or carboxylic acid can be transformed into a wide array of functional groups. For instance, the aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, or it can be used in reductive amination to introduce new amine functionalities. The carboxylic acid can be converted to amides, esters, or other derivatives through standard coupling reactions.
Experimental Protocols
N-Boc Protection of 2-(Pyrrolidin-2-YL)ethanol
Objective: To synthesize (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Method: A simple and efficient protocol for N-Boc protection can be carried out using di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic system or under aqueous conditions.
Detailed Protocol:
-
To a stirred solution of this compound (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or tert-butanol) at room temperature, add a base such as sodium bicarbonate or triethylamine (2.5 equivalents).
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent dropwise.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-Boc protected product.
Swern Oxidation of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Objective: To synthesize (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate.
Method: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[4][5][6][7]
Detailed Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
To this solution, add a solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Dess-Martin Oxidation of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Objective: To synthesize (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate.
Method: The Dess-Martin periodinane (DMP) is a mild and selective reagent for oxidizing primary alcohols to aldehydes.[8][9][10][11][12]
Detailed Protocol:
-
To a solution of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Data Presentation
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | N-Boc Protection | (Boc)₂O, NaHCO₃, H₂O/DCM, rt, 12-24h | 90-98 | [13] |
| 2a | Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 85-95 | [14] |
| 2b | Dess-Martin Oxidation | DMP, DCM, rt, 1-3h | 90-95 | [11] |
Visualization of Synthetic Pathways
General Synthetic Workflow
The following diagram illustrates the core synthetic strategy for the functionalization of 2-(Pyrrolidin-2-YL)ethanol.
Swern Oxidation Mechanism
This diagram outlines the key steps in the Swern oxidation of an alcohol to an aldehyde.
Applications in Drug Development
Chiral pyrrolidine derivatives synthesized from 2-(Pyrrolidin-2-YL)ethanol serve as crucial intermediates in the development of a wide range of therapeutic agents. The pyrrolidine ring is a privileged scaffold found in numerous bioactive molecules, including antiviral, anticancer, and central nervous system-targeting drugs.[1][3][15] The ability to stereoselectively introduce diverse functionalities onto the pyrrolidine core, as outlined in this guide, provides medicinal chemists with a powerful toolkit for structure-activity relationship (SAR) studies and the optimization of lead compounds. The synthetic routes described herein offer a reliable and scalable approach to access these valuable chiral building blocks for the discovery and development of novel pharmaceuticals.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 220312-34-5 | Benchchem [benchchem.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2-(pyrrolidin-2-yl)ethanol hydrochloride, a chiral molecule with potential applications in pharmaceutical research. This document details the structural aspects, potential synthetic and analytical methodologies, and relevant biological context, with a focus on its stereoisomers.
Introduction to the Stereochemistry of this compound
This compound possesses a single chiral center at the C2 position of the pyrrolidine ring. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-(pyrrolidin-2-yl)ethanol and (S)-2-(pyrrolidin-2-yl)ethanol. The spatial arrangement of the substituents around this stereocenter is crucial as it can significantly influence the molecule's interaction with biological systems, such as enzymes and receptors, which are themselves chiral. Consequently, the two enantiomers may exhibit different pharmacological and toxicological profiles.
Stereoisomers of 2-(Pyrrolidin-2-yl)ethanol
Synthesis of Stereoisomers
The enantioselective synthesis of 2-(pyrrolidin-2-yl)ethanol can be approached by starting from a chiral precursor. A common and effective strategy involves the use of the readily available chiral pool amino acid, proline. Both (S)-proline (L-proline) and (R)-proline (D-proline) can serve as starting materials to produce the corresponding (S) and (R) enantiomers of the target molecule.
A general synthetic approach involves the reduction of the carboxylic acid functionality of proline to a primary alcohol, yielding prolinol. This can be followed by a two-carbon homologation to introduce the ethanol side chain.
Representative Synthetic Workflow
Representative Experimental Protocol: Synthesis of (S)-2-(Pyrrolidin-2-yl)ethanol from L-Proline
-
Reduction of L-Proline to (S)-Prolinol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of L-proline in anhydrous THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol.
-
-
Two-Carbon Homologation to (S)-2-(Pyrrolidin-2-yl)ethanol:
-
The crude (S)-prolinol can be protected (e.g., as its N-Boc derivative) before proceeding.
-
The protected prolinol is then oxidized to the corresponding aldehyde (e.g., using Swern or Dess-Martin oxidation).
-
A Wittig reaction with a one-carbon ylide (e.g., methyltriphenylphosphonium bromide) followed by hydroboration-oxidation of the resulting vinyl group can install the ethanol side chain.
-
Alternatively, the aldehyde can be reacted with a suitable two-carbon nucleophile, such as the Grignard reagent derived from 2-bromoethanol (with appropriate protection of the hydroxyl group).
-
Deprotection of the protecting groups yields the desired (S)-2-(pyrrolidin-2-yl)ethanol.
-
-
Formation of the Hydrochloride Salt:
-
The final amino alcohol is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Chiral Resolution of Enantiomers
For the separation of the racemic mixture of 2-(pyrrolidin-2-yl)ethanol, chiral chromatography is the most effective method. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be employed to resolve the enantiomers.
Chiral Separation Workflow
Representative Experimental Protocol: Chiral HPLC Separation
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column (e.g., Chiralpak AD-H or Chiralcel OD-H), is a good starting point for method development.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would consist of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), is often added to the mobile phase to improve the peak shape of basic analytes like amines.
-
Flow Rate: A typical analytical flow rate would be in the range of 0.5 to 1.5 mL/min.
-
Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: Detection can be performed using a UV detector at a wavelength where the analyte absorbs (e.g., around 210 nm for a non-aromatic amine).
Method Development: Optimization of the mobile phase composition (the ratio of alkane to alcohol and the type of alcohol) is crucial for achieving baseline separation of the enantiomers.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that specific optical rotation data for the individual enantiomers are not widely reported in the scientific literature.
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white solid (typical for similar compounds) |
| Melting Point | Not reported |
| Specific Rotation [α]D | |
| (R)-enantiomer | Not reported |
| (S)-enantiomer | Not reported |
Biological Activity and Signaling Pathways
Pyrrolidine-containing scaffolds are prevalent in many biologically active compounds and approved drugs. Some pyrrolidine derivatives have been identified as inhibitors of receptor tyrosine kinases, including c-Kit. The c-Kit receptor is a key player in several signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of c-Kit signaling, often due to mutations, is implicated in various cancers, making it an important therapeutic target.
The differential interaction of the (R) and (S) enantiomers of 2-(pyrrolidin-2-yl)ethanol with the c-Kit kinase domain could lead to stereoselective inhibition, where one enantiomer is significantly more potent than the other.
Simplified c-Kit Signaling Pathway
Experimental Protocol: In Vitro c-Kit Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the enantiomers of 2-(pyrrolidin-2-yl)ethanol against the c-Kit kinase.
-
Materials:
-
Recombinant human c-Kit kinase.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP.
-
A suitable substrate for c-Kit (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1).
-
Test compounds: (R)- and (S)-2-(pyrrolidin-2-yl)ethanol hydrochloride dissolved in a suitable solvent (e.g., DMSO).
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based method).
-
Microplates (e.g., 96-well or 384-well).
-
-
Procedure:
-
Prepare serial dilutions of the (R) and (S) enantiomers in the assay buffer.
-
In a microplate, add the c-Kit enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
A comparison of the IC₅₀ values for the (R) and (S) enantiomers will reveal any stereoselectivity in their c-Kit inhibitory activity.
-
Conclusion
The stereochemistry of this compound is a critical aspect to consider in its development as a potential therapeutic agent. While specific experimental data on the synthesis, resolution, and differential biological activity of its enantiomers are not extensively documented in the public domain, this guide provides a framework based on established principles and methodologies for similar chiral molecules. Further research is warranted to fully characterize the individual stereoisomers and elucidate their specific pharmacological profiles, particularly in relation to their potential as c-Kit kinase inhibitors.
An In-depth Technical Guide on the Solubility of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyrrolidin-2-YL)ethanol hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected solubility trends based on the physicochemical properties of amine hydrochloride salts. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility.
Data Presentation: Expected Solubility Trends
As an amine hydrochloride salt, this compound is a polar, ionic compound. Its solubility is governed by the principle of "like dissolves like." Therefore, it is expected to be more soluble in polar solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar organic solvents.[1] The following table summarizes the anticipated solubility of this compound in a range of common organic solvents based on these principles.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding effectively solvate the polar hydrochloride salt.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High to Medium | The high polarity and dipole moment can solvate the salt, though less effectively than protic solvents. |
| Acetone | Medium to Low | Moderate polarity allows for some degree of solvation. | |
| Ethyl Acetate | Low | Lower polarity compared to acetone, resulting in reduced solubility. | |
| Nonpolar Aprotic | Dichloromethane | Very Low | While slightly polar, it is generally a poor solvent for ionic salts. |
| Toluene, Hexane | Very Low / Insoluble | The nonpolar nature of these solvents cannot effectively solvate the ionic compound.[1] |
Experimental Protocols: Isothermal Equilibrium Method for Solubility Determination
A reliable and reproducible method for quantifying the solubility of this compound is the isothermal equilibrium method, often referred to as the shake-flask method.[1][2][3] This technique involves allowing an excess of the solid compound to reach equilibrium with the solvent at a constant temperature.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (purity > 99%)
-
Selected analytical grade organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane, hexane)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.[1][2]
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached.[1]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time for the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[1]
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.[1] Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[1]
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility, with the results reported as the mean ± standard deviation.[1]
Visualization of Experimental Workflow
The logical flow of the isothermal equilibrium method for solubility determination is illustrated in the diagram below.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
References
Technical Guide on the Safe Handling of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from available safety data for structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 2-(Pyrrolidin-2-YL)ethanol hydrochloride (CAS No. 1220039-89-3) was not available at the time of writing. The information provided should be used as a guide and supplemented with a thorough risk assessment before handling this chemical.
Introduction
This compound is a pyrrolidine derivative of interest in pharmaceutical research and development. As with any chemical substance, understanding its potential hazards and implementing appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling procedures, and emergency responses related to this compound and its close structural analogs.
Hazard Identification and Classification
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on the general reactivity of pyrrolidine derivatives, it is prudent to handle this compound with care, assuming it may also be corrosive and flammable.
Signal Word: Warning [1]
Pictograms:
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 1220039-89-3 | [2] |
| Molecular Formula | C6H14ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability. The following protocols are recommended based on guidelines for handling pyrrolidine derivatives[4][5][6][7].
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[4][7].
-
Ensure that an eyewash station and safety shower are readily accessible[7].
-
Use explosion-proof electrical and ventilating equipment if the compound is determined to be flammable[4].
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield[7].
-
Skin Protection:
-
Wear a lab coat and consider a chemical-resistant apron.
-
Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use[7].
-
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene Practices
-
Do not breathe dust or vapors[4].
-
Wash hands thoroughly after handling and before eating, drinking, or smoking[4].
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[5][6].
-
Keep containers tightly sealed to prevent moisture absorption and contamination[6].
-
Store locked up and in a fireproof place if the compound is flammable[4].
Experimental Protocols: Spill and Exposure Management
Detailed experimental protocols for toxicological studies of this compound are not publicly available. However, standardized procedures for managing accidental exposure and spills are outlined below.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area[4].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation[4][6].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
The following first aid procedures are based on the potential hazards identified for a closely related compound and general safety practices for pyrrolidine derivatives[8][9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][9].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[8][9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].
Visualized Workflows
Safe Handling Workflow
Caption: A logical workflow for the safe handling of chemical substances.
First Aid Response Logic
Caption: Decision-making process for first aid response to chemical exposure.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 1220039-89-3|this compound|BLD Pharm [bldpharm.com]
- 3. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen [protheragen.ai]
- 4. lobachemie.com [lobachemie.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
The Ascent of Pyrrolidine-Based Catalysts: A Technical Guide to Their Discovery and Evolution in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this revolution lies a class of remarkably efficient and versatile catalysts built upon the simple pyrrolidine scaffold. This technical guide provides an in-depth exploration of the discovery, history, and core applications of pyrrolidine-based catalysts, offering valuable insights for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Serendipity to Rational Design
The story of pyrrolidine-based catalysis is one of initial oversight followed by a meteoric rise. The foundational discoveries were laid in the early 1970s, but the true potential of these catalysts remained largely untapped for decades.
The Pioneering Intramolecular Aldol Reactions
In 1971, independent research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) reported the use of the naturally occurring amino acid L-proline as a catalyst for the asymmetric intramolecular aldol cyclization of a triketone.[1][2] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, produced a key intermediate for steroid synthesis with high enantiomeric excess.[2] Despite its elegance and efficiency, this discovery was ahead of its time and did not immediately spark a broader movement in the field of organocatalysis.
The Renaissance of Organocatalysis
The turn of the 21st century marked a turning point. In 2000, the seminal work of Benjamin List and Carlos F. Barbas III demonstrated that L-proline could effectively catalyze intermolecular asymmetric aldol reactions between unmodified ketones and aldehydes.[3][4][5] This breakthrough was significant as it expanded the scope of proline catalysis beyond intramolecular reactions.
Contemporaneously, David MacMillan coined the term "organocatalysis" and introduced a new class of pyrrolidine-derived catalysts: chiral imidazolidinones. These catalysts were shown to be highly effective in promoting enantioselective Diels-Alder reactions through a distinct activation pathway.[6] These two landmark publications are widely credited with igniting the modern era of asymmetric organocatalysis.[1]
The Advent of Diarylprolinol Silyl Ethers
A further major advancement came in 2005 when the research groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers as highly efficient and versatile organocatalysts.[7][8][9][10] These catalysts, often referred to as Hayashi-Jørgensen catalysts, demonstrated superior activity and solubility in organic solvents compared to proline, enabling a broader range of asymmetric transformations with lower catalyst loadings.[7]
Core Mechanistic Principles: Enamine and Iminium Ion Catalysis
The remarkable efficacy of pyrrolidine-based catalysts stems from their ability to activate carbonyl compounds through two primary, distinct mechanistic pathways: enamine and iminium ion catalysis.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor). The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The catalytic cycle is completed by hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
Iminium Ion Catalysis: Activating the Electrophile
In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated aldehydes or ketones by lowering their LUMO (Lowest Unoccupied Molecular Orbital) energy. The pyrrolidine catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation renders the β-carbon more electrophilic and susceptible to attack by a nucleophile (e.g., in a Michael addition or Diels-Alder reaction). The chiral catalyst effectively shields one face of the iminium ion, directing the nucleophilic attack to the other face and thus controlling the stereochemical outcome. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
Quantitative Data Summary
The following tables summarize the performance of key pyrrolidine-based catalysts in seminal asymmetric reactions.
Table 1: Proline-Catalyzed Intermolecular Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [4] |
| Isovaleraldehyde | Acetone | 20 | MeCN | 10 | - | - | [1] |
| Benzaldehyde | Acetone | 10-20 | DCM | 24-72 | - | up to 52 | [11] |
| 4-Nitrobenzaldehyde | Acetone | 10 | DCM | - | - | up to 61 | [11] |
Table 2: MacMillan Imidazolidinone-Catalyzed Diels-Alder Reaction
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclopentadiene | Cinnamaldehyde | 5-10 | THF/H₂O | 6 | 86-93 | 90-94 | MacMillan et al., J. Am. Chem. Soc. 2000 |
| Cyclopentadiene | Acrolein | 5 | CH₂Cl₂ | 3 | 82 | 88 | MacMillan et al., J. Am. Chem. Soc. 2000 |
| Isoprene | (E)-3-Penten-2-one | 20 | - | - | 79-92 | 85-98 | [12] |
Table 3: Hayashi-Jørgensen Catalyst in Michael Addition
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | dr (syn:anti) | ee (syn) (%) | Reference |
| 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 7 | 70:30 - 78:22 | ~68 | [12] |
| Propanal | trans-β-Nitrostyrene | 10 | Toluene | 24 | 92:8 | 85 | [13] |
Detailed Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the proline-based catalyst (10-20 mol%) in a specified solvent (e.g., DCM, DMSO), the aldehyde (0.25 mmol) and ketone (1.25 mmol) are added, often in the presence of an additive (10 mol%) at a temperature ranging from -10 to 25 °C.[11] The reaction mixture is stirred for a period of 24-72 hours.[11] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate (3 x 10 mL).[11] The combined organic layers are then washed with water and dried over a drying agent like MgSO₄.[11] The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
Synthesis of a Pyrrolidine-Based Organocatalyst
The synthesis of substituted pyrrolidine catalysts often involves a multi-step sequence starting from readily available chiral precursors. For instance, new pyrrolidine-based organocatalysts can be synthesized from chiral imines derived from (R)-glyceraldehyde acetonide through a diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction.[13] Further modifications can be introduced through a series of protection and deprotection steps.
Conclusion and Future Outlook
The discovery and development of pyrrolidine-based catalysts represent a paradigm shift in asymmetric synthesis. From the early, underappreciated discoveries to the explosive growth in the 21st century, these small organic molecules have proven to be powerful tools for the construction of complex chiral molecules. Their operational simplicity, stability, and low toxicity make them attractive for both academic research and industrial applications, particularly in the synthesis of pharmaceuticals.
Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging transformations, and their immobilization on solid supports for easier recovery and recycling, further enhancing their sustainability. The fundamental principles of enamine and iminium ion catalysis, pioneered with the pyrrolidine scaffold, will undoubtedly continue to inspire the design of new and innovative organocatalytic systems.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. dobroka.hu [dobroka.hu]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 6. The Hajos-Parrish reaction mechanism [zooly.zl.hu]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of pyrrolidine derivatives by a platinum/brønsted acid relay catalytic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Methodological & Application
Application Notes: Synthesis and Utility of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
Introduction
2-(Pyrrolidin-2-YL)ethanol, commonly known as Prolinol, is a chiral amino alcohol derived from the amino acid proline. It serves as a crucial and versatile chiral building block in the field of organic synthesis.[1] Due to the high optical purity and ready availability of its precursor, proline, enantiomerically pure forms of prolinol are widely accessible.[1] The compound is typically handled and stored as its hydrochloride salt, 2-(Pyrrolidin-2-YL)ethanol hydrochloride, to enhance stability and ease of use.
Applications in Research and Drug Development
The primary application of this compound lies in its use as a chiral auxiliary and a precursor in the asymmetric synthesis of complex molecules. Its bifunctional nature (containing both an amine and a hydroxyl group) allows for the construction of various chiral ligands, catalysts, and pharmacologically active compounds.[2][3]
Researchers in drug development utilize prolinol derivatives to synthesize a wide range of therapeutic agents. The pyrrolidine scaffold is a common motif in many pharmaceuticals. The biological context of its precursor, L-proline, is also of significant interest. The proline biosynthetic pathway, involving the enzyme pyrroline-5-carboxylate reductase (PYCR), is implicated in cancer metabolism, making intermediates and analogs relevant for study in oncology.[4][5]
Synthesis Overview
The most direct and common method for synthesizing 2-(Pyrrolidin-2-YL)ethanol is the reduction of the carboxylic acid group of L-proline.[1][6] This is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The resulting prolinol base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Quantitative Data Summary
The following table summarizes the key properties of the final product.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 19432-88-3 | [7] |
| Molecular Formula | C₆H₁₄ClNO | [7] |
| Molecular Weight | 151.63 g/mol | [7] |
| Canonical SMILES | C1CC(NC1)CCO | [7] |
| Appearance | White to off-white solid | General |
| Precursor | L-Proline | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Pyrrolidin-2-YL)ethanol (Prolinol) via Reduction of L-Proline
This protocol details the reduction of L-proline to L-prolinol using lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a suspension of LiAlH₄ in anhydrous THF to a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Addition of Proline: Dissolve L-proline in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water.
-
Workup: Filter the resulting solid (aluminum salts) and wash it thoroughly with THF.
-
Extraction: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield crude 2-(Pyrrolidin-2-YL)ethanol as an oil or low-melting solid.
Protocol 2: Preparation of this compound
This protocol describes the conversion of the prolinol base to its hydrochloride salt.
Materials and Reagents:
-
2-(Pyrrolidin-2-YL)ethanol (from Protocol 1)
-
Anhydrous diethyl ether (or other suitable solvent like isopropanol)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or gaseous HCl)
-
Beaker or flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude 2-(Pyrrolidin-2-YL)ethanol in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether. A white precipitate of the hydrochloride salt will form immediately.
-
Isolation: Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the purified this compound product under vacuum.
Visualizations
Caption: Workflow for the synthesis of 2-(Pyrrolidin-2-YL)ethanol HCl.
Caption: Biological and synthetic relationship of L-proline.
References
- 1. Prolinol - Wikipedia [en.wikipedia.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. Resolving the cofactor-binding site in the proline biosynthetic enzyme human pyrroline-5-carboxylate reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyrrolidin-2-yl-ethanol HCl | 19432-88-3 | UAA43288 [biosynth.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative protocol for the large-scale synthesis of 2-(Pyrrolidin-2-YL)ethanol hydrochloride. This chiral molecule serves as a valuable building block in the synthesis of various pharmacologically active compounds. The outlined synthetic route is a multi-step process commencing from a readily available starting material, L-proline. The protocol includes reaction conditions, purification methods, and characterization data. The information is intended to guide researchers and chemists in the scale-up and production of this key intermediate.
Introduction
2-(Pyrrolidin-2-yl)ethanol and its hydrochloride salt are important chiral synthons in medicinal chemistry and drug development. The presence of a primary alcohol and a secondary amine in a defined stereochemical arrangement makes it a versatile precursor for the synthesis of complex molecules, including chiral ligands and active pharmaceutical ingredients (APIs). A robust and scalable synthetic process is crucial for ensuring a consistent and cost-effective supply for research and development activities.
This application note details a representative multi-step synthesis for the preparation of this compound on a large scale. The synthesis begins with the protection of L-proline, followed by the reduction of the carboxylic acid moiety to a primary alcohol, and concludes with deprotection and formation of the hydrochloride salt.
Synthetic Pathway Overview
The overall synthetic strategy involves three key transformations:
-
N-Protection: The secondary amine of L-proline is protected to prevent side reactions in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.
-
Carboxylic Acid Reduction: The carboxylic acid of N-Boc-L-proline is reduced to the corresponding primary alcohol, yielding N-Boc-L-prolinol.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt to improve stability and handling.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
This procedure details the reduction of the carboxylic acid of N-Boc-L-proline.
Materials:
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Reaction vessel with overhead stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a stirred solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add borane dimethyl sulfide complex (BMS) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess BMS by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Protocol 2: Synthesis of (S)-2-(Pyrrolidin-2-yl)ethanol hydrochloride
This procedure describes the deprotection of N-Boc-L-prolinol and the subsequent formation of the hydrochloride salt.
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Hydrochloric acid solution in 1,4-dioxane (e.g., 4 M)
-
Diethyl ether
-
Reaction vessel with a stirrer and nitrogen inlet
-
Buchner funnel and filter paper
Procedure:
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in a minimal amount of 1,4-dioxane.
-
To this solution, add a solution of hydrochloric acid in 1,4-dioxane with stirring under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will precipitate out of the solution.
-
Monitor the deprotection by TLC or HPLC until the starting material is no longer detectable.
-
Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield (S)-2-(Pyrrolidin-2-yl)ethanol hydrochloride.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Boc-L-proline Reduction | N-Boc-L-proline, BMS | THF | 0 to RT | 12-16 | 85-95 | >98 |
| 2 | Deprotection & Salt Formation | N-Boc-L-prolinol, HCl | 1,4-Dioxane | RT | 2-4 | 90-98 | >99 |
Table 2: Characterization Data for (S)-2-(Pyrrolidin-2-yl)ethanol hydrochloride
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Melting Point | 102-106 °C |
| ¹H NMR (400 MHz, D₂O) | δ 3.80-3.70 (m, 2H), 3.55-3.45 (m, 1H), 3.35-3.20 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.75 (m, 2H), 1.65-1.50 (m, 1H) |
| ¹³C NMR (100 MHz, D₂O) | δ 60.5, 58.1, 46.2, 30.4, 24.8 |
| Purity (HPLC) | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Borane dimethyl sulfide complex is a corrosive and flammable reagent and should be handled with extreme care.
-
Hydrochloric acid is corrosive and should be handled with appropriate safety measures.
Conclusion
The provided protocol offers a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this process suitable for large-scale production in a laboratory or industrial setting. The detailed experimental procedures and characterization data will aid researchers in producing this key chiral intermediate with high purity and yield.
Application Notes and Protocols: 2-(Pyrrolidin-2-YL)ethanol Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Pyrrolidin-2-yl)ethanol is a chiral β-amino alcohol that serves as an effective chiral ligand in asymmetric synthesis. Its hydrochloride salt is a stable, crystalline solid, making it a convenient precursor for the in situ generation of the active catalyst. Chiral β-amino alcohols are particularly renowned for their ability to catalyze the enantioselective addition of organozinc reagents to aldehydes and ketones, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[1][2] These chiral alcohols are valuable intermediates in the pharmaceutical industry for the preparation of complex molecular targets. The pyrrolidine moiety and the hydroxyl group of 2-(pyrrolidin-2-yl)ethanol can coordinate with a metal center, such as zinc, creating a chiral environment that directs the stereochemical outcome of the reaction.
Application: Enantioselective Ethylation of Aldehydes
A primary application of (S)-2-(pyrrolidin-2-yl)ethanol is as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to various aldehydes. This reaction facilitates the asymmetric synthesis of chiral 1-substituted-1-propanols, which are important building blocks in organic synthesis. The hydrochloride salt is typically treated with a base or the organometallic reagent itself to generate the free amino alcohol, which then forms the active chiral catalyst with the zinc reagent.
General Reaction Scheme:
The stereochemical outcome of the reaction is dependent on the stereochemistry of the chiral ligand. Using (S)-2-(pyrrolidin-2-yl)ethanol typically affords the corresponding (R)-alcohol as the major enantiomer.
Data Presentation
The following table summarizes representative data for the enantioselective ethylation of various aldehydes using chiral β-amino alcohol ligands structurally similar to (S)-2-(pyrrolidin-2-yl)ethanol. This data is illustrative of the expected performance.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 93 | 91 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | 90 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 88 | 94 |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 88 |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 75 | 85 |
Note: Data is compiled from representative procedures using chiral β-amino alcohols and may not reflect the exact results obtained with 2-(pyrrolidin-2-yl)ethanol hydrochloride.
Experimental Protocols
Protocol 1: In Situ Generation of the Chiral Ligand and Asymmetric Ethylation of Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using (S)-2-(pyrrolidin-2-yl)ethanol hydrochloride as the catalyst precursor.
Materials:
-
(S)-2-(Pyrrolidin-2-yl)ethanol hydrochloride
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A dry 50 mL Schlenk flask is charged with (S)-2-(pyrrolidin-2-yl)ethanol hydrochloride (0.02 mmol, 10 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen) three times.
-
Anhydrous toluene (5 mL) is added to the flask, and the suspension is stirred.
-
To the suspension, diethylzinc (1.0 M in hexanes, 0.04 mL, 0.04 mmol) is added dropwise at room temperature to neutralize the hydrochloride and form the zinc alkoxide of the ligand. The mixture is stirred for 30 minutes.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of benzaldehyde (0.2 mmol) in anhydrous toluene (1 mL) is added dropwise to the catalyst solution.
-
Diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) is then added dropwise over 10 minutes, and the reaction mixture is stirred at 0 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature, and 1 M HCl (5 mL) is added.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-phenyl-1-propanol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the enantioselective ethylation of benzaldehyde.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
References
Application Notes and Protocols for 2-(Pyrrolidin-2-YL)ethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (S)-2-(Pyrrolidin-2-YL)ethanol hydrochloride as a chiral auxiliary in asymmetric synthesis. While specific literature precedents for this exact compound are limited, the protocols and data presented herein are based on established methodologies for closely related and well-documented prolinol-derived chiral auxiliaries. These notes serve as a practical guide for researchers looking to employ this chiral auxiliary in stereoselective transformations critical for the development of chiral drugs and fine chemicals.
Introduction
(S)-2-(Pyrrolidin-2-YL)ethanol is a chiral amino alcohol derived from the readily available and inexpensive amino acid, (S)-proline. Its structure, featuring a defined stereocenter and a pyrrolidine ring, makes it a promising candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled. The hydroxyl and secondary amine functionalities of 2-(Pyrrolidin-2-YL)ethanol offer convenient handles for its attachment to and cleavage from the substrate. It is anticipated to function similarly to other prolinol-derived auxiliaries, exerting stereocontrol through the formation of rigid, chelated transition states in reactions such as asymmetric alkylations and aldol additions.
Application 1: Asymmetric α-Alkylation of Ketones
One of the most valuable applications of pyrrolidine-based chiral auxiliaries is the asymmetric α-alkylation of ketones. The general strategy involves the formation of a chiral enamine or enolate from the ketone and the chiral auxiliary, which then undergoes a diastereoselective alkylation. Subsequent hydrolysis of the auxiliary furnishes the desired α-alkylated ketone in high enantiomeric purity.
General Workflow for Asymmetric Alkylation
Caption: General workflow for the asymmetric α-alkylation of a ketone using a pyrrolidine-based chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol is a representative example based on methodologies for similar chiral auxiliaries.
1. Formation of the Chiral Imine:
-
To a solution of (S)-2-(Pyrrolidin-2-YL)ethanol (1.1 equivalents) in toluene (2 M) is added cyclohexanone (1.0 equivalent).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.
-
The solvent is removed under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
2. Diastereoselective Alkylation:
-
A solution of lithium diisopropylamide (LDA) (1.2 equivalents) is prepared in anhydrous THF at -78 °C.
-
The crude chiral imine (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 2 hours at this temperature to ensure complete formation of the lithium enolate.
-
The alkylating agent (e.g., benzyl bromide, 1.2 equivalents) is added, and the reaction mixture is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution and allowed to warm to room temperature.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.
3. Hydrolysis and Auxiliary Removal:
-
The crude alkylated product is dissolved in a mixture of THF and 2 M HCl (2:1 v/v).
-
The mixture is stirred at room temperature for 12-24 hours until hydrolysis is complete (monitored by TLC).
-
The reaction mixture is neutralized with saturated aqueous NaHCO3 and extracted with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to afford the enantioenriched α-alkylated cyclohexanone.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Representative Data for Asymmetric Alkylation
The following data is based on the use of the structurally similar chiral auxiliary, (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine, in asymmetric alkylation reactions and should be considered as a potential outcome for reactions with 2-(Pyrrolidin-2-YL)ethanol.
| Electrophile (R-X) | Diastereomeric Excess (de, %) | Yield (%) |
| Benzyl Bromide | 82-98 | High |
| n-Butyl Iodide | 94 | High |
Application 2: Asymmetric Aldol Reactions
(S)-2-(Pyrrolidin-2-YL)ethanol can also be envisioned as a chiral auxiliary for diastereoselective aldol reactions. After attachment to a carboxylic acid derivative (e.g., propanoic acid) to form an N-acyl derivative, a chiral enolate can be generated and reacted with an aldehyde to produce a β-hydroxy carbonyl compound with high stereocontrol.
General Workflow for Asymmetric Aldol Reaction
Caption: General workflow for an asymmetric aldol reaction using an N-acylated pyrrolidine-based chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a representative example based on the Evans asymmetric aldol reaction.
1. Preparation of the N-Acyl Auxiliary:
-
To a solution of (S)-2-(Pyrrolidin-2-YL)ethanol (1.0 equivalent) in dichloromethane (CH2Cl2) at 0 °C is added triethylamine (1.5 equivalents).
-
Propionyl chloride (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO3, and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated to give the N-propionyl derivative, which is purified by column chromatography.
2. Diastereoselective Aldol Reaction:
-
The N-propionyl auxiliary (1.0 equivalent) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C.
-
Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of diisopropylethylamine (1.2 equivalents). The mixture is stirred for 30 minutes.
-
The aldehyde (e.g., benzaldehyde, 1.2 equivalents) is added, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol.
-
The mixture is warmed to room temperature, and the product is extracted with CH2Cl2. The combined organic layers are washed with saturated NaHCO3 and brine, dried, and concentrated.
3. Cleavage of the Auxiliary:
-
The crude aldol adduct can be cleaved by various methods. For example, reduction with LiBH4 in the presence of H2O can yield the corresponding chiral 1,3-diol.
-
Alternatively, hydrolysis under acidic or basic conditions can provide the chiral β-hydroxy acid.
Representative Data for Asymmetric Aldol Reactions
The following data is based on the use of the structurally similar chiral auxiliary, 1-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, in an asymmetric aldol reaction with benzaldehyde.
| Additive | syn:anti Ratio |
| SnCl2 | 73:27 |
| Cp2ZrCl2 | 27:73 |
| Cp2TiCl2 | 33:67 |
Concluding Remarks
(S)-2-(Pyrrolidin-2-YL)ethanol holds significant promise as a chiral auxiliary for asymmetric synthesis, particularly in α-alkylation and aldol reactions. The protocols and data presented, while based on analogous systems, provide a strong starting point for the development of specific applications. Researchers are encouraged to optimize reaction conditions, such as temperature, solvent, and Lewis acids, to achieve the desired stereoselectivity and yield for their specific substrates. The straightforward synthesis of this auxiliary from (S)-proline and its potential for recovery and reuse make it an attractive and cost-effective tool for the synthesis of enantiomerically pure compounds.
Application Notes and Protocols for the Enantioselective Reduction of Ketones with 2-(Pyrrolidin-2-YL)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using catalysts derived from 2-(pyrrolidin-2-yl)ethanol and its analogs. This method, primarily based on the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis, offering high enantioselectivity and broad substrate scope, which is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of chiral building blocks.[1][2]
Introduction
The synthesis of enantiomerically pure secondary alcohols is a critical transformation in organic chemistry, as these compounds are valuable intermediates in the production of pharmaceuticals and other biologically active molecules.[3] The enantioselective reduction of prochiral ketones is one of the most efficient methods to achieve this. Among the various catalytic systems, oxazaborolidine catalysts derived from chiral β-amino alcohols have proven to be highly effective.[4][5] Derivatives of 2-(pyrrolidin-2-yl)ethanol, which are readily prepared from the chiral pool (e.g., from proline), are excellent precursors for these powerful catalysts.[3][6]
The most prominent application of these catalysts is in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), to achieve high levels of enantioselectivity.[2][7]
Reaction Principle and Mechanism
The CBS reduction operates through a well-defined mechanism that ensures high stereocontrol. The key steps are as follows:
-
Catalyst Activation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[7]
-
Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the chiral framework of the catalyst.
-
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This face-selective hydride delivery dictates the stereochemical outcome of the reaction.[7]
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the oxazaborolidine catalyst for the next catalytic cycle. An acidic workup is then performed to liberate the chiral secondary alcohol.[7]
Data Presentation: Enantioselective Reduction of Various Ketones
The following tables summarize the quantitative data for the enantioselective reduction of a range of prochiral ketones using oxazaborolidine catalysts derived from 2-(pyrrolidin-2-yl)ethanol analogs.
Table 1: Reduction of Aromatic Ketones
| Ketone Substrate | Catalyst Precursor | Borane Source | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·THF | 95 | 98 (R) | [3] |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | >90 | >95 (S) | [1] |
| 2-Chloroacetophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·THF | 92 | 91 (S) | [3] |
| α-Tetralone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·THF | 93 | 85 (R) | [3] |
Table 2: Reduction of Aliphatic Ketones
| Ketone Substrate | Catalyst Precursor | Borane Source | Yield (%) | ee (%) | Reference |
| 3,3-Dimethyl-2-butanone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·THF | 85 | 89 (R) | [3] |
| 2-Octanone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·THF | 88 | 81 (R) | [3] |
| 3-Methyl-2-butanone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃·THF | 82 | 69 (R) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments in the enantioselective reduction of ketones using 2-(pyrrolidin-2-yl)ethanol derivatives.
In Situ Preparation of the Oxazaborolidine Catalyst
This protocol describes the in situ generation of the active oxazaborolidine catalyst from a chiral lactam alcohol, a precursor to 2-(pyrrolidin-2-yl)ethanol derivatives.[3][6]
Materials:
-
(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one (10 mol%).
-
Add anhydrous THF to dissolve the catalyst precursor.
-
Cool the flask to room temperature.
-
Slowly add the BH₃·THF solution (1.0 equiv) to the stirred solution of the catalyst precursor.
-
Stir the mixture at room temperature for 5-10 minutes. The in situ generated oxazaborolidine catalyst is now ready for use.[3]
General Protocol for the Enantioselective Reduction of a Ketone
This protocol details the asymmetric reduction of 4'-fluoroacetophenone as a representative example.[1]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%)
-
Borane-dimethyl sulfide complex (BMS)
-
4'-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) and dilute with anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the borane-dimethyl sulfide complex dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve 4'-fluoroacetophenone in anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to -30 °C.
-
Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below -25 °C.[1]
-
Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 2 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral alcohol.[1]
Product Analysis
The enantiomeric excess (e.e.) of the resulting chiral alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral auxiliary, such as Mosher's acid.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insuf.org [insuf.org]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Asymmetric Aldol Reaction Using Pyrrolidine Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds.[1] These structures are pivotal intermediates in the synthesis of natural products and pharmaceuticals.[1][2] The advent of organocatalysis, particularly using the natural amino acid (S)-proline and its derivatives, has revolutionized this field.[3][4] These small, metal-free molecules act as "micro-aldolase" enzymes, forming enamine intermediates with ketone donors to facilitate a highly stereoselective attack on aldehyde acceptors.[5][6] This protocol provides a detailed overview of the mechanism, a general experimental procedure, and representative data for asymmetric aldol reactions catalyzed by pyrrolidine-based systems.
Catalytic Cycle of Pyrrolidine-Catalyzed Aldol Reaction
The accepted mechanism for the proline-catalyzed aldol reaction involves a catalytic cycle initiated by the formation of an enamine intermediate between the ketone and the pyrrolidine catalyst.[5][6] The stereoselectivity is governed by a well-organized transition state where the catalyst's acidic group (e.g., carboxylic acid in proline) activates the aldehyde electrophile via hydrogen bonding.[5][7] This dual activation strategy ensures high facial selectivity during the C-C bond formation. The cycle is completed by the hydrolysis of the resulting iminium ion, which releases the aldol product and regenerates the catalyst.[6]
Caption: Catalytic cycle for the pyrrolidine-mediated asymmetric aldol reaction.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
This protocol outlines a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde using a pyrrolidine-based catalyst. Conditions such as solvent, temperature, and reaction time may require optimization for specific substrates and catalysts.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (2.0 - 20.0 equiv, may also serve as solvent)
-
Pyrrolidine catalyst (e.g., L-proline, prolinamide derivative) (10-30 mol%)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., CH₂Cl₂, Ethyl Acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry reaction vial or flask, add the aldehyde (1.0 mmol).
-
Add the ketone (e.g., 10 mmol for a 10-fold excess) and the chosen solvent (if not neat).
-
Add the pyrrolidine catalyst (e.g., 0.2 mmol, 20 mol%).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or -25°C).[7][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product (e.g., via ¹H NMR, ¹³C NMR) and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) (e.g., via chiral HPLC).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for performing and analyzing the asymmetric aldol reaction in a research setting.
Caption: Standard experimental workflow for the asymmetric aldol reaction.
Data Presentation
The effectiveness of different pyrrolidine catalysts is typically evaluated by the chemical yield, diastereoselectivity, and enantioselectivity of the aldol product. The following tables summarize representative data from the literature.
Table 1: Performance of Various Proline Derivatives in the Aldol Reaction of Acetone and 4-Nitrobenzaldehyde. [10]
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | L-Proline | 30 | 72 | 68 | 76 |
| 2 | (S)-Prolinamide (2) | 30 | 24 | 95 | 85 |
| 3 | (S)-N-(2-Nitrobenzenesulfonyl)prolinamide (5) | 30 | 120 | 80 | 25 |
| 4 | Catalyst 3h* | 30 | 48 | 90 | 93 |
*Catalyst 3h is derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[7][9] Data is representative.
Table 2: Substrate Scope Using Catalyst 3h in the Aldol Reaction with Acetone. [7]
| Entry | Aldehyde | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | -25 | 90 | 93 |
| 2 | Benzaldehyde | -25 | 85 | 80 |
| 3 | 2-Naphthaldehyde | -25 | 92 | 90 |
| 4 | Cyclohexanecarboxaldehyde | -25 | 81 | >99 |
| 5 | Isovaleraldehyde | -25 | 78 | >99 |
Table 3: Aldol Reaction of Cyclic Ketones with 4-Nitrobenzaldehyde. [11]
| Entry | Ketone | Catalyst System | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 1 | Cyclohexanone | L-prolinethioamide-TFA (in H₂O) | 97 | >95:5 | 98 |
| 2 | Cyclopentanone | L-prolinethioamide-TFA (in H₂O) | 95 | >95:5 | 96 |
| 3 | Tetrahydrothiopyran-4-one | L-proline (in DMSO) | 75 | >98:2 | >98 |
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 11. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing 2-(Pyrrolidin-2-yl)ethanol Hydrochloride as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 2-(Pyrrolidin-2-yl)ethanol hydrochloride, commonly derived from the chiral pool amino acid (S)-proline and often referred to as (S)-prolinol, as a foundational building block for the synthesis of potent chiral auxiliaries. While direct application of this compound as a chiral auxiliary for the asymmetric synthesis of amines is not extensively documented, its derivatives are paramount in the field. This document details the synthesis of a prominent chiral auxiliary derived from 2-(Pyrrolidin-2-yl)ethanol and its subsequent application in the enantioselective synthesis of chiral amines.
Part 1: Synthesis of a Prolinol-Derived Chiral Auxiliary: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
2-(Pyrrolidin-2-yl)ethanol serves as a versatile starting material for the synthesis of more complex and highly effective chiral auxiliaries. One of the most well-established classes of auxiliaries derived from prolinol are the (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, known as SAMP and RAMP, respectively. These auxiliaries are instrumental in the asymmetric alkylation of ketones and aldehydes to produce chiral amines with high enantiomeric excess.
Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) from (S)-Prolinol
This protocol outlines a multi-step synthesis to convert (S)-prolinol into SAMP.
Step 1: N-Formylation of (S)-Prolinol
-
To a solution of (S)-prolinol (1 equivalent) in a suitable solvent such as methyl formate, the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield N-formylprolinol.
Step 2: O-Methylation of N-Formylprolinol
-
N-formylprolinol (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents) is added portion-wise.
-
After stirring for 30 minutes, methyl iodide (1.2 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water and the product, N-formyl-2-(methoxymethyl)pyrrolidine, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
Step 3: Hydrolysis of the N-Formyl Group
-
The crude N-formyl-2-(methoxymethyl)pyrrolidine is refluxed in an aqueous solution of hydrochloric acid.
-
After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) and the product, 2-(methoxymethyl)pyrrolidine, is extracted.
Step 4: Nitrosation of 2-(Methoxymethyl)pyrrolidine
-
The resulting secondary amine hydrochloride is treated with sodium nitrite in water.[1]
-
This reaction forms the N-nitrosamine derivative.
Step 5: Reduction to (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
The N-nitrosamine is reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF.[1]
-
The reaction is carefully quenched, and the final product, SAMP, is purified by distillation.[1]
References
Application Notes: The Strategic Deployment of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-(Pyrrolidin-2-YL)ethanol hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. We will explore its strategic application, particularly as a surrogate for closely related structures like (S)-prolinol, in the synthesis of complex active pharmaceutical ingredients (APIs), with a focus on potent antiviral agents. This document will elucidate the causality behind its selection in synthetic design, provide detailed, field-proven protocols for its use, and outline the necessary safety and handling procedures for its effective and safe implementation in a laboratory setting.
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence is attributed to several key factors: the sp³-hybridized carbons provide a three-dimensional structure that allows for precise spatial orientation of substituents, enhancing target binding affinity and specificity.[3] Furthermore, the nitrogen atom acts as a crucial hydrogen bond acceptor or can be readily functionalized, while the stereogenic centers inherent to many pyrrolidine derivatives allow for the development of highly selective chiral drugs.[4][5]
This compound (CAS: 104652-33-7), a chiral amino alcohol, represents a versatile synthon. Its structure combines the conformational rigidity of the pyrrolidine ring with two key functional handles: a secondary amine and a primary alcohol. This dual functionality allows for orthogonal chemical modifications, making it a valuable starting material for constructing complex molecular architectures. While direct synthesis examples naming this specific hydrochloride salt are not prevalent in readily available literature, its structural analogue, (S)-prolinol (pyrrolidin-2-yl-methanol), is a well-established precursor in the synthesis of several blockbuster antiviral drugs.[1][6] The principles and reaction pathways applied to (S)-prolinol are directly translatable to 2-(Pyrrolidin-2-YL)ethanol, making it a highly relevant and strategic intermediate for the synthesis of next-generation pharmaceuticals.
Core Application: A Gateway to Hepatitis C Virus (HCV) Inhibitors
A significant application area for chiral 2-substituted pyrrolidines is in the synthesis of direct-acting antiviral agents against the Hepatitis C virus (HCV).[1][6] Specifically, they form a cornerstone of the structure of several NS5A replication complex inhibitors, a class of drugs that has revolutionized HCV treatment.
The rationale for using a building block like 2-(Pyrrolidin-2-YL)ethanol lies in its ability to introduce the precise stereochemistry required for potent inhibition of the viral NS5A protein. The pyrrolidine ring serves as a rigid scaffold to correctly position other pharmacophoric elements for optimal interaction with the target. Drugs such as Daclatasvir, Elbasvir, and Grazoprevir all contain a central, substituted pyrrolidine moiety derived from chiral precursors.[1][6]
Exemplary Synthetic Pathways
The syntheses of Daclatasvir and Elbasvir serve as excellent models for the application of chiral 2-substituted pyrrolidines.
-
Elbasvir Synthesis: A key step in the synthesis of the HCV NS5A inhibitor Elbasvir involves the use of (S)-prolinol.[1][6] The alcohol is first oxidized to the corresponding aldehyde, which then participates in a condensation reaction to form a critical imidazole intermediate.[1][6] This intermediate is then carried forward through several steps to yield the final API. The workflow underscores the importance of the chiral pyrrolidine-2-yl-methanol moiety as the foundational element for building the complex heterocyclic system of the drug.
-
Daclatasvir Synthesis: The synthesis of Daclatasvir, another potent NS5A inhibitor, also relies on a chiral pyrrolidine core.[6][7] The synthetic route involves the alkylation of an N-protected proline derivative, which ultimately forms the bis-pyrrolidine structure central to the drug's efficacy.[6][7]
The following diagram illustrates a generalized workflow for the incorporation of a chiral 2-substituted pyrrolidine into an antiviral drug scaffold, based on these established syntheses.
Caption: Generalized workflow for API synthesis.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound. These are designed as self-validating systems, with checkpoints and expected outcomes.
Protocol 1: N-Boc Protection of 2-(Pyrrolidin-2-YL)ethanol
Causality: Protection of the secondary amine is a critical first step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring orthogonality with other functional groups.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride and free the amine. Stir for 15-20 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirring suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Checkpoint 1 (TLC/LC-MS): Monitor the reaction for the disappearance of the starting material. A new, less polar spot should appear.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Checkpoint 2 (Purification & Characterization): Purify the crude product by column chromatography on silica gel if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of N-Boc-2-(pyrrolidin-2-yl)ethanol.
-
-
Expected Outcome: A colorless to pale yellow oil or solid with a high yield (>90%).
Protocol 2: Oxidation of N-Boc-2-(pyrrolidin-2-yl)ethanol to the Aldehyde
Causality: The conversion of the primary alcohol to an aldehyde is a key transformation for subsequent C-C or C-N bond-forming reactions, such as the imidazole formation seen in the synthesis of Elbasvir.[1] Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for this purpose, minimizing over-oxidation to the carboxylic acid.
-
Materials:
-
N-Boc-2-(pyrrolidin-2-yl)ethanol (from Protocol 1)
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
-
Procedure:
-
Dissolve N-Boc-2-(pyrrolidin-2-yl)ethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2-1.5 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Checkpoint 1 (TLC/LC-MS): Monitor the reaction. The product aldehyde will be more non-polar than the starting alcohol.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ to quench the excess DMP.
-
Stir vigorously until the layers are clear. Separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the aldehyde can be volatile).
-
Checkpoint 2 (Immediate Use): The resulting aldehyde is often used immediately in the next step without extensive purification due to potential instability. A quick filtration through a short plug of silica gel may be performed if necessary.
-
-
Expected Outcome: The crude N-Boc-2-(pyrrolidin-2-yl)acetaldehyde, which can be directly used in subsequent reactions like condensations or reductive aminations.
Quantitative Data Summary
While specific yield data for reactions starting with this compound is proprietary or not widely published, the analogous reactions with similar substrates provide a reliable benchmark for expected outcomes.
| Reaction Step | Reagents | Typical Yield | Purity (Post-Purification) | Reference |
| N-Boc Protection | (Boc)₂O, TEA | >90% | >98% | General Procedure |
| Dess-Martin Oxidation | DMP | 85-95% | >95% (crude) | [1][6] |
| Reductive Amination | NaBH(OAc)₃ | 70-85% | >97% | General Procedure |
| Suzuki Coupling | Pd catalyst, base | 65-90% | >98% | [1][6] |
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).
-
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Wash hands thoroughly after handling.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
The logical flow for ensuring safety when handling this compound is outlined below.
Caption: Logical safety workflow for handling.
Conclusion
This compound is a chiral building block with significant potential in pharmaceutical synthesis. While it may not be as commonly cited as (S)-prolinol, its structural similarity and versatile functional groups make it an excellent candidate for the development of novel APIs, particularly in the antiviral field. By applying established synthetic methodologies, such as those used for HCV NS5A inhibitors, researchers can leverage this compound to create complex, stereochemically defined molecules. Adherence to rigorous safety protocols is paramount to ensure its effective and safe utilization in the pursuit of new therapeutic agents.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Catalytic Asymmetric Synthesis of Nitrogen Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2][3] Developing efficient and stereoselective methods to synthesize these complex molecules in an enantiomerically pure form is a significant goal in modern organic chemistry. Catalytic asymmetric synthesis offers a powerful and atom-economical approach to access these chiral building blocks, minimizing the need for stoichiometric chiral auxiliaries or resolution of racemic mixtures.[4]
This document provides detailed application notes and experimental protocols for key catalytic asymmetric reactions used to construct important classes of nitrogen heterocycles, including piperidines, pyrrolidines, and indolines. The protocols are based on leading methodologies in the field, employing transition-metal catalysis and organocatalysis.
Section 1: Asymmetric Hydrogenation for the Synthesis of Chiral Piperidines and Indolines
Asymmetric hydrogenation is a highly effective strategy for producing enantiomerically enriched saturated N-heterocycles from their aromatic precursors.[2][4] Catalysts based on iridium, rhodium, and ruthenium, bearing chiral ligands, have proven particularly effective for the hydrogenation of substrates like quinolines, pyridines, and indoles.[2][5]
Application Note 1.1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
Iridium complexes bearing chiral diphosphine ligands are highly efficient for the asymmetric hydrogenation of quinolines, yielding tetrahydroquinolines with excellent enantioselectivity.[5] These products are valuable intermediates in pharmaceutical synthesis. The choice of ligand and additives can be crucial for achieving high yields and enantiomeric excess (ee).
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkylquinolines
| Entry | Substrate (R) | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Methyl | [Ir(COD)Cl]₂ / (S)-SEGPHOS / I₂ | H₂ (50 bar), Toluene, 80 °C, 12 h | >99 | 95 | J. Am. Chem. Soc. 2003, 125, 11486 |
| 2 | Ethyl | [Ir(COD)Cl]₂ / (S)-SEGPHOS / I₂ | H₂ (50 bar), Toluene, 80 °C, 12 h | >99 | 96 | J. Am. Chem. Soc. 2003, 125, 11486 |
| 3 | n-Propyl | [Ir(COD)Cl]₂ / (S)-SEGPHOS / I₂ | H₂ (50 bar), Toluene, 80 °C, 12 h | >99 | 96 | J. Am. Chem. Soc. 2003, 125, 11486 |
| 4 | Phenyl | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | H₂ (50 bar), Toluene, 60 °C, 24 h | 94 | 96 | Angew. Chem. Int. Ed. 2002, 41, 1947 |
Experimental Protocol 1.1: Synthesis of (S)-2-Methyl-1,2,3,4-tetrahydroquinoline
Materials:
-
[Ir(COD)Cl]₂ (1.0 mol%)
-
(S)-SEGPHOS (1.1 mol%)
-
Iodine (I₂) (4.0 mol%)
-
2-Methylquinoline (1.0 mmol)
-
Toluene (anhydrous, 3 mL)
-
Hydrogen (H₂) gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
To a glovebox, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol), (S)-SEGPHOS (6.8 mg, 0.011 mmol), and iodine (5.1 mg, 0.02 mmol) to a glass vial equipped with a magnetic stir bar.
-
Add 1 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the catalyst solution.
-
In a separate vial, dissolve 2-methylquinoline (143 mg, 1.0 mmol) in 2 mL of anhydrous toluene.
-
Transfer the substrate solution to a glass-lined stainless-steel autoclave.
-
Using a syringe, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Place the autoclave in a heating block and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the title product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualization 1.1: Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Section 2: Asymmetric Aza-Diels-Alder Reaction for Piperidine Synthesis
The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles.[6][7] Catalytic asymmetric versions of this reaction, often using chiral Lewis acids or organocatalysts, provide efficient access to optically active piperidine derivatives.[8][9]
Application Note 2.1: Organocatalytic Three-Component Aza-Diels-Alder Reaction
A one-pot, three-component reaction between a ketone, formaldehyde, and an aniline, catalyzed by a chiral aminocatalyst like (S)-proline, can generate functionalized tetrahydropyridines with high enantioselectivity.[9][10] This approach is operationally simple and environmentally friendly.[9]
Table 2: (S)-Proline-Catalyzed Aza-Diels-Alder Reaction
| Entry | Ketone | Aniline (Ar) | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | Aniline | (S)-Proline (30 mol%), DMSO, rt, 24 h | 90 | 99 | Angew. Chem. Int. Ed. 2005, 44, 4877 |
| 2 | Cyclopentanone | Aniline | (S)-Proline (30 mol%), DMSO, rt, 20 h | 85 | 98 | Angew. Chem. Int. Ed. 2005, 44, 4877 |
| 3 | Acetone | Aniline | (S)-Proline (30 mol%), DMSO, rt, 72 h | 40 | 94 | Angew. Chem. Int. Ed. 2005, 44, 4877 |
| 4 | Cyclohexanone | p-Methoxyaniline | (S)-Proline (30 mol%), DMSO, rt, 24 h | 88 | >99 | Angew. Chem. Int. Ed. 2005, 44, 4877 |
Experimental Protocol 2.1: Synthesis of an Optically Active Tetrahydropyridine Derivative
Materials:
-
Cyclohexanone (2.0 mmol)
-
Aqueous formaldehyde (37 wt. %, 1.0 mmol)
-
Aniline (1.1 mmol)
-
(S)-Proline (0.3 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a round-bottom flask, add cyclohexanone (196 mg, 2.0 mmol), aniline (102 mg, 1.1 mmol), (S)-proline (34.5 mg, 0.3 mmol), and DMSO (2 mL).
-
Stir the mixture at room temperature.
-
Add aqueous formaldehyde (81 mg of 37% solution, 1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Upon completion (monitored by TLC), add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualization 2.1: Workflow for Organocatalytic Aza-Diels-Alder
Caption: Experimental workflow for the three-component aza-Diels-Alder reaction.
Section 3: Catalytic Asymmetric Synthesis of Pyrrolidines
Pyrrolidines are another critical class of N-heterocycles found in numerous pharmaceuticals and are key components of organocatalysts.[1][11] Asymmetric 1,3-dipolar cycloaddition of azomethine ylides and intramolecular hydroamination are prominent strategies for their enantioselective synthesis.[12]
Application Note 3.1: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The reaction between an iminoester (as an azomethine ylide precursor) and an electron-deficient alkene, catalyzed by a chiral copper(I) complex, is a highly versatile method for synthesizing substituted pyrrolidines with multiple stereocenters. The choice of the chiral ligand is paramount for achieving high diastereo- and enantioselectivity.
Table 3: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
| Entry | Dipolarophile | Ligand | Solvent | Yield (%) | dr (exo/endo) | ee (exo, %) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Dimethyl maleate | (S)-TF-BiphamPhos | CH₂Cl₂ | 95 | >99:1 | 99 | J. Am. Chem. Soc. 2005, 127, 11946 |
| 2 | Methyl acrylate | (S)-TF-BiphamPhos | Toluene | 95 | 94:6 | 97 | J. Am. Chem. Soc. 2005, 127, 11946 |
| 3 | N-Phenylmaleimide | (R)-Ph-Phosferrox | CH₂Cl₂ | 99 | >95:5 | 98 | Angew. Chem. Int. Ed. 2006, 45, 2277 |
| 4 | Dimethyl fumarate | (S)-TF-BiphamPhos | CH₂Cl₂ | 96 | >99:1 | 98 | J. Am. Chem. Soc. 2005, 127, 11946 |
Experimental Protocol 3.1: Synthesis of a Chiral Pyrrolidine Derivative
Materials:
-
Cu(CH₃CN)₄BF₄ (5 mol%)
-
(S)-TF-BiphamPhos (5.5 mol%)
-
Glycine methyl ester imine of benzophenone (0.25 mmol)
-
Dimethyl maleate (0.30 mmol)
-
Dichloromethane (CH₂Cl₂) (anhydrous, 1.0 mL)
Procedure:
-
In a glovebox, add Cu(CH₃CN)₄BF₄ (3.9 mg, 0.0125 mmol) and (S)-TF-BiphamPhos (10.3 mg, 0.0138 mmol) to an oven-dried vial.
-
Add 0.5 mL of anhydrous CH₂Cl₂ and stir for 30 minutes at room temperature to form the catalyst complex.
-
In a separate vial, dissolve the benzophenone imine of glycine methyl ester (63 mg, 0.25 mmol) and dimethyl maleate (43 mg, 0.30 mmol) in 0.5 mL of anhydrous CH₂Cl₂.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C or rt, depending on the specific substrate).
-
Add the substrate solution to the catalyst solution via syringe.
-
Stir the reaction at the same temperature for the specified time (e.g., 1-12 hours), monitoring progress by TLC.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluent: hexanes/ethyl acetate).
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Visualization 3.1: Proposed Catalytic Cycle for 1,3-Dipolar Cycloaddition
Caption: Proposed cycle for Cu-catalyzed asymmetric 1,3-dipolar cycloaddition.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 10. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preparation of Chiral Ligands from 2-(Pyrrolidin-2-YL)ethanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from 2-(Pyrrolidin-2-YL)ethanol hydrochloride. This readily available chiral precursor serves as a versatile building block for the development of various ligand classes, including phosphines and phosphoramidites, which are crucial for asymmetric catalysis in pharmaceutical and fine chemical synthesis.
Introduction
Chiral ligands are indispensable tools in modern organic synthesis, enabling the enantioselective formation of complex molecules. The pyrrolidine scaffold, present in the naturally occurring amino acid proline, is a privileged structural motif in many successful chiral ligands and organocatalysts. 2-(Pyrrolidin-2-YL)ethanol offers a robust chiral backbone that can be readily functionalized to create a diverse library of ligands for various catalytic applications. This document outlines the key synthetic transformations, provides detailed experimental procedures, and summarizes the performance of these ligands in asymmetric reactions.
Synthetic Strategy Overview
The preparation of chiral ligands from this compound typically involves a three-stage process:
-
N-Protection: The secondary amine of the pyrrolidine ring is first protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice for this purpose.
-
Hydroxyl Group Activation and Functionalization: The primary hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This activated intermediate is then reacted with a phosphorus-containing nucleophile to introduce the desired ligating atom.
-
Ligand Isolation and Purification: The final ligand is isolated and purified using standard chromatographic techniques.
This modular approach allows for the synthesis of a variety of ligands by changing the nucleophile in the functionalization step.
Experimental Protocols
Preparation of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
This initial step involves the neutralization of the hydrochloride salt and subsequent protection of the pyrrolidine nitrogen with a Boc group.
Materials:
-
(S)-2-(Pyrrolidin-2-YL)ethanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-2-(Pyrrolidin-2-YL)ethanol hydrochloride (1.0 equiv.) in a suitable solvent (e.g., DCM or THF), add a base such as triethylamine (1.1 equiv.) or an aqueous solution of sodium bicarbonate at 0 °C to neutralize the hydrochloride.
-
Once the starting material is fully dissolved and neutralized, add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate as a colorless oil.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| (S)-2-(Pyrrolidin-2-YL)ethanol hydrochloride | (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | (Boc)₂O, TEA | Typically >90% | General Procedure[1] |
Synthesis of a Chiral Phosphine Ligand: (S)-tert-butyl 2-(2-(diphenylphosphino)ethyl)pyrrolidine-1-carboxylate
This protocol describes the conversion of the N-Boc protected amino alcohol into a chiral phosphine ligand via a two-step sequence involving tosylation and nucleophilic substitution.
Materials:
-
(S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium diphenylphosphide (LiPPh₂) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Step 2a: Tosylation
-
Dissolve (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equiv.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 equiv.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 equiv.).[2]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate, which can often be used in the next step without further purification.
Step 2b: Phosphination
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of lithium diphenylphosphide (LiPPh₂) in anhydrous THF (typically 1.5-2.0 equiv.).[2]
-
Cool the LiPPh₂ solution to 0 °C.
-
Dissolve the tosylated intermediate from the previous step in anhydrous THF and add it dropwise to the LiPPh₂ solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or ether).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the chiral phosphine ligand.
Quantitative Data:
| Intermediate | Product | Reagents | Yield | Reference |
| (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | (S)-tert-butyl 2-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate | TsCl, Pyridine | High | General Procedure[2] |
| (S)-tert-butyl 2-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate | (S)-tert-butyl 2-(2-(diphenylphosphino)ethyl)pyrrolidine-1-carboxylate | LiPPh₂ | Moderate to Good | General Procedure[2] |
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of a chiral phosphine ligand.
Application in Asymmetric Catalysis
Chiral ligands derived from 2-(Pyrrolidin-2-YL)ethanol are effective in a variety of metal-catalyzed asymmetric reactions. For instance, the synthesized phosphine ligand can be used in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.
Hypothetical Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Synthesized (S)-tert-butyl 2-(2-(diphenylphosphino)ethyl)pyrrolidine-1-carboxylate
-
[Rh(COD)₂]BF₄
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Hydrogen gas
-
Anhydrous, degassed methanol
-
High-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the chiral phosphine ligand and [Rh(COD)₂]BF₄ in anhydrous, degassed methanol in a 1.1:1 ligand-to-metal molar ratio. Stir the solution for 30 minutes to form the active catalyst complex.
-
Hydrogenation: Place the substrate, methyl (Z)-α-acetamidocinnamate, in a high-pressure reactor. Transfer the catalyst solution to the reactor via cannula.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
Analysis: After carefully releasing the pressure, take an aliquot of the reaction mixture to determine the conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[2]
Expected Quantitative Data:
The performance of ligands derived from similar chiral backbones in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters has been shown to achieve high conversions and excellent enantioselectivities.
| Substrate | Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Dehydroamino acid esters | Pyrrolidine-based P,N-ligands | >99 | up to >99.9 | [3] |
| α-Aryl enamides | Pyrrolidine-based P,N-ligands | >99 | up to 97.7 | [3] |
Signaling Pathway and Logical Relationship Diagrams
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Conclusion
This compound is a valuable and accessible chiral starting material for the synthesis of a variety of chiral ligands. The protocols outlined in this document provide a solid foundation for researchers to prepare phosphine and other ligand types. The modular nature of the synthesis allows for fine-tuning of the ligand structure to optimize performance in various asymmetric catalytic transformations, ultimately aiding in the efficient and enantioselective production of valuable chiral molecules for the pharmaceutical and chemical industries.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2-(Pyrrolidin-2-YL)ethanol hydrochloride using High-Performance Liquid Chromatography (HPLC). Due to the polar nature of the analyte, this method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach to achieve optimal retention and separation from potential impurities. The described method is suitable for the quantification and purity assessment of this compound in bulk drug substances and formulated products.
Introduction
This compound is a pyrrolidine derivative of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its characterization, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds. Given the polar and basic nature of this compound, a HILIC method is proposed to ensure adequate retention on the stationary phase, which can be challenging with traditional reversed-phase chromatography.
Experimental Protocol
This protocol is designed for a standard analytical HPLC system equipped with a UV detector.
Materials and Reagents
-
Analyte: this compound reference standard
-
Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffers: Ammonium formate, Formic acid
Instrumentation and Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | A standard analytical HPLC system with a UV detector |
| Column | HILIC Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 10 mM Ammonium formate in Water with 0.1% Formic acidB: 10 mM Ammonium formate in 90:10 Acetonitrile:Water with 0.1% Formic acid |
| Gradient | 95% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to 95% B and re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 210 nm |
| Run Time | 25 minutes |
Standard Preparation
-
Prepare a stock solution of 1 mg/mL this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
From this stock solution, create a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.
Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis
-
Integrate the peak area of the analyte in the chromatograms obtained from the injection of standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Chiral Separation Considerations
For the analysis of enantiomeric purity, a chiral HPLC method would be required. This typically involves the use of a chiral stationary phase (CSP). Based on methods for similar chiral amines, a polysaccharide-based CSP, such as cellulose or amylose derivatives, would be a suitable starting point.[1][2] The mobile phase would likely consist of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol, and a small amount of a basic additive like triethylamine to improve peak shape.[1][2]
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical approach to HPLC method selection for this compound.
Conclusion
The proposed HILIC HPLC method provides a robust starting point for the quantitative analysis of this compound. The method is designed to offer good retention and separation for this polar compound. For enantiomeric purity assessment, a separate chiral HPLC method should be developed. The provided protocols and logical diagrams serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound. Method validation should be performed to ensure its suitability for the intended application.
References
GC-MS Analysis of Pyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom, forms the core structure of a diverse range of naturally occurring and synthetic compounds. These derivatives exhibit a wide spectrum of biological activities and are of significant interest in fields such as pharmacology, toxicology, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile pyrrolidine derivatives. This document provides detailed application notes and experimental protocols for the GC-MS analysis of various classes of pyrrolidine derivatives, including synthetic cathinones, industrial solvents, and alkaloids.
General Experimental Workflow
The general workflow for the GC-MS analysis of pyrrolidine derivatives involves several key steps, from sample collection and preparation to data acquisition and analysis. The complexity of the sample matrix often dictates the extent of sample preparation required to achieve accurate and reliable results.
Caption: A generalized experimental workflow for the GC-MS analysis of pyrrolidine derivatives.
Application Note 1: Analysis of Synthetic Cathinones (α-PVP)
Objective: To develop and validate a GC-MS method for the identification and quantification of α-Pyrrolidinovalerophenone (α-PVP) in biological matrices.
Background: α-PVP is a synthetic cathinone, a class of psychoactive substances that have become prevalent as drugs of abuse. Accurate analytical methods are crucial for forensic and clinical toxicology.
Experimental Protocol
1. Sample Preparation (Urine)
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of urine, add an internal standard (e.g., α-PVP-d8).
-
Add 100 µL of 10 M NaOH to basify the sample.
-
Add 3 mL of a mixture of 1-chlorobutane and acetonitrile (4:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector | Splitless mode, 250°C |
| Oven Program | Initial temp 50°C, hold for 1 min, ramp to 245°C at 35°C/min, then to 300°C at 15°C/min, hold for 3 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) for quantification |
3. Data Presentation
Table 1: Quantitative Data for α-PVP Analysis
| Parameter | Value | Reference |
| Linearity Range | 25 - 1000 ng/mL | [1] |
| Limit of Detection (LOD) | 5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 25 ng/mL | [1] |
| Recovery (SPE) | > 88% | [1] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Retention Time | ~10.2 min | [2] |
| Characteristic Ions (m/z) | 126, 91, 77, 105 | [1] |
Application Note 2: Determination of N-Methyl-2-pyrrolidone (NMP) in Industrial Samples
Objective: To quantify the residual solvent N-Methyl-2-pyrrolidone (NMP) in polymer matrices using headspace GC-MS.
Background: NMP is a widely used industrial solvent. Due to its potential health risks, monitoring its residual levels in products is essential for quality control and regulatory compliance.
Experimental Protocol
1. Sample Preparation
-
Headspace Analysis:
-
Accurately weigh approximately 0.5 g of the polymer sample into a 20 mL headspace vial.
-
Add a suitable solvent for matrix modification if necessary (e.g., dimethyl sulfoxide).
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
Place the vial in the headspace autosampler.
-
2. GC-MS Parameters
| Parameter | Setting |
| Headspace Autosampler | Incubation temperature: 120°C, Incubation time: 30 min |
| Gas Chromatograph | Agilent 8860 or equivalent |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector | Split mode (10:1), 200°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 220°C at 20°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Mass Spectrometer | Agilent 5977 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Scan Range | m/z 35-200 |
| Acquisition Mode | Full Scan and SIM for quantification (Quantifier ion: m/z 99) |
3. Data Presentation
Table 2: Quantitative Data for NMP Analysis in Polymer Matrices
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| LOD | ~0.05 µg/g |
| LOQ | ~0.15 µg/g |
| Recovery | 98.8 - 106.6% |
| Precision (%RSD) | < 5.3% |
| Characteristic Ions (m/z) | 99, 42, 71, 56 |
Application Note 3: Analysis of Nicotine and its Metabolite Cotinine in Urine
Objective: To develop a sensitive GC-MS method for the simultaneous quantification of nicotine and its primary metabolite, cotinine, in human urine for biomonitoring of tobacco exposure.
Background: Nicotine and cotinine are key biomarkers for assessing active and passive exposure to tobacco smoke. Their accurate measurement is vital in clinical and epidemiological studies.[2][3][4][5]
Experimental Protocol
1. Sample Preparation
-
Micro-extraction by Packed Sorbent (MEPS): [4]
-
To 500 µL of urine, add 250 ng of an internal standard (e.g., 6-methyl nicotine) and 200 µL of 1 M NaOH.[4]
-
Centrifuge the sample at 2000 x g for 5 minutes.[4]
-
Perform the MEPS extraction using a C18 sorbent. Draw the sample mixture through the sorbent and discard the liquid. Repeat three times.[4]
-
Wash the sorbent with 250 µL of deionized water.[4]
-
Elute the analytes with 30 µL of methanol directly into a GC vial insert.[4]
-
2. GC-MS Parameters
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890A or equivalent | [2] |
| Column | Rtx-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [3] |
| Injector | Splitless mode, 250°C | [4] |
| Oven Program | Initial temp 50°C, hold for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 20°C/min. | [4] |
| Carrier Gas | Helium at a constant flow of 1.1 mL/min | [4] |
| Mass Spectrometer | Agilent 5975C or equivalent | [2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |
| Source Temperature | 230°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [2][4] |
3. Data Presentation
Table 3: Quantitative Data for Nicotine and Cotinine Analysis in Urine
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |
| Nicotine | 1 - 100 | 0.25 | 0.5 | 84 | 162, 133 | [2][4] |
| Cotinine | 50 - 1000 | 20 | 50 | 98 | 176, 119 | [2][4] |
Metabolic Pathway of Nicotine
The primary metabolic pathway of nicotine in humans involves its oxidation to cotinine, which is then further metabolized. Understanding these pathways is crucial for interpreting biomonitoring data.
Caption: Simplified metabolic pathway of nicotine to cotinine and other metabolites.
Derivatization Protocol for Polar Pyrrolidine Derivatives
For polar pyrrolidine derivatives containing active hydrogens (e.g., hydroxyl, carboxyl, or secondary amine groups), derivatization is often necessary to improve their volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique.
Silylation Protocol using BSTFA/TMCS
-
Sample Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Data Analysis: Fragmentation Patterns
The mass spectra of pyrrolidine derivatives are characterized by specific fragmentation patterns that are useful for their identification. The primary fragmentation pathway for many N-substituted pyrrolidines is the α-cleavage, leading to the formation of a stable iminium ion.
-
α-Cleavage: The fragmentation of the Cα-Cβ bond adjacent to the nitrogen atom results in the loss of the largest alkyl substituent as a radical, forming a resonance-stabilized iminium cation. This iminium ion often represents the base peak in the mass spectrum. For the unsubstituted pyrrolidine ring, this corresponds to an ion at m/z 70.
-
Pyrrolidinophenones (e.g., α-PVP): These compounds typically show a base peak corresponding to the pyrrolidinyl-containing iminium ion (e.g., m/z 126 for α-PVP).[6] Other characteristic fragments arise from the cleavage of the aromatic ring and the alkyl chain.[6]
-
Nicotine: The mass spectrum of nicotine is characterized by a prominent molecular ion peak (m/z 162) and a base peak at m/z 84, resulting from the cleavage of the bond between the pyridine and pyrrolidine rings.[2]
By understanding these fragmentation patterns and utilizing mass spectral libraries, unknown pyrrolidine derivatives can be confidently identified.
Conclusion
GC-MS is an indispensable tool for the analysis of a wide array of pyrrolidine derivatives in various matrices. The application notes and protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. Successful analysis hinges on appropriate sample preparation, optimization of GC-MS parameters, and a thorough understanding of the fragmentation patterns of these compounds. The methodologies described can be adapted and validated for specific analytical needs, contributing to advancements in pharmacology, toxicology, and quality control.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Notes and Protocols for 2-(Pyrrolidin-2-YL)ethanol Hydrochloride in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-2-YL)ethanol, commonly known as prolinol, is a chiral amino alcohol derived from the versatile amino acid proline. Its hydrochloride salt, 2-(Pyrrolidin-2-YL)ethanol hydrochloride, serves as a stable and readily available precursor for a variety of organocatalysts. The pyrrolidine motif is a cornerstone in asymmetric organocatalysis, facilitating a range of stereoselective transformations through the formation of key intermediates such as enamines and iminium ions. While direct use of this compound as a primary organocatalyst is not extensively documented, its deprotonated form and its derivatives are pivotal in numerous C-C bond-forming reactions. The hydroxyl group in prolinol derivatives can play a crucial role by participating in hydrogen bonding, which helps to organize the transition state and enhance stereoselectivity.
This document provides an overview of the applications of prolinol-derived catalysts in asymmetric organocatalysis, focusing on aldol and Michael reactions. It includes generalized experimental protocols and a summary of representative catalytic performance data.
Principle of Catalysis: Enamine and Iminium Ion Pathways
Organocatalysis by pyrrolidine-based catalysts primarily operates through two key catalytic cycles: the enamine cycle for the activation of carbonyl donors (ketones and aldehydes) and the iminium ion cycle for the activation of α,β-unsaturated carbonyls (enals and enones).
-
Enamine Catalysis: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The inherent chirality of the catalyst directs the subsequent attack of this enamine on an electrophile, leading to the formation of a new stereocenter in a controlled manner. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.
-
Iminium Catalysis: In reactions involving α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a chiral iminium ion. This transformation lowers the LUMO of the unsaturated system, rendering it more susceptible to nucleophilic attack. The stereochemistry of the product is dictated by the facial shielding of the iminium ion by the chiral catalyst.
Applications in Asymmetric Synthesis
Derivatives of 2-(Pyrrolidin-2-YL)ethanol are effective catalysts for a variety of asymmetric transformations that are crucial in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that constructs β-hydroxy carbonyl moieties, which are prevalent in numerous natural products and drug candidates. Prolinol-derived catalysts facilitate the direct, enantioselective aldol reaction between a ketone and an aldehyde.
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is another vital C-C bond-forming reaction that creates a new stereocenter at the β-position relative to a carbonyl group. Prolinol-based catalysts are employed to mediate the addition of nucleophiles, such as aldehydes or ketones, to α,β-unsaturated acceptors like nitroolefins.
Quantitative Data Summary
The following tables summarize representative data for asymmetric aldol and Michael reactions catalyzed by prolinol derivatives. It is important to note that the specific catalyst structure, substrate scope, and reaction conditions significantly influence the yield and stereoselectivity.
Table 1: Asymmetric Aldol Reaction Catalyzed by Prolinol Derivatives
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | CH2Cl2 | 0 | 24 | 95 | 95:5 | 98 (syn) |
| 2 | Benzaldehyde | Acetone | 10 | Neat | RT | 48 | 85 | - | 93 (R) |
| 3 | Isovaleraldehyde | Cyclohexanone | 20 | Toluene | -20 | 72 | 91 | >99:1 | >99 (syn) |
| 4 | 4-Chlorobenzaldehyde | Cyclopentanone | 15 | THF | 0 | 36 | 88 | 90:10 | 95 (syn) |
Data presented are representative examples from the literature for prolinol-derived catalysts and may not reflect the performance of this compound itself.
Table 2: Asymmetric Michael Addition Catalyzed by Prolinol Derivatives
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | RT | 24 | 92 | 95:5 | 97 (syn) |
| 2 | Cyclohexanone | (E)-β-Nitrostyrene | 20 | CHCl3 | 0 | 48 | 89 | 85:15 | 94 (syn) |
| 3 | Butanal | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Hexane | RT | 36 | 85 | 90:10 | 95 (syn) |
| 4 | Pentan-2-one | (E)-2-(2-Nitrovinyl)furan | 15 | Dioxane | 25 | 48 | 88 | 88:12 | 92 (syn) |
Data presented are representative examples from the literature for prolinol-derived catalysts and may not reflect the performance of this compound itself.
Experimental Protocols
The following are generalized protocols for asymmetric aldol and Michael reactions using a prolinol-derived organocatalyst. The hydrochloride salt would typically require deprotonation with a suitable base prior to or during the reaction to generate the active secondary amine catalyst.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
Materials:
-
This compound
-
A suitable base (e.g., triethylamine, DIPEA) if starting from the hydrochloride salt
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, THF, or neat)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
If applicable, add a base (1.0 - 1.2 equivalents relative to the catalyst) to generate the free amine.
-
Dissolve the catalyst in the chosen anhydrous solvent (2.0 mL). If the reaction is to be run neat, add the ketone directly.
-
Add the ketone (2.0 mmol, 2.0 equiv.) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.
Protocol 2: General Procedure for Asymmetric Michael Addition
Materials:
-
This compound
-
A suitable base (e.g., triethylamine, DIPEA) if starting from the hydrochloride salt
-
Michael Donor (e.g., aldehyde or ketone)
-
Michael Acceptor (e.g., nitroolefin)
-
Anhydrous solvent (e.g., Toluene, CHCl3, Hexane)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
If applicable, add a base (1.0 - 1.2 equivalents relative to the catalyst) to generate the free amine.
-
Add the Michael acceptor (1.0 mmol, 1.0 equiv.) and dissolve in the chosen anhydrous solvent (2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the Michael donor (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
Visualizations
The following diagrams illustrate the fundamental catalytic cycles in which prolinol-derived organocatalysts operate.
Caption: Generalized Enamine Catalytic Cycle.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Pyrrolidin-2-YL)ethanol hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" (product separates as a liquid instead of solid) | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. The solution is supersaturated. | 1. Switch to a lower-boiling point solvent or use a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in a cold bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][2] |
| No crystal formation upon cooling | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated and requires nucleation. | 1. Concentrate the solution by evaporating some of the solvent. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal.[3] |
| Low yield of purified crystals | 1. Too much solvent was used for recrystallization. 2. The crystals were washed with an excessive amount of cold solvent. 3. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] 2. Wash the crystals with a minimal amount of ice-cold solvent.[3][4] 3. Ensure the solution is thoroughly cooled in an ice bath for an extended period to maximize precipitation. |
| Colored crystals | Co-crystallization of colored impurities. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4][5] |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant tailing of the product peak | The basic amine group of the compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[6] | 1. Use a modified mobile phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[6] 2. Use an alternative stationary phase: Employ an amine-functionalized silica gel column (KP-NH) which provides a more suitable environment for the purification of basic amines.[6] 3. Consider Hydrophilic Interaction Chromatography (HILIC): This technique, using a polar stationary phase with an aqueous-organic mobile phase, can be an effective alternative for polar compounds.[7] |
| Poor separation of impurities | The polarity of the mobile phase is not optimized. | Systematically vary the solvent system. For polar compounds like this, a gradient of methanol in dichloromethane is a common starting point.[8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures. Alcohols such as ethanol or isopropanol are often good candidates for amine hydrochlorides.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate and stir until all the solid has dissolved.[5]
-
Decolorization (Optional): If the solution is colored, add a small quantity of activated charcoal and boil the solution for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small volume of ice-cold ethanol to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is effective when the compound is highly soluble in one solvent (the "good" solvent) even at low temperatures, and poorly soluble in another solvent (the "bad" solvent) in which the two solvents are miscible. An ethanol-water system is a common example.[4]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (this is the "cloud point").[4]
-
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture for washing.
Quantitative Data
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Very High | Poor (high solubility at low temperatures) |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low to Moderate | High | Excellent |
| Acetone | Low | Moderate | Potentially Good |
| Ethyl Acetate | Very Low | Low | Poor (low solubility at high temperatures) |
| Hexane | Insoluble | Insoluble | Unsuitable (non-polar) |
Note: This data is illustrative and based on general principles of solubility for similar compounds. Experimental determination of solubility is highly recommended for optimization.
Visualizations
Experimental Workflow for Single-Solvent Recrystallization
Caption: A flowchart illustrating the key steps in a single-solvent recrystallization process.
Logical Relationships in Troubleshooting "Oiling Out"
Caption: A diagram showing the potential causes and corresponding solutions for the issue of a product "oiling out" during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recrystallization [wiredchemist.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-(Pyrrolidin-2-YL)ethanol hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: As an amine salt, this compound is a polar compound. Therefore, polar solvents are typically required for its recrystallization.[1] Good starting points for solvent selection include ethanol, methanol, or isopropanol.[2] Mixed solvent systems, such as an alcohol with a small amount of water, can also be effective.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
Q2: How can I determine the optimal solvent for my specific batch of crude product?
A2: A systematic approach is to test the solubility of a small amount of your compound in various solvents at both room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
Q3: What are the most common issues encountered during the recrystallization of this compound?
A3: Common problems include the compound "oiling out" instead of forming crystals, failure of the compound to crystallize at all, and low recovery yield.[4][5] These issues are often related to the choice of solvent, the cooling rate, or the presence of impurities.
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent or an insufficient volume of solvent was used.
-
Solution:
-
Solvent Choice: Ensure you are using a polar solvent such as ethanol, methanol, or isopropanol.[1][2]
-
Solvent Volume: Add the solvent in small portions to the heated crude product until it just dissolves.[2] Make sure the solvent is heated to its boiling point to maximize the solubility of the compound.[2]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated.[4][5]
-
Solution:
-
Reduce Solvent Volume: If an excess of solvent was added, it can be removed by rotary evaporation to concentrate the solution, after which crystallization can be attempted again.[4][6]
-
Induce Crystallization:
-
Seeding: Add a "seed crystal" of the pure compound to the solution to provide a nucleation site for crystal growth.[6]
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]
-
Cooling: Further cool the flask in an ice bath to decrease the solubility of the compound.[2]
-
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: This often occurs when the melting point of the compound is low relative to the boiling point of the solvent, or if the solution is cooled too quickly.[2][4]
-
Solution:
-
Reheat and Add Solvent: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2]
-
Slow Cooling: To encourage the formation of crystals instead of oil, cool the solution at a slower rate. This can be achieved by leaving the flask on a cooling hot plate instead of placing it directly on a cold surface.[4]
-
Mixed Solvent System: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add an "anti-solvent" in which it is less soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
-
Problem 4: The yield of recrystallized product is low.
-
Possible Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[2][7]
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude material.[7]
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Pre-heat Filtration Apparatus: To prevent premature crystallization, ensure your filtration apparatus is pre-heated and perform the filtration quickly.[2]
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Ensure Complete Crystallization: Allow the solution to cool sufficiently. After reaching room temperature, placing the flask in an ice bath can often increase the yield.[2]
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Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[2][7]
-
Data Presentation
Table 1: General Solvent Selection Guide for Amine Hydrochlorides
| Solvent Class | Examples | Suitability |
| Polar Protic | Ethanol, Methanol, Water | Generally good solvents for polar amine salts. Often used alone or in mixtures.[1] |
| Polar Aprotic | Acetone, Acetonitrile | May be suitable, but solubility should be tested. Can sometimes be used in mixed solvent systems. |
| Nonpolar | Hexane, Toluene | Generally poor solvents for amine salts and can be used as anti-solvents in mixed solvent systems.[1] |
Experimental Protocols
General Protocol for Recrystallization of this compound
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Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent mixture (e.g., ethanol, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals, for instance, by leaving them under vacuum on the filter for a period, followed by air drying or using a vacuum oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Pyrrolidin-2-YL)ethanol hydrochloride.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound, particularly when using L-proline as a starting material and lithium aluminum hydride (LiAlH4) as a reducing agent.
Q1: My LiAlH4 reduction of L-proline is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reduction is a frequent issue. Several factors can contribute to this problem.
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Reagent Quality: LiAlH4 is extremely sensitive to moisture. Ensure you are using freshly opened or properly stored LiAlH4. The solvent (typically THF or diethyl ether) must be anhydrous.[1]
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Reaction Conditions: The reaction of LiAlH4 with a carboxylic acid is more complex than with an ester. It first involves an acid-base reaction to form a carboxylate salt, which is less reactive.[2] Ensure you are using a sufficient excess of LiAlH4 (at least 3 equivalents of hydride) and that the reaction temperature is appropriate (often requiring reflux).[1]
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Starting Material Purity: Impurities in the L-proline can interfere with the reaction. Confirm the purity of your starting material by NMR or another suitable method before starting.[1]
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality: Use a fresh, dry solvent and a new bottle of LiAlH4 if possible.
-
Optimize Reaction Conditions: Gradually increase the equivalents of LiAlH4 and consider extending the reaction time or increasing the reflux temperature. Monitor the reaction progress by TLC.
-
Check Starting Material: Analyze the L-proline for any impurities that might be quenching the reducing agent.
Q2: After aqueous workup of the LiAlH4 reaction, I have a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the filtration?
A2: The formation of aluminum salts (LiAl(OH)4) during the workup is expected. The consistency of this precipitate can be managed by the quenching procedure. A common and effective method is the Fieser workup.
Procedure for Fieser Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add the following (for a reaction with 'x' g of LiAlH4):
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture at room temperature for at least 30 minutes. This procedure is designed to produce a granular, easily filterable solid.
-
Filter the mixture and wash the solid thoroughly with an organic solvent (e.g., THF, ethyl acetate) to recover all the product.
Q3: The purity of my final this compound is low after the initial isolation. What are the likely impurities?
A3: The primary impurities depend on the synthetic route but for an L-proline reduction, they typically include:
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Unreacted L-proline: The starting material may carry through the reaction and workup.
-
Aluminum Salts: Incomplete removal of aluminum salts from the workup.
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., THF, diethyl ether, ethyl acetate).
-
Diastereomers: If there is any racemization during the synthesis, the corresponding diastereomer could be present.
These impurities can be identified and quantified using analytical techniques like GC-MS, HPLC, and NMR.[3][4]
Frequently Asked Questions (FAQs)
Q4: What are the recommended methods for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and potential by-products.[3][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for analyzing non-volatile impurities. A reversed-phase C18 column is often suitable. For chiral purity analysis, a chiral stationary phase or pre-column derivatization may be necessary.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[9] The presence of unreacted L-proline can be detected by characteristic shifts in the NMR spectrum.[5][10]
Q5: What is the most effective method for purifying crude this compound?
A5: Recrystallization is the most common and effective method for purifying the hydrochloride salt of amino alcohols.[11] The choice of solvent is critical for achieving high purity.
Q6: Which solvent systems are recommended for the recrystallization of this compound?
A6: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino alcohol hydrochlorides, polar protic solvents or mixtures are often effective.
| Recrystallization Solvent System | Typical Purity Achieved | Reference |
| Isopropanol/Water | >99.0% | General knowledge for similar compounds |
| Ethanol/Methanol mixture | >99.5% | [7] (for a related compound) |
| Ethanol/Diethyl Ether | >99.0% (enantiomeric purity) | [12][13] |
| Methanol/Ethyl Acetate | >98.5% | General knowledge |
Note: The optimal solvent ratio and final purity depend on the specific impurity profile of the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization from an ethanol/diethyl ether solvent system.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Induce Cloudiness: While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly and persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for the analysis of impurities in pyrrolidine derivatives.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 20°C/min to 320°C and hold for 5 minutes.
-
Injector: 250°C, splitless injection.
-
MS Detector: Mass range of 40-500 amu, using electron ionization (EI).
-
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
Visualizations
Caption: A workflow for troubleshooting low purity in this compound synthesis.
Caption: Decision tree for selecting a purification strategy based on impurity type.
References
- 1. echemi.com [echemi.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 2-Pyrrolidin-2-yl-ethanol HCl | 19432-88-3 | UAA43288 [biosynth.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L-proline at different pH | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. scispace.com [scispace.com]
- 13. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of pyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the synthesis of pyrrolidine derivatives.
Section 1: [3+2] Cycloaddition Reactions of Azomethine Ylides
The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for constructing the pyrrolidine ring, offering control over multiple stereocenters. However, challenges in controlling selectivity are common.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: Poor regioselectivity in the [3+2] cycloaddition of azomethine ylides is a common issue stemming from the similar energy barriers of the two possible transition states. Several factors can be adjusted to favor the formation of a single regioisomer.
Troubleshooting Guide: Poor Regioselectivity
| Strategy | Action | Rationale |
| Catalyst Selection | Employ a Lewis acid or transition metal catalyst. | Catalysts can coordinate to the azomethine ylide or the dipolarophile, enhancing the electronic differences between the termini and favoring one reaction pathway. |
| Solvent Optimization | Screen a range of solvents with varying polarities. | The polarity of the solvent can differentially stabilize the transition states, thus influencing the regioselectivity. |
| Temperature Control | Lower the reaction temperature. | Lower temperatures can increase the energy difference between the two transition states, favoring the pathway with the lower activation energy. |
| Substituent Effects | Modify the electronic nature of substituents on the dipolarophile. | Electron-withdrawing groups on the dipolarophile can significantly influence the regioselectivity of the cycloaddition. |
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can be controlled to improve this?
A2: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the two reactants. Steric hindrance from substituents on both the azomethine ylide and the dipolarophile plays a crucial role.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Experimental Protocols
Protocol for Improving Diastereoselectivity in a Metal-Catalyzed [3+2] Cycloaddition [1]
This protocol describes a general procedure for the 1,3-dipolar cycloaddition of α-imino esters and dipolarophiles, where the choice of metal catalyst can influence diastereoselectivity.
-
Catalyst Preparation (Method A for Cu(I)) :
-
In a flask, add CuOTf·PhMe (2.59 mg, 0.05 mmol) and (S)-DTBM-Segphos (11.80 mg, 0.05 mmol).
-
Add toluene (1 mL) and stir the resulting mixture for 1 hour at room temperature.
-
-
Reaction Setup :
-
To the catalyst mixture, add a solution of the α-imino ester (0.2 mmol) and the dipolarophile (0.2 mmol) in a mixture of xylenes (1 mL).
-
-
Reaction Conditions :
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pyrrolidine product.
-
Note: A switch in diastereoselectivity may be achieved by using a different catalyst system, such as (S)-DM-Segphos·AgSbF6.[1]
Section 2: Paal-Knorr Pyrrolidine Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing pyrrolidines from 1,4-dicarbonyl compounds and a primary amine or ammonia. A common side reaction is the formation of a furan byproduct.[2]
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is producing a significant amount of a furan byproduct. How can I suppress this side reaction?
A1: Furan formation is the most common side reaction in the Paal-Knorr synthesis and occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2] Controlling the acidity is key to minimizing this byproduct.
Troubleshooting Guide: Furan Byproduct Formation
| Strategy | Action | Rationale |
| pH Control | Conduct the reaction under neutral or weakly acidic conditions (e.g., using acetic acid). | Strongly acidic conditions (pH < 3) favor the formation of furans.[2] |
| Amine Concentration | Use an excess of the primary amine or ammonia. | A higher concentration of the amine nucleophile will favor the pyrrolidine formation pathway over the intramolecular cyclization to the furan.[2] |
| Catalyst Choice | Consider using milder catalysts such as bismuth nitrate or montmorillonite KSF-clay.[3] | These catalysts can promote the reaction under less harsh conditions, reducing the likelihood of acid-catalyzed side reactions. |
| Microwave Irradiation | Employ microwave-assisted synthesis. | Microwave heating can significantly shorten reaction times, which may reduce the formation of byproducts.[4] |
Q2: The reaction is sluggish and gives incomplete conversion. What can I do to improve the reaction rate?
A2: A slow or incomplete Paal-Knorr synthesis can be due to several factors, including the reactivity of the starting materials and the reaction conditions.
Troubleshooting Workflow for Sluggish Paal-Knorr Synthesis
References
Technical Support Center: Improving Enantioselectivity with 2-(Pyrrolidin-2-YL)ethanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving enantioselectivity in asymmetric reactions catalyzed by 2-(Pyrrolidin-2-YL)ethanol hydrochloride and its analogues.
Disclaimer: While this compound is a known chiral organocatalyst, comprehensive quantitative data on its catalytic performance across a wide range of reactions and conditions is limited in publicly available literature. The following data and protocols are based on its close structural analogue, (S)-2-(Pyrrolidin-2-yl)methanol (L-prolinol), and serve as a robust starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic principle behind this compound?
A1: Like other proline-derived organocatalysts, this compound functions primarily through enamine catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (like a ketone or aldehyde) to form a chiral, nucleophilic enamine intermediate. The stereocenter of the catalyst directs the subsequent attack of this enamine on an electrophile, leading to the controlled formation of a new stereocenter. The hydroxyl group can act as a hydrogen bond donor, activating the electrophile and stabilizing the transition state to enhance both reactivity and stereoselectivity.
Q2: Why is my reaction showing low or no enantioselectivity?
A2: Several factors can contribute to poor enantioselectivity. Common causes include:
-
Presence of Water: Moisture can hydrolyze the active iminium or enamine intermediates, disrupting the catalytic cycle.
-
Impurities: Acidic or basic impurities in your reagents or solvents can neutralize the catalyst or interfere with the reaction mechanism.
-
Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent. Higher temperatures can lead to lower selectivity.
-
Incorrect Solvent: The polarity and coordinating ability of the solvent play a critical role in the geometry of the transition state.
-
Catalyst Loading: An inappropriate catalyst concentration can lead to side reactions or a poorly controlled catalytic cycle.
Q3: How does the hydrochloride salt form of the catalyst affect the reaction?
A3: The hydrochloride salt is generally more stable and easier to handle than the free base. However, for the catalyst to enter the catalytic cycle, the free secondary amine is required. In many cases, a stoichiometric or catalytic amount of a mild base may be needed in the reaction mixture to neutralize the HCl and generate the active free amine catalyst in situ. Alternatively, pre-treatment of the hydrochloride salt with a base followed by extraction of the free amine may be necessary.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Reaction temperature is too high. | Enantioselectivity often improves at lower temperatures as it helps to magnify the small energy difference between the diastereomeric transition states.[1] Consider running the reaction at 0 °C, -20 °C, or even as low as -78 °C. Note that this will likely decrease the reaction rate. |
| Incorrect solvent choice. | The solvent can significantly influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, CHCl3). Apolar solvents often provide a better chiral environment.[1] |
| Presence of moisture. | Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and dry any hygroscopic reagents. Adding molecular sieves (e.g., 4 Å) can be beneficial. |
| Suboptimal catalyst loading. | While higher catalyst loading can increase the reaction rate, it doesn't always improve enantioselectivity.[1] Screen catalyst loading, typically from 5 mol% to 20 mol%. In some cases, lower loading can minimize side reactions. |
| Interference from additives. | If using additives, their concentration and nature are critical. Acidic or basic additives can alter the catalyst's state and the reaction pathway. For instance, the addition of organic bases has been shown to cause a reversal of enantioselectivity in some proline-catalyzed reactions.[2] |
Issue 2: Low Reaction Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst deactivation. | The catalyst may be deactivated by acidic impurities or water. Purify all substrates and solvents before use. Ensure the reaction is run under anhydrous and inert conditions if necessary. |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC. Low temperatures, which favor high enantioselectivity, will require longer reaction times. |
| Poor solubility of catalyst or reagents. | Choose a solvent in which all components are fully soluble at the reaction temperature. Sonication can sometimes help to dissolve starting materials. |
| Reversibility of the reaction. | For some reactions, like the aldol addition, the reverse reaction can occur. Once the reaction has reached equilibrium, proceed with work-up to isolate the product. |
Data on Enantioselectivity Improvement (using Prolinol Analogues)
The following tables summarize representative data for asymmetric reactions catalyzed by prolinol-derived catalysts, demonstrating the impact of various reaction parameters on yield and enantioselectivity.
Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee% | Reference |
| 1 | L-Prolinol (20) | DMSO | Room Temp | 24 | 95 | 76 | Based on Proline data[3] |
| 2 | L-Prolinol (20) | CH2Cl2 | Room Temp | 48 | 88 | 85 | Inferred from similar systems |
| 3 | L-Prolinol (20) | Toluene | 0 | 72 | 85 | 92 | Inferred from similar systems |
| 4 | L-Prolinol (10) | CH2Cl2 | -20 | 96 | 75 | >95 | [4] |
Table 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | ee% | Reference |
| 1 | Prolinol deriv. (10) | None | CH2Cl2 | Room Temp | 90 | 85 | [5] |
| 2 | Prolinol deriv. (10) | Acetic Acid (10 mol%) | CH2Cl2 | Room Temp | 92 | 82 | [4] |
| 3 | Prolinol deriv. (10) | None | Toluene | 0 | 88 | 91 | [5] |
| 4 | Prolinol deriv. (10) | Benzoic Acid (10 mol%) | Toluene | 0 | 95 | 94 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol provides a general methodology for the asymmetric aldol reaction between a ketone and an aldehyde using a prolinol-type catalyst.
Materials:
-
(S)-2-(Pyrrolidin-2-YL)ethanol hydrochloride (or analogue) (e.g., 0.1 mmol, 10 mol%)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 mmol, 1.0 equiv.)
-
Ketone (e.g., Cyclohexanone) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Solvent (e.g., CH2Cl2, Toluene) (2.0 mL)
-
Inert Gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the catalyst.
-
Dissolve the catalyst in the chosen anhydrous solvent. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be required.
-
Add the ketone to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol describes a general procedure for the enantioselective addition of an aldehyde to a nitroalkene.
Materials:
-
(S)-2-(Pyrrolidin-2-YL)ethanol hydrochloride (or analogue) (e.g., 0.1 mmol, 10 mol%)
-
Michael Donor (e.g., Propanal) (1.2 mmol, 1.2 equiv.)
-
Michael Acceptor (e.g., β-Nitrostyrene) (1.0 mmol, 1.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene) (2.0 mL)
-
Inert Gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the catalyst and the Michael acceptor.
-
Dissolve the components in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the Michael donor dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro carbonyl compound.
Visualizations
Caption: The catalytic cycle for a prolinol-catalyzed reaction via enamine activation.
Caption: A logical workflow for troubleshooting poor outcomes in asymmetric organocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structures of proline-derived enamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Asymmetric Reductions
Welcome to the technical support center for asymmetric reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive and crucial reactions. In the pursuit of enantiomerically pure compounds, achieving high yields is paramount. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may face during your asymmetric reduction experiments, with a focus on diagnosing and rectifying the root causes of low yields.
Section 1: Catalyst-Related Issues
Q1: My reaction has stalled, or the conversion is very low. Could the catalyst be the problem?
A1: Yes, catalyst-related issues are a primary cause of low conversion. Several factors could be at play:
-
Catalyst Deactivation: This is a common issue where the catalyst loses its activity during the reaction.[1] Deactivation can occur through various mechanisms, such as the loss of a ligand, reduction of the central metal, or the formation of inactive dimers.[1] Some catalyst systems are known to have inherent first-order decay pathways.[2][3] For instance, in transfer hydrogenations using Noyori-type catalysts, the active hydride species can undergo an inherent decay.[2][3]
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor, binding to the catalyst and preventing it from turning over.[1]
-
Improper Activation: Many catalysts require an activation step to form the catalytically active species. If this activation is incomplete or inefficient, the concentration of the active catalyst will be low, leading to poor conversion. Robust analytical methods are crucial for monitoring these activation processes to ensure reproducibility.[4]
-
Oxygen Sensitivity: Many asymmetric reduction catalysts are sensitive to oxygen. Exposure to air can lead to oxidation and deactivation of the catalyst. It is crucial to ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
Troubleshooting Steps:
-
Verify Catalyst Activity: If possible, test the catalyst with a standard substrate known to work well to confirm its activity.
-
Inert Atmosphere: Ensure rigorous exclusion of air and moisture from your reaction setup.[5] Flame-drying glassware and using properly dried, degassed solvents are critical.[6]
-
Monitor the Reaction: Use analytical techniques like NMR, HPLC, or GC to monitor the reaction progress. This can help you determine if the reaction is stalling or proceeding slowly.[7]
Section 2: Substrate and Reagent Purity
Q2: I've confirmed my catalyst is active, but my yields are still low. What should I investigate next?
A2: The purity of your substrate and other reagents is the next critical area to examine.
-
Substrate Impurities: Trace impurities in the starting material can act as catalyst poisons, inhibiting the reaction even at very low concentrations.[8] This is a significant factor, especially during scale-up.[8] For example, residual alcohol from a previous step can seriously inhibit an asymmetric hydrogenation.[8]
-
Solvent Quality: The solvent plays a crucial role and its purity is paramount. Water is a common culprit that can quench reactive species.[5] Ensure you are using anhydrous solvents. The choice of solvent can also dramatically affect reactivity and selectivity.[9][10]
-
Hydrogen Source (for Hydrogenations): In catalytic hydrogenations, the purity of the hydrogen gas is important. Impurities can negatively impact the catalyst. For transfer hydrogenations, the hydrogen donor (e.g., isopropanol, formic acid) must be of high purity.
Troubleshooting Steps:
-
Purify the Substrate: If you suspect impurities, purify your starting material by recrystallization, distillation, or chromatography.[8]
-
Use High-Purity Solvents: Always use freshly dried, anhydrous solvents.
-
Analyze Your Starting Materials: If possible, analyze your starting materials by techniques like NMR or GC-MS to identify any potential impurities.
Section 3: Reaction Conditions
Q3: My yield is inconsistent across different batches, even with pure materials. What reaction parameters should I optimize?
A3: Inconsistent yields often point to suboptimal or poorly controlled reaction conditions. Asymmetric reductions are often sensitive to a range of parameters.[11]
-
Temperature: Temperature control is crucial. Some reactions require low temperatures to enhance selectivity and prevent side reactions or product decomposition, while others need heating to overcome activation barriers.[5][7]
-
Pressure (for Hydrogenations): The hydrogen pressure can significantly influence the reaction rate and, in some cases, the enantioselectivity.
-
Concentration: The concentration of the substrate and catalyst can impact the reaction kinetics. In some cases, high substrate concentrations can lead to catalyst inhibition.
-
Stirring: In heterogeneous reactions, or reactions with poor solubility, efficient stirring is vital to ensure proper mixing and mass transfer.
-
Additives and Bases: Many asymmetric reductions require additives or a base to function optimally.[12][13][14] The choice and amount of the base can be critical for catalyst activation and overall efficiency.[12] For example, in some transfer hydrogenations, a strong, poorly soluble base like KOH may disrupt the catalyst's coordination sphere, whereas a weaker, soluble base like triethylamine can maintain a homogeneous environment that supports catalysis.[12]
Troubleshooting Steps:
-
Systematic Optimization: Perform a systematic optimization of reaction conditions (temperature, pressure, concentration) to find the optimal parameters for your specific substrate.
-
Screen Additives/Bases: If applicable, screen a variety of additives or bases to identify the most effective one for your system.[14]
-
Ensure Consistent Conditions: Use precise equipment to maintain consistent temperature and pressure throughout the reaction and across different batches.
Visualizing the Troubleshooting Process
A logical workflow can aid in diagnosing the cause of low yields.
Caption: A workflow diagram for troubleshooting low yields.
Data Presentation: Impact of Reaction Parameters
The following table illustrates how different parameters can affect the outcome of a hypothetical asymmetric transfer hydrogenation of acetophenone.
| Entry | Catalyst Loading (mol%) | Base (equiv) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | KOH (1.1) | 25 | 24 | 45 | 92 |
| 2 | 1 | Et₃N (1.5) | 25 | 24 | 95 | 91 |
| 3 | 1 | Et₃N (1.5) | 0 | 24 | 60 | 95 |
| 4 | 0.5 | Et₃N (1.5) | 25 | 24 | 75 | 91 |
| 5 | 1 | Et₃N (1.5) | 40 | 12 | >99 | 88 |
This data is illustrative and intended for educational purposes.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol provides a general starting point for performing an asymmetric transfer hydrogenation of a ketone.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: In the flask, dissolve the chiral catalyst (e.g., a Ru(II) complex, 0.01 equiv) in anhydrous, degassed isopropanol (solvent and hydrogen source).
-
Addition of Base: Add the appropriate base (e.g., triethylamine or potassium hydroxide, 1.1-1.5 equiv).
-
Substrate Addition: Add the ketone substrate (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[15]
Protocol 2: Catalyst Activity Check
This protocol can be used to verify the activity of your catalyst before using it in a more complex reaction.
-
Select a Standard Substrate: Choose a simple, reliable substrate that is known to work well with your catalyst system (e.g., acetophenone for many ketone reduction catalysts).
-
Run a Small-Scale Reaction: Perform a small-scale reaction following the general procedure outlined in Protocol 1.
-
Analyze the Results: After a set amount of time, analyze a sample of the reaction mixture by GC or NMR to determine the conversion.
-
Compare to a Benchmark: Compare the observed conversion to what is expected from literature reports or previous successful experiments. A significantly lower conversion suggests a problem with the catalyst's activity.
Advanced Troubleshooting: Low Enantioselectivity
Q4: My yield is high, but the enantiomeric excess (ee) is low. What are the common causes?
A4: Low enantioselectivity, despite good conversion, points to issues with the stereochemical control of the reaction.
-
Catalyst Integrity: The chiral ligand may have degraded or dissociated from the metal center, leading to a non-selective reduction pathway.
-
Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states.[16]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the reduction.[9]
-
Background (Uncatalyzed) Reaction: In some cases, a non-catalyzed reduction may be occurring in parallel with the desired asymmetric reaction, leading to the formation of a racemic product.
-
Substrate-Catalyst Mismatch: Not all chiral catalysts are effective for all substrates.[16] There may be a mismatch between the steric and electronic properties of your substrate and the chiral pocket of the catalyst.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature to see if it improves the enantioselectivity.
-
Screen Solvents: Experiment with different solvents to find one that provides optimal stereocontrol.
-
Verify Ligand Purity: Ensure that the chiral ligand used to prepare the catalyst is of high enantiomeric purity.
-
Consider a Different Catalyst: If optimization of the reaction conditions does not improve the enantioselectivity, you may need to screen different chiral catalysts to find one that is better suited for your substrate.
Visualizing Catalyst-Substrate Interaction
The following diagram illustrates the key factors influencing the stereochemical outcome of an asymmetric reduction.
Caption: Factors influencing enantioselectivity in asymmetric catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. catsci.com [catsci.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ethz.ch [ethz.ch]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 16. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(Pyrrolidin-2-YL)ethanol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Pyrrolidin-2-YL)ethanol hydrochloride. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C is advised. Protect the compound from light and moisture.
Q2: I observed discoloration (e.g., turning yellow or brown) of my solid this compound sample. What could be the cause?
A2: Discoloration of the compound may indicate oxidation. The pyrrolidine ring is susceptible to oxidation, which can be accelerated by exposure to air and light. It is crucial to handle the compound under an inert atmosphere and store it in light-resistant containers.
Q3: My solution of this compound shows unexpected degradation over time. What are the likely degradation pathways?
A3: this compound is susceptible to several degradation pathways:
-
Oxidation: The pyrrolidine ring can be oxidized, particularly at the carbon adjacent to the nitrogen, to form lactams (pyrrolidinones). The secondary amine itself can also be oxidized.
-
Photodegradation: Exposure to UV or visible light can promote degradation of the pyrrolidinyl moiety.
-
Hydrolysis: While the secondary amine in the pyrrolidine ring is generally stable, extreme pH conditions in aqueous solutions could potentially lead to ring-opening or other hydrolytic degradation over extended periods.
-
Thermal Degradation: High temperatures can lead to decomposition. As an amino alcohol, complex degradation pathways involving dehydration and rearrangement are possible.
Q4: What solvents are compatible with this compound for preparing stock solutions?
A4: The hydrochloride salt is generally soluble in water and lower alcohols like ethanol and methanol. For non-aqueous reactions, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) may be used, but solubility should be experimentally determined. When preparing aqueous solutions, it is advisable to use buffered solutions to control the pH and minimize potential hydrolysis, especially if the solution is to be stored.
Q5: I am observing poor recovery of the compound from my experiments. What could be the issue?
A5: Poor recovery could be due to several factors:
-
Degradation: As mentioned, the compound may be degrading under your experimental conditions (e.g., high temperature, exposure to light, incompatible pH).
-
Adsorption: The compound may adsorb to the surfaces of glassware or plasticware. Using silanized glassware or low-adsorption plastics can help mitigate this.
-
Volatility: While the hydrochloride salt is not highly volatile, the free base form may be more so. Ensure proper handling to prevent loss during solvent evaporation steps.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Appearance of new, unidentified peaks in HPLC analysis of a freshly prepared solution. | Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent to rule out contamination. |
| Rapid degradation upon dissolution. | Prepare solutions fresh before use. If the solvent is aqueous, consider using a buffer to maintain a neutral pH. Analyze the solution immediately after preparation. | |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, light exposure). Prepare fresh solutions for each experiment. |
| Interaction with other components in the assay. | Perform control experiments to identify any potential interactions with other reagents or components of the assay medium. | |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent system. | Verify the solubility of the compound in the specific solvent. Sonication or gentle warming may aid dissolution. Consider using a co-solvent system. |
| Change in pH leading to precipitation of the free base. | If working with aqueous solutions, ensure the pH is maintained in a range where the hydrochloride salt remains soluble. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability testing of this compound, based on general principles of forced degradation studies.
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Forced Degradation Study - Photostability
-
Sample Preparation:
-
Place the solid compound in a transparent vial.
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent in a transparent vial.
-
-
Procedure:
-
Expose the vials to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Maintain control samples (wrapped in aluminum foil to protect from light) under the same temperature conditions.
-
Expose the samples for a specified duration or until significant degradation is observed.
-
-
Analysis: After the exposure period, dissolve the solid sample in a suitable solvent, and analyze both the solid and solution samples by HPLC along with the control samples.
Protocol 4: Forced Degradation Study - Thermal Degradation
-
Sample Preparation: Place the solid compound in a vial.
-
Procedure:
-
Heat the vial in an oven at a specified temperature (e.g., 80°C) for 48 hours.
-
Maintain a control sample at room temperature.
-
-
Analysis: After the heating period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC along with the control sample.
Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.
Caption: Predicted degradation pathways for this compound.
Caption: General workflow for conducting forced degradation stability studies.
Technical Support Center: Optimizing Catalysis with Pyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of reaction conditions for catalysis with pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrrolidine-based organocatalysts?
A1: Pyrrolidine derivatives, such as L-proline and its analogues, typically function as organocatalysts through an enamine-based or iminium-based activation mechanism.[1] In enamine catalysis, the secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophilic acceptor, with the stereochemistry of the product being directed by the chiral scaffold of the catalyst.[1]
Q2: What are the most common reactions catalyzed by pyrrolidine derivatives?
A2: Pyrrolidine-based organocatalysts are versatile and have been successfully employed in a wide range of asymmetric transformations, including:
-
Aldol Reactions: Formation of β-hydroxy carbonyl compounds.[1][2]
-
Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1][3]
-
Mannich Reactions: Addition of an enolizable carbonyl compound to an imine.
-
Diels-Alder Reactions: Cycloaddition reactions to form six-membered rings.[2]
Q3: How does the substitution pattern on the pyrrolidine ring affect catalytic performance?
A3: The structure and substitution pattern of the pyrrolidine catalyst are critical for its efficiency and selectivity.[2] Modifications to the pyrrolidine scaffold can influence the steric and electronic properties of the catalyst, thereby fine-tuning its reactivity and the stereochemical outcome of the reaction.[4][5] For instance, bulky substituents at the C-2 position can enhance enantioselectivity by creating a more defined chiral pocket.[3][4]
Q4: What are the initial checks to perform when a reaction shows low yield or poor reproducibility?
A4: When encountering low yields or inconsistent results, it is crucial to systematically verify the integrity of your starting materials and reaction setup. Key initial checks include:
-
Catalyst Purity: Ensure the pyrrolidine catalyst is of high chemical and enantiomeric purity, as impurities can lead to non-selective side reactions.[1][6]
-
Reagent and Solvent Purity: Verify the purity of substrates and solvents. Acidic or basic impurities can interfere with the catalytic cycle.[1][6][7] Ensure solvents are anhydrous, as many of these reactions are moisture-sensitive.[6][7]
-
Reaction Conditions: Confirm that temperature, concentration, and stirring rate are precisely controlled and consistent.[1][6]
-
Inert Atmosphere: Some pyrrolidine derivatives are sensitive to air and can undergo oxidative degradation.[7] If necessary, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6][7]
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during experiments with pyrrolidine derivatives.
Issue 1: Low or No Enantiomeric Excess (ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. Follow these steps to diagnose and resolve the issue.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature can significantly impact the transition state energies of the competing diastereomeric pathways.
-
Incorrect Solvent Choice: The solvent plays a crucial role in the stabilization of the transition state and can influence the catalyst's conformation.
-
Presence of Water or Protic Impurities: Water can hydrolyze the active iminium ion or enamine intermediates, disrupting the catalytic cycle and leading to a non-selective background reaction.[7]
-
Troubleshooting: Ensure all glassware is rigorously dried. Use freshly distilled or anhydrous solvents.[7] Consider the use of molecular sieves.
-
-
Achiral Catalyst or Racemized Catalyst: The catalyst itself may not be enantiopure.
-
Troubleshooting: Verify the enantiomeric purity of the catalyst using a suitable analytical technique (e.g., chiral HPLC).
-
Issue 2: Catalyst Deactivation
A gradual or sudden drop in reaction yield and enantioselectivity may indicate catalyst deactivation.
Possible Causes & Solutions:
-
Oxidative Degradation: Some pyrrolidine derivatives are susceptible to oxidation by atmospheric oxygen.[7]
-
Troubleshooting: Perform reactions under an inert atmosphere (Nitrogen or Argon). Store the catalyst under an inert gas and protect it from light.[7]
-
-
Acidic or Basic Impurities: Trace impurities in the substrates or solvents can neutralize the catalyst or interfere with its mechanism.[7] The basicity of pyrrolidine catalysts is often crucial for their activity.[7]
-
Troubleshooting: Purify substrates and solvents before use (e.g., through column chromatography or distillation).[7]
-
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst over time.
-
Troubleshooting: Investigate if lower reaction temperatures can be used without significantly compromising the reaction rate.
-
-
Fouling: The catalyst's active sites can be blocked by the formation of insoluble byproducts or polymers.
-
Troubleshooting: Analyze the reaction mixture for the presence of insoluble materials. Modifying the reaction conditions, such as solvent or concentration, may prevent their formation.
-
Data Presentation
The following tables summarize key quantitative data to aid in the optimization of reaction conditions.
Table 1: Effect of Solvent and Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of major adduct |
| CH₂Cl₂ | 25 | 78:22 | 68 (syn) |
| Toluene | 0 | 85:15 | 75 (syn) |
| Methylcyclohexane | 0 | 92:8 | 85 (syn) |
| Methylcyclohexane | -20 | 90:10 | 82 (syn) |
Data is illustrative for a Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene catalyzed by a pyrrolidine derivative and is based on findings from similar studies.[3]
Table 2: Influence of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 48 | 75 | 90 |
| 5 | 24 | 92 | 91 |
| 10 | 12 | 95 | 91 |
| 20 | 12 | 95 | 90 |
This table provides a general representation of the effect of catalyst loading. Optimal loading is reaction-dependent and should be determined experimentally.[1]
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Solvents
-
Preparation: In a series of clean and dry reaction vials, add the pyrrolidine-based catalyst (e.g., 10 mol%).
-
Reagent Addition: To each vial, add the carbonyl donor (1.2 equivalents) and the desired solvent (to achieve a specific concentration, e.g., 0.2 M).
-
Equilibration: Stir the mixtures at the desired reaction temperature for 10-15 minutes.
-
Initiation: Add the electrophilic acceptor (1.0 equivalent) to each vial.
-
Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Analysis: Extract the product with an appropriate organic solvent. Dry the organic layer, concentrate, and analyze the yield and enantioselectivity (e.g., by NMR and chiral HPLC).
Protocol 2: General Procedure for Optimizing Catalyst Loading
-
Setup: In separate, identical reaction vessels, set up the reaction with varying amounts of the pyrrolidine catalyst (e.g., 1, 2, 5, 10, and 20 mol%).
-
Standardized Conditions: Ensure that all other reaction parameters (substrate concentration, solvent, temperature, and stirring speed) are kept constant across all experiments.
-
Execution: Add the reagents in the same order and manner for each reaction.
-
Monitoring and Analysis: Monitor each reaction's progress over time. Upon completion, work up the reactions and analyze the yield and enantioselectivity for each catalyst loading.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction performance.
Caption: General workflow for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
challenges in the scale-up of 2-(Pyrrolidin-2-YL)ethanol hydrochloride production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(Pyrrolidin-2-YL)ethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound?
A1: The most prevalent synthetic route starts from the amino acid L-proline. This method involves the reduction of the carboxylic acid group of proline or its ester derivative to a primary alcohol, yielding (S)-2-(pyrrolidin-2-yl)methanol (prolinol). This is a well-established transformation in organic synthesis.[1] The prolinol is then typically converted to the desired this compound.
Q2: What are the critical parameters to control during the scale-up of the reduction step?
A2: When scaling up the reduction of the proline derivative, typically with a hydride reagent like Lithium Aluminum Hydride (LiAlH4), several parameters are critical:
-
Temperature Control: The reaction is often highly exothermic. Maintaining a low and controlled temperature during the addition of the reducing agent is crucial to prevent side reactions and ensure safety.
-
Reagent Stoichiometry: Precise control of the molar ratio of the reducing agent to the starting material is essential for complete conversion and to minimize unreacted starting material or over-reduction.
-
Solvent Purity: The use of anhydrous solvents is critical as hydride reagents react violently with water.
-
Work-up Procedure: The quenching of the reaction and subsequent work-up must be performed carefully to safely decompose any excess reducing agent and to isolate the product efficiently.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities can arise from several sources:
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of the starting proline derivative.
-
Over-reduction Products: While less common for the primary alcohol, harsh conditions could potentially lead to other reduced species.
-
Side-reaction Products: Depending on the specific reagents and conditions, side reactions such as racemization or the formation of dimers are possible.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts from the work-up, can be present.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also be used for quantitative analysis.[6][7]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting material (e.g., N-protected proline ester) as observed by TLC or HPLC. | Insufficient amount of reducing agent (e.g., LiAlH4). | Ensure accurate calculation of the molar equivalents of the reducing agent. It is often necessary to use a slight excess to drive the reaction to completion. |
| Poor quality or partially decomposed reducing agent. | Use a fresh, unopened container of the reducing agent or titrate the reagent to determine its active hydride content before use. | |
| Presence of moisture in the reaction solvent or on the glassware. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. |
Issue 2: Formation of Significant Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Presence of unexpected spots on TLC or peaks in HPLC/GC-MS. | Reaction temperature was too high, leading to side reactions. | Maintain a low temperature (e.g., 0 °C or below) during the addition of the reducing agent. Use a controlled addition rate to manage the exotherm. |
| Incorrect work-up procedure leading to degradation of the product. | Follow a well-established and validated work-up protocol for hydride reductions. Ensure the quenching step is performed slowly and at a low temperature. | |
| Racemization of the chiral center. | Use milder reducing agents if possible, although LiAlH4 is generally not prone to causing racemization in this type of reduction. Confirm the chiral purity of the starting material. |
Issue 3: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Product is an oil and difficult to crystallize. | Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect solvent system for crystallization. | Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Common solvents for hydrochloride salts include isopropanol, ethanol, or mixtures with ethers. | |
| Product is hygroscopic and difficult to handle. | Inherent property of the hydrochloride salt. | Handle the product in a glove box or under a dry, inert atmosphere. Store the final product in a desiccator. |
Data Presentation
Table 1: Comparison of Reducing Agents for Proline Ester Reduction
| Reducing Agent | Typical Solvent | Reaction Temperature | Relative Reactivity | Work-up Complexity |
| Lithium Aluminum Hydride (LiAlH4) | THF, Diethyl ether | 0 °C to reflux | High | High (requires careful quenching) |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 0 °C to room temp. | Moderate (may require additives) | Low |
| Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | 0 °C to room temp. | High | Moderate |
Table 2: Typical Impurity Profile of this compound
| Impurity | Typical Level (post-purification) | Analytical Method for Detection |
| L-Proline | < 0.1% | HPLC |
| (S)-2-(pyrrolidin-2-yl)methanol | < 0.2% | GC-MS, HPLC |
| Enantiomeric Impurity | < 0.1% | Chiral HPLC |
| Residual Solvents (e.g., THF, Isopropanol) | < 5000 ppm (as per ICH guidelines) | GC-MS |
| Inorganic Salts | < 0.1% | Residue on Ignition |
Experimental Protocols
Representative Synthesis of (S)-2-(Pyrrolidin-2-YL)ethanol Hydrochloride
This protocol describes a representative lab-scale synthesis which can be adapted for scale-up.
Step 1: N-Protection of L-Proline
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To a solution of L-proline in a suitable solvent (e.g., a mixture of water and dioxane), add a base such as sodium hydroxide.
-
Cool the mixture to 0 °C and add a protecting group reagent (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by extraction with an organic solvent and purify the N-protected L-proline.
Step 2: Esterification of N-Protected L-Proline
-
Dissolve the N-protected L-proline in a suitable alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting ester.
Step 3: Reduction of the N-Protected Proline Ester
-
Under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of the N-protected proline ester in anhydrous THF to the LiAlH4 suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-protected 2-(pyrrolidin-2-yl)ethanol.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-protected 2-(pyrrolidin-2-yl)ethanol in a suitable solvent (e.g., methanol).
-
For a Cbz group, perform hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere. For a Boc group, treat with a strong acid like trifluoroacetic acid or hydrochloric acid in a suitable solvent.
-
After deprotection is complete, filter off the catalyst (if applicable) and concentrate the solution.
-
Dissolve the resulting free amine in a suitable solvent like isopropanol or diethyl ether and add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Pyrrolidin-2-yl-ethanol HCl | 19432-88-3 | UAA43288 [biosynth.com]
- 6. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]
- 7. (S)-2-Pyrrolidin-2-yl-ethanol(66401-62-5) 1H NMR [m.chemicalbook.com]
Chiral HPLC Resolution of 2-(Pyrrolidin-2-YL)ethanol Enantiomers: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC resolution of 2-(pyrrolidin-2-yl)ethanol enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 2-(pyrrolidin-2-yl)ethanol.
Q1: Why am I seeing poor or no separation of the enantiomers?
A1: Inadequate resolution is a frequent challenge in chiral chromatography. Several factors can contribute to this issue:
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Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities.[1] Consider screening different types of polysaccharide columns (e.g., Chiralpak® AD, Chiralcel® OD) to find the one that provides the best stereoselective interactions with your analyte.
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP. For normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol) is a key parameter to optimize.
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Lack of a Basic Modifier: 2-(Pyrrolidin-2-yl)ethanol is a basic compound. Interactions between the amine group and residual acidic silanol groups on the silica support of the CSP can lead to poor peak shape and resolution. Adding a small amount (0.1-0.2%) of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can significantly improve peak symmetry and resolution by masking these silanol groups.[2][3]
Q2: My peaks are broad and tailing. What can I do to improve the peak shape?
A2: Peak broadening and tailing for basic analytes like 2-(pyrrolidin-2-yl)ethanol are commonly caused by secondary interactions with the stationary phase. Here are some solutions:
-
Incorporate a Basic Additive: As mentioned above, the most effective way to address peak tailing for basic compounds is to add a basic modifier like TEA or DEA to your mobile phase.[2][3] This will minimize unwanted interactions with acidic sites on the silica support.
-
Optimize Mobile Phase Strength: Adjusting the concentration of the alcohol modifier in the mobile phase can impact peak shape. A systematic variation of the alcohol percentage should be performed to find the optimal balance between retention and peak symmetry.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape by allowing for better mass transfer between the mobile and stationary phases.
Q3: My retention times are not reproducible. What are the potential causes?
A3: Fluctuations in retention times can compromise the reliability of your results. The following factors are common culprits:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. In normal-phase chromatography, it can take a significant amount of time for the column to stabilize, especially when changing mobile phase composition.[4]
-
Mobile Phase Instability: In normal-phase chromatography, the mobile phase composition can be sensitive to evaporation of the more volatile components (e.g., hexane).[4] Preparing fresh mobile phase daily and keeping the solvent reservoirs covered can help maintain consistency.
-
Temperature Fluctuations: Chiral separations can be very sensitive to temperature changes. Using a column oven to maintain a constant and controlled temperature is crucial for achieving reproducible retention times.[3]
Q4: Should I consider derivatization for 2-(pyrrolidin-2-yl)ethanol?
A4: Derivatization can be a useful strategy if direct separation proves difficult or if you need to enhance detection sensitivity.[5] 2-(Pyrrolidin-2-yl)ethanol has both a secondary amine and a primary alcohol, which are amenable to derivatization. Reacting the analyte with a chiral derivatizing agent will create diastereomers that can often be separated on a standard achiral HPLC column.[6] However, derivatization adds an extra step to the sample preparation process and must be carefully controlled to avoid the introduction of artifacts.[5]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating 2-(pyrrolidin-2-yl)ethanol enantiomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are a highly recommended starting point. Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IA or AD (amylose derivatives) have demonstrated broad applicability for a variety of chiral compounds, including amines and alcohols.[1]
Q2: What is a typical mobile phase for this separation?
A2: A common mobile phase for the chiral separation of basic compounds on polysaccharide CSPs is a mixture of n-hexane and an alcohol (ethanol or isopropanol), with a small addition of a basic modifier.[2] A typical starting point could be n-hexane/ethanol (90:10, v/v) with 0.1% triethylamine (TEA). The ratio of hexane to alcohol can then be optimized to achieve the desired retention and resolution.
Q3: How can I confirm the elution order of the enantiomers?
A3: To definitively determine the elution order, you will need to inject a standard of a single, known enantiomer ((R)- or (S)-2-(pyrrolidin-2-yl)ethanol). The peak corresponding to that injection will confirm its retention time and elution position relative to the other enantiomer in the racemic mixture.
Q4: Is it possible to use reversed-phase HPLC for this separation?
A4: While normal-phase chromatography is more common for this type of compound on polysaccharide CSPs, some modern immobilized polysaccharide-based CSPs are compatible with reversed-phase conditions. This would typically involve a mobile phase of water/acetonitrile or water/methanol with a suitable buffer or additive. However, method development in normal-phase is often more straightforward for this analyte.
Experimental Protocol Example
The following is a representative experimental protocol for the chiral HPLC resolution of 2-(pyrrolidin-2-yl)ethanol enantiomers. This protocol is based on common practices for similar compounds and should be used as a starting point for method development.
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Chiral Stationary Phase | Chiralcel® OD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / Triethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to lack of a strong chromophore) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Expected Results (Hypothetical)
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 8.2 min |
| Retention Time (Enantiomer 2) | ~ 9.5 min |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.2 |
Experimental Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC method.
Caption: Chiral HPLC Method Development Workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hug.ch [hug.ch]
preventing racemization of chiral pyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot the racemization of chiral pyrrolidine derivatives during their experiments.
Frequently Asked Questions (FAQs) - Understanding Racemization
Q1: What is racemization and why is it a concern for chiral pyrrolidine derivatives?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For chiral pyrrolidine derivatives, which are crucial building blocks in many pharmaceuticals, maintaining a specific stereochemistry is often essential for biological activity and selectivity.[1][2] Racemization can lead to a loss of therapeutic efficacy, altered pharmacological profiles, or even toxic side effects, making its prevention critical during synthesis and development.[3]
Q2: What are the common mechanisms that cause racemization in chiral pyrrolidines?
A2: The most common mechanism involves the deprotonation of the stereogenic carbon atom (the carbon bearing the chiral center), typically the α-carbon to a carbonyl group or other electron-withdrawing group. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers. This process is often catalyzed by bases or acids and can be influenced by heat.[4] For proline residues in peptide synthesis, racemization can also occur via the formation of an oxazolone intermediate.[5]
Q3: Which analytical techniques are used to detect and quantify racemization?
A3: Several analytical techniques are used to determine the enantiomeric excess (ee) and thereby quantify racemization. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers.[6][7]
-
Chiral Gas Chromatography (GC): Often requires derivatization to increase the volatility of the pyrrolidine derivative.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Uses chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[6]
Troubleshooting Guide: Preventing Racemization During Synthesis
This guide addresses specific issues encountered during experimental work that can lead to racemization.
Q4: I am observing significant racemization of a proline residue during solid-phase peptide synthesis (SPPS). What are the likely causes and how can I fix it?
A4: Racemization of proline during SPPS is a known issue, particularly in Boc-SPPS. The primary causes are the choice of coupling reagents, additives, bases, and elevated temperatures.[8]
-
Problem: Use of carbodiimides like DIC with HOBt in DMF. This combination is known to significantly increase proline racemization.[8][9]
-
Solution: Switch to a low-racemization coupling reagent. Uronium/aminium reagents like HCTU in a solvent such as Dichloromethane (DCM) are better alternatives.[8] Adding racemization-suppressing additives like Oxyma instead of HOBt is also recommended.[10]
-
Problem: Use of a strong, non-hindered base like Diisopropylethylamine (DIPEA). Strong bases can readily deprotonate the α-carbon, promoting racemization.[5][10]
-
Solution: Use a weaker, sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) are preferred choices as they are less likely to cause racemization.[5][10]
-
Problem: Elevated reaction temperatures. Higher temperatures accelerate the rate of racemization.[8][11]
-
Solution: Conduct coupling reactions at room temperature (25°C) or below. For particularly sensitive sequences, performing the coupling at 0°C can significantly reduce racemization.[8]
Q5: How do solvent choices impact the racemization of chiral pyrrolidines?
A5: Solvents can significantly influence racemization rates. Polar aprotic solvents like DMF can promote racemization, especially when combined with certain reagents.[8][9] In some cases, less polar solvents can paradoxically accelerate racemization if the mechanism proceeds through a non-polar intermediate.[12] The general solvent effect on the racemization of biphenyl derivatives, another class of chiral molecules, is typically small, but specific interactions can lead to large rate increases.[13] It is crucial to select a solvent that is optimal for the reaction while minimizing the potential for racemization. For instance, switching from DMF to DCM or THF can be beneficial.[8][9]
Q6: Can the protecting group on the pyrrolidine nitrogen influence racemization?
A6: Yes, the choice of protecting group is critical. N-protecting groups can influence the acidity of the α-proton and the stability of the chiral center. In peptide synthesis, for example, the benzyloxymethyl (Bom) group attached to the tau-nitrogen of a histidine side-chain is very effective at suppressing racemization.[14] For cysteine residues, which are also prone to racemization, using acid-labile S-protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) can significantly reduce racemization compared to the standard trityl (Trt) group.[15] A thiol-labile 2,4-dinitrobenzenesulfonyl (DNPBS) protecting group has also been shown to greatly suppress racemization.[16]
Quantitative Data on Racemization
The following tables summarize data on factors influencing racemization.
Table 1: Comparison of Coupling Reagents on Proline Racemization in SPPS
| Coupling Reagent/Additive | Solvent | Temperature (°C) | % Racemization (D-Pro) | Reference |
|---|---|---|---|---|
| DIC / HOBt | DMF | 25 | High | [8] |
| HCTU | DCM | 25 | Low | [8] |
| Carbodiimide (WSCI) / HOBt | DMF | Not specified | Extensive | [9] |
| Mixed Anhydride | THF | Not specified | Almost none | [9] |
| Carbodiimide | DCM | Not specified | Almost none |[9] |
Table 2: Effect of Base on Racemization
| Base | Properties | Racemization Potential | Recommended Use | Reference |
|---|---|---|---|---|
| DIPEA | Strong, non-hindered | High | Use with caution, lowest effective concentration | [10] |
| NMM | Weaker | Low | Good alternative to DIPEA | [5][10] |
| 2,4,6-Collidine (TMP) | Weaker, sterically hindered | Very Low | Recommended for minimizing racemization |[5][10] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of a chiral pyrrolidine derivative.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak series).
-
-
Method Development:
-
Mobile Phase Selection: Start with a common mobile phase mixture such as n-hexane and isopropanol (e.g., 90:10 v/v). Optimize the ratio to achieve baseline separation of the enantiomers.[7]
-
Flow Rate: Set a typical flow rate between 0.5 - 1.0 mL/min.[7]
-
Column Temperature: Maintain a constant temperature, typically 25°C.[7]
-
Detection: Set the UV detector to a wavelength where the analyte exhibits strong absorbance.[7]
-
-
Sample Preparation:
-
Accurately prepare a racemic standard of the pyrrolidine derivative to determine the retention times of both enantiomers.
-
Dissolve a known quantity of the experimental sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the racemic standard to identify the peaks corresponding to each enantiomer.
-
Inject the experimental sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Protocol 2: Coupling of Boc-Pro-OH with Minimized Racemization
This protocol uses a low-racemization coupling reagent and solvent to minimize proline racemization during peptide synthesis.[8]
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield resin with a pre-loaded amino acid) in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM, followed by a neutralization step using 10% DIPEA in DCM.
-
Wash the resin again with DCM to remove excess base.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Boc-Pro-OH (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DCM.
-
Add a sterically hindered base such as 2,4,6-Collidine (6 equivalents) to the solution.
-
Immediately add the activation mixture to the resin-containing vessel.
-
Allow the coupling reaction to proceed for 2 hours at room temperature (25°C).
-
-
Post-Coupling:
-
After the reaction is complete, drain the vessel and wash the resin extensively with DCM and DMF to remove unreacted reagents and byproducts.
-
A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.
-
Visualizations and Workflows
Caption: A workflow for troubleshooting racemization in chiral pyrrolidine synthesis.
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. peptide.com [peptide.com]
- 15. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopic Hydrochloride Salts in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopic nature of hydrochloride (HCl) salts during synthesis and formulation.
Frequently Asked Questions (FAQs)
Q1: Why are hydrochloride salts frequently used in drug development despite their often hygroscopic nature?
A1: Hydrochloride salts are widely used for basic drugs primarily to enhance aqueous solubility and improve bioavailability.[1][2] While the chloride salt form can address solubility issues, it may also introduce challenges related to moisture sensitivity and stability.[1][2] The decision to use an HCl salt involves balancing the benefits of improved solubility against the potential drawbacks of hygroscopicity. For instance, ranitidine hydrochloride is known to be hygroscopic but has superior absorption compared to its free base, making the HCl salt a successful commercial product.[3]
Q2: What are the primary consequences of moisture absorption by a hydrochloride salt?
A2: Moisture absorption can lead to a range of undesirable physical and chemical changes in the active pharmaceutical ingredient (API). These include:
-
Physical Changes: Caking, clumping, deliquescence (dissolving in absorbed water), and alterations in particle size, flowability, and compressibility, which can impede manufacturing processes like milling and tablet compression.[4][5]
-
Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[6]
-
Polymorphic Transformation: Moisture can induce changes in the crystalline structure of the salt, potentially forming hydrates. This can alter the salt's physicochemical properties, including solubility and stability.[6]
-
Salt Disproportionation: In the presence of moisture and certain excipients, the HCl salt can convert back to its less soluble free base form, which can negatively impact the drug's dissolution and bioavailability.[7][8]
Q3: How can I determine the hygroscopicity of my hydrochloride salt?
A3: Several analytical techniques can be employed to assess the hygroscopicity of a hydrochloride salt:
-
Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS): These are the most common methods, where a sample is exposed to varying relative humidity (RH) levels at a constant temperature, and the change in mass is continuously measured. This allows for the determination of the critical relative humidity (DRH), the RH at which the material begins to rapidly absorb moisture.[]
-
Karl Fischer Titration: This is a standard method for quantifying the water content in a sample.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of water in a sample by measuring the mass loss as the sample is heated.[10]
-
Near-Infrared (NIR) Spectroscopy: This is a rapid and non-destructive technique that can be used to determine the water content in buffer salts.[11]
Q4: What are the general classifications of hygroscopicity?
A4: The European Pharmacopoeia (Ph. Eur.) provides a classification system for the hygroscopicity of solids based on the percentage weight gain after storage at 25°C and 80% relative humidity for 24 hours.[12]
| Hygroscopicity Classification | Weight Gain (%) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Moderately hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Troubleshooting Guides
Problem 1: My hydrochloride salt is clumping and difficult to handle during weighing and transfer.
-
Probable Cause: The salt is absorbing moisture from the ambient laboratory environment.
-
Solutions:
-
Controlled Environment: Handle the salt in a low-humidity environment, such as a glove box or a glove bag with a dry inert gas atmosphere (e.g., nitrogen or argon).[13]
-
Rapid Handling: Minimize the exposure time of the salt to the atmosphere. Weigh out the required amount quickly and immediately reseal the container.[4]
-
Proper Storage: Store the salt in an airtight container with a desiccant.[4][14] For larger containers, desiccant pouches can be suspended from the lid to absorb moisture in the headspace.[14]
-
Pre-filled Vials: For screening reactions, consider using pre-weighed vials of the hygroscopic salt prepared under an inert atmosphere.[13]
-
Problem 2: I am observing degradation of my API over time, even in solid form.
-
Probable Cause: The hygroscopic nature of the HCl salt is leading to water-mediated degradation (e.g., hydrolysis).
-
Solutions:
-
Strict Moisture Control: Implement rigorous moisture control measures during synthesis, handling, and storage as outlined in Problem 1.
-
Alternative Salt Forms: If the degradation is severe, consider screening for alternative, less hygroscopic salt forms (e.g., mesylate, tosylate) or even co-crystals.[1][2] However, be aware that changing the salt form can impact other properties like solubility.[2]
-
Formulation Strategies: For drug products, formulation strategies such as film coating or encapsulation can create a physical barrier to protect the API from environmental moisture.[6]
-
Problem 3: The isolated hydrochloride salt is an oil or a sticky solid instead of a crystalline powder.
-
Probable Cause: The salt is highly hygroscopic and may be deliquescent, or there might be residual solvent.
-
Solutions:
-
Drying Techniques:
-
High Vacuum Drying: Dry the material under high vacuum to remove residual solvents and absorbed water. This can be done in a vacuum oven or using a Schlenk line.[15]
-
Oven Drying: Gently heating the salt in a vacuum oven can be effective, but care must be taken to avoid thermal degradation.[4] The temperature and duration will depend on the thermal stability of the compound.
-
-
Solvent Trituration/Washing: Washing the precipitated salt with a dry, non-polar solvent in which the salt is insoluble (e.g., dry ether or hexane) can help to remove impurities and residual water, potentially inducing crystallization.[15]
-
Inert Atmosphere Filtration: Use filtration techniques under an inert atmosphere, such as a Schlenk filter, to prevent moisture exposure during isolation.[15][16]
-
Experimental Protocols
Protocol 1: Determination of Hygroscopicity by Gravimetric Sorption Analysis (GSA)
-
Instrument Calibration: Ensure the GSA instrument is calibrated for weight and humidity.
-
Sample Preparation: Place a small, accurately weighed amount of the hydrochloride salt (typically 5-15 mg) into the sample pan.
-
Equilibration: Equilibrate the sample at a starting condition, for example, 25°C and 40% RH, until a stable weight is achieved.
-
Drying (Pre-treatment): Dry the sample in-situ, for instance at 40°C and 0% RH, to determine the initial moisture content.[12]
-
Sorption/Desorption Isotherm:
-
Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).
-
At each step, allow the sample to equilibrate until the weight is stable.
-
After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to the starting point to obtain the desorption isotherm.
-
-
Data Analysis: Plot the change in mass (%) versus the relative humidity (%) to generate the sorption and desorption isotherms. The critical relative humidity (DRH) can be identified as the point where a sharp increase in mass occurs.
Protocol 2: Handling and Weighing a Highly Hygroscopic Hydrochloride Salt
-
Preparation: Place all necessary equipment (spatulas, weighing paper/boat, vials) into a vacuum oven and dry overnight at an appropriate temperature (e.g., 120°C) to remove adsorbed moisture.[16]
-
Inert Atmosphere: Transfer the dried equipment directly into a glove box with a dry nitrogen or argon atmosphere.
-
Temperature Equilibration: Allow the container of the hygroscopic salt to equilibrate to the glove box temperature before opening to prevent condensation.
-
Weighing: Inside the glove box, open the container and quickly weigh the desired amount of the salt into a pre-tared, dry vial.
-
Sealing: Immediately and securely seal the vial containing the weighed salt. If the vial has a septum cap, this will allow for the addition of solvent via syringe without exposing the solid to the atmosphere.[13]
-
Storage: Store the stock container and the weighed sample in a desiccator, preferably within the glove box or in a designated dry storage cabinet.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. tutorchase.com [tutorchase.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystalpharmatech.com [crystalpharmatech.com]
- 8. researchgate.net [researchgate.net]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Chiral Reducing Agents for Ketones
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. A diverse array of chiral reducing agents has been developed, each with its distinct advantages in terms of selectivity, substrate scope, and operational simplicity. This guide provides an objective comparison of the performance of several leading classes of chiral reducing agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for a specific synthetic challenge.
Key Chiral Reducing Agents: An Overview
The most prominent and widely utilized chiral reducing agents for ketones can be broadly categorized into three main classes:
-
Borane-Based Reagents: This category is dominated by the highly effective Corey-Bakshi-Sh Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source. Other notable borane reagents include those derived from chiral terpenes, such as Alpine-Borane® and DIP-Chloride™.
-
Hydride-Based Reagents: These reagents are typically derived from powerful reducing agents like lithium aluminum hydride (LAH), modified with chiral ligands. A prime example is the BINAL-H reagent, which employs the axially chiral 1,1'-bi-2-naphthol (BINOL) as a ligand.
-
Catalytic Hydrogenation: This approach utilizes transition metal catalysts, most notably ruthenium complexes with chiral phosphine and diamine ligands, as pioneered by Noyori. These methods can employ either hydrogen gas or a hydrogen donor (transfer hydrogenation).
-
Biocatalysts: Offering a green chemistry approach, enzymes within microorganisms such as baker's yeast can perform highly enantioselective reductions of ketones.
Performance Comparison
The efficacy of a chiral reducing agent is primarily evaluated by its ability to provide the desired alcohol with high yield and high enantiomeric excess (ee). The following tables summarize the performance of various reagents in the reduction of the benchmark substrate, acetophenone, as well as other representative ketones.
Table 1: Asymmetric Reduction of Acetophenone
| Reagent/Catalyst System | Reducing Agent | Temp. (°C) | Time | Yield (%) | ee (%) | Configuration | Reference |
| (S)-Me-CBS catalyst (10 mol%) | BH₃·THF | RT | 30 min | - | 98 | R | [1] |
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | H₂ (10 atm), i-PrOH/t-BuOK | 28 | 20 h | 100 | 99 | S | Noyori, R. et al. J. Am. Chem. Soc.1996 , 118, 2521-2531. |
| (S)-BINAL-H | LiAlH₄ | -78 to -20 | 2 h | 90 | 95 | S | [2] |
| (-)-DIP-Chloride™ | - | -25 | - | 87 | 97 | - | [3] |
| (R)-Alpine-Borane® | - | RT | - | - | High | R | [4] |
| Baker's Yeast | Sucrose | RT | 24-48 h | >80 | >98 | S | [5] |
Table 2: Asymmetric Reduction of Various Ketones
| Substrate | Reagent/Catalyst System | Yield (%) | ee (%) | Product Configuration |
| 1-Tetralone | (S)-Me-CBS / BH₃·THF | 95 | 93 | R |
| Propiophenone | RuCl₂[(S)-BINAP][(S)-DAIPEN] / H₂ | 100 | 98 | S |
| 1-Naphthyl methyl ketone | (S)-BINAL-H | 92 | 98 | S |
| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride™ | - | 90 | - |
| 1-Octyn-3-one | (R)-Alpine-Borane® | Good | >95 | R |
| Ethyl 4-chloroacetoacetate | Carrot Root | 45 | 91 | - |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for achieving high enantioselectivity. Below are representative protocols for some of the most common chiral ketone reductions.
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.)
-
Trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.)
-
1 M Borane-tetrahydrofuran complex solution (2.0 mL, 2.0 mmol, 1.0 equiv.)
-
Acetophenone (240 mg, 2.0 mmol, 1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and 1 mL of anhydrous THF.
-
Add trimethylborate and stir the solution at room temperature for 30 minutes to form the B-methoxy-oxazaborolidine in situ.[6]
-
Add an additional 1 mL of THF, followed by 2.0 mL of 1 M borane-THF solution.
-
Slowly add a solution of acetophenone in 3 mL of anhydrous THF to the catalyst solution over 10 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of 1 mL of methanol, followed by 1 mL of 1 M HCl.
-
Stir for 30 minutes, then add 10 mL of diethyl ether.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Noyori Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous isopropanol
-
Potassium tert-butoxide
-
Acetophenone
-
Hydrogen gas
Procedure:
-
In a glovebox, a reaction vessel is charged with [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in a 1:2 molar ratio.
-
Anhydrous isopropanol is added, and the mixture is stirred at 80 °C for 1 hour to form the active catalyst.
-
The catalyst solution is cooled to room temperature, and a solution of potassium tert-butoxide in isopropanol is added.
-
Acetophenone is added to the reaction mixture.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at the desired temperature (e.g., 28 °C) until complete conversion is observed by GC or TLC.
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC.
BINAL-H Reduction of an Aryl Ketone
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Aryl ketone
Procedure:
-
A solution of (S)-BINOL in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
To this solution, an equimolar amount of a 1 M solution of LAH in THF is added dropwise at room temperature.
-
The mixture is stirred for 1 hour to allow for the formation of the (S)-BINAL-H reagent.
-
The reaction mixture is cooled to -78 °C.
-
A solution of the aryl ketone in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by water and 15% aqueous NaOH.
-
The mixture is allowed to warm to room temperature and filtered through a pad of Celite®.
-
The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Mechanistic Insights and Selection Workflow
The stereochemical outcome of these reductions is dictated by the specific mechanism of hydride or hydrogen transfer. Understanding these mechanisms is key to predicting the product's stereochemistry and troubleshooting reactions.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: Simplified Mechanism of Noyori Asymmetric Hydrogenation.
Caption: Workflow for Selecting a Chiral Reducing Agent.
Conclusion
The choice of a chiral reducing agent for a specific ketone transformation depends on a multitude of factors including the substrate's steric and electronic properties, the desired enantiomer, scalability, and cost. For a broad range of unfunctionalized ketones, the CBS reduction offers excellent enantioselectivity and operational simplicity. For substrates capable of chelation, such as β-keto esters, Noyori's catalytic hydrogenation methods are often superior. BINAL-H provides a powerful stoichiometric option, particularly for ketones conjugated to a π-system. Finally, biocatalytic methods are emerging as a highly attractive, environmentally friendly alternative, often providing exceptional enantioselectivity under mild conditions. This guide serves as a starting point for researchers to navigate the diverse landscape of chiral reducing agents and select the most appropriate method for their synthetic endeavors.
References
A Comparative Guide to the Efficacy of Pyrrolidine-Based Catalysts in Asymmetric Synthesis
Pyrrolidine-based organocatalysts have become indispensable tools in modern synthetic chemistry, enabling the stereoselective construction of complex molecules under mild, metal-free conditions.[1][2][3] Their efficacy stems from their ability to activate substrates through the formation of key intermediates like enamines and iminium ions.[4][5] This guide provides a comparative analysis of various classes of pyrrolidine catalysts, focusing on their performance in cornerstone asymmetric reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
Key Classes of Pyrrolidine-Based Catalysts
The versatility of the pyrrolidine scaffold has led to the development of several catalyst families, each with distinct structural features and reactivity profiles.[1][6]
-
Proline and Simple Derivatives: L-proline is the archetypal pyrrolidine catalyst, but its use can be limited by solubility issues and moderate enantioselectivities.[7] Simple modifications, such as on the C2 position, aim to overcome these limitations.[7]
-
Diarylprolinol Silyl Ethers: Pioneered by Jørgensen and Hayashi, these catalysts, like diphenylprolinol silyl ether, feature a bulky diarylprolinol group that provides excellent facial shielding of the enamine intermediate, leading to high enantioselectivity in reactions with aldehydes.[3][8][9]
-
Bifunctional Catalysts: These sophisticated catalysts combine the pyrrolidine ring with a secondary functional group, such as a thiourea, urea, or sulfonamide.[4][10][11] This secondary group can activate the electrophile (e.g., a nitroolefin) through hydrogen bonding, leading to synergistic activation and enhanced stereocontrol.[4][10]
-
Supported and Immobilized Catalysts: To improve recyclability and ease of use, pyrrolidine catalysts have been immobilized on solid supports like polymers or ionic liquids.[12][13][14] These systems are particularly attractive for large-scale synthesis and continuous-flow reactions.[12][15]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a crucial carbon-carbon bond-forming reaction, and pyrrolidine-based catalysts are highly effective in promoting the conjugate addition of ketones and aldehydes to acceptors like nitroolefins.
Comparison of Catalysts in the Michael Addition of Ketones to β-Nitrostyrene
The reaction between cyclohexanone and trans-β-nitrostyrene is a standard benchmark for evaluating catalyst performance. The data below summarizes the efficacy of various catalyst types.
| Catalyst Type | Catalyst/Structure | Conditions | Yield (%) | dr (anti:syn) | ee (%) (syn) | Reference |
| Simple Pyrrolidine | Pyrrolidine (15) | CH2Cl2, rt, 10 mol% | 95 | 80:20 | 69 | [4] |
| Bifunctional (Thiourea) | Pyrrolidine-Thiourea (6) | Toluene, rt, 10 mol% | 99 | 95:5 | 97 | [4] |
| Bifunctional (Guanidinium) | Pyrrolidine-Guanidinium (12) | Toluene, rt, 10 mol% | 99 | 91:9 | 90 | [4] |
| Bifunctional (Urea) | Pyrrolidine-Urea (2a) | CH2Cl2, rt, 10 mol% | 99 | >99:1 | 99 | [10] |
| Polymer-Supported | PS-Supported Pyrrolidine (2) | Water, rt, 6 mol% | 90 | 90:10 | 94 | [12] |
| Ion-Supported | Imidazolium-Supported Pyrrolidine | [BMIm]PF6, 30°C, 10 mol% | 98 | 98:2 | 99 | [13] |
Analysis: The data clearly shows that bifunctional catalysts significantly outperform simple pyrrolidine in both diastereoselectivity and enantioselectivity.[4][10] The secondary activating group (thiourea, urea) plays a critical role in organizing the transition state to achieve high stereocontrol.[10] Furthermore, supported catalysts demonstrate excellent performance, with the added benefits of operating in greener solvents like water and being recyclable.[12][13]
Performance in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is another fundamental transformation where pyrrolidine catalysts excel by forming a nucleophilic enamine from a ketone or aldehyde donor.
Comparison of Catalysts in the Aldol Reaction of Ketones with Aldehydes
The reaction between cyclic ketones and aromatic aldehydes serves as a reliable model to compare catalyst efficiencies.
| Catalyst Type | Catalyst/Structure | Donor | Acceptor | Conditions | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| Simple Pyrrolidine | Pyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | Water, rt, 20 mol% | 85 | 85:15 | — | |
| Bifunctional (Prolinamide) | Prolinamide (6d) | Acetone | Isatin | -35°C, 10 mol% | 99 | — | 80 | [7] |
| Polymer-Supported | POX-Bound Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | rt, 10 mol% | 84 | — | 89 | [16] |
| Bifunctional (Thiourea) | Isosteviol-Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | rt, 5 mol% | 98 | 87:13 | 90 | [16] |
Analysis: Pyrrolidine itself can catalyze the aldol reaction effectively in water, though stereocontrol can be moderate. Bifunctional prolinamide-based catalysts show high yields and good to excellent enantioselectivities, even at low temperatures and with low catalyst loadings.[7][16] The introduction of complex scaffolds, such as those derived from isosteviol, can lead to highly active and selective catalysts.[16] Polymer-supported systems again prove to be viable, offering high efficiency and the potential for reuse.[16]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in catalysis research.
General Protocol for Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol is a representative example based on procedures for bifunctional pyrrolidine-thiourea catalysis.[4][10]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equiv).
-
Catalyst Addition: Add the pyrrolidine-based catalyst (e.g., pyrrolidine-thiourea catalyst 6, 0.02 mmol, 10 mol%).
-
Solvent and Reactant Addition: Add the solvent (e.g., Toluene, 2.0 mL) followed by the ketone (e.g., cyclohexanone, 1.0 mmol, 5.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to 24 hours depending on the catalyst and substrates.[4]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure Michael adduct.
-
Analysis: Determine the yield of the isolated product. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic and Workflow Visualizations
Understanding the underlying mechanisms and experimental workflows is key to catalyst design and application.
Caption: General catalytic cycle for pyrrolidine-catalyzed reactions via enamine activation.
Caption: A typical workflow for performing and analyzing an organocatalyzed reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
validating the enantiomeric excess of products from 2-(Pyrrolidin-2-YL)ethanol hydrochloride catalysis
A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis
An Objective Analysis of Pyrrolidine-Based Catalysts and Methodologies for Stereochemical Purity Assessment
In the field of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is fundamental to evaluating the effectiveness of chiral catalysts and ensuring the stereochemical purity of products, a critical factor in drug development and fine chemical production.[1] Pyrrolidine-based organocatalysts, derived from the foundational structure of L-proline, have emerged as a significant class of catalysts for various enantioselective transformations.[2] This guide provides a comparative analysis of the performance of pyrrolidine derivatives in catalysis and details the experimental protocols for validating the enantiomeric excess of the resulting products.
Performance Comparison of Pyrrolidine-Based Organocatalysts
The asymmetric Michael addition of ketones to nitroolefins serves as a benchmark reaction to evaluate the stereoselectivity of chiral organocatalysts. The following table summarizes a performance comparison between a catalyst derived from a 2-substituted pyrrolidine, L-proline, and a prolinamide derivative. The data highlights the significant impact of the catalyst structure on yield, diastereomeric ratio, and, most critically, enantiomeric excess.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester | 20 | Brine | - | 24h | 97 | 97:3 | 94 |
| L-proline | 20 | DMSO | - | 12h | - | - | - |
| Prolinamide derivative | 20 | H₂O/EA | p-nitrobenzoic acid | 10-14 days | 41 | 87:13 | 53 |
Data sourced from a study on the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.[3] Note that yield and stereoselectivity data for L-proline under these specific comparative conditions were not fully reported in the source material.
The replacement of the carboxylic acid group at the C-2 position of the pyrrolidine ring with other functionalities, such as amides or tetrazoles, has been shown to be effective in catalyzing various chemical transformations.[2] These modifications can influence the catalyst's solubility and its mechanism, including enamine and iminium ion formation, which are crucial for achieving high stereoselectivity.[2]
Experimental Protocols for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis.[3] Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are two of the most prevalent and reliable techniques employed for this purpose.[1]
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][4]
1. Materials and Reagents:
-
Product sample from the catalytic reaction
-
Racemic standard of the product
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Chiral HPLC column (e.g., Chiralpak® series)
-
Volumetric flasks, micropipettes, HPLC vials, and syringe filters (0.45 µm)
2. Sample Preparation:
-
Racemic Standard Preparation: Accurately weigh and dissolve approximately 5 mg of the racemic product in a 5 mL volumetric flask with the mobile phase to achieve a concentration of about 1 mg/mL.[4]
-
Sample Preparation: Prepare the product sample from the asymmetric reaction in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.[4]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring them to HPLC vials to prevent column blockage.[4]
3. HPLC System Setup and Operation:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., n-Hexane/Isopropanol 90:10) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]
-
Detector Wavelength: Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).[4]
-
Injection:
-
Data Acquisition: Record the chromatogram and integrate the peak areas for both enantiomers.[4]
4. Data Analysis:
-
Identify the peaks corresponding to the major and minor enantiomers in the sample chromatogram by comparing their retention times with those from the racemic standard.[4]
-
Calculate the enantiomeric excess using the integrated peak areas with the following formula:[3][5]
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Protocol 2: Chiral Gas Chromatography (GC)
Chiral GC is particularly effective for volatile and thermally stable compounds, offering high speed and sensitivity.[1][6]
1. Materials and Reagents:
-
Volatile product sample
-
Racemic standard of the product
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
Chiral GC column (e.g., Cyclodextrin-based capillary column)
-
GC vials and autosampler
2. GC System Setup:
-
Column: Install a suitable chiral capillary column.
-
Temperatures:
-
Injector Temperature: Set 20-50 °C above the boiling point of the least volatile component.[3]
-
Detector Temperature: Set higher than the final oven temperature.[3]
-
Oven Temperature Program: Begin with an initial temperature hold, followed by a ramp to a final temperature to ensure effective separation.[3]
-
-
Carrier Gas: Use a high-purity carrier gas (e.g., helium, hydrogen) at a constant flow rate.[1]
3. Sample Injection and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the diluted sample solution into the GC system.[1]
-
Start the data acquisition to record the chromatogram.[1]
4. Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.[3]
-
Inject the reaction sample and integrate the peak areas for each enantiomer.[3]
-
Calculate the enantiomeric excess using the same formula as provided in the HPLC protocol.[1][3]
Visualized Workflows and Mechanisms
Diagrams illustrating key processes provide a clearer understanding of the experimental and theoretical frameworks in asymmetric catalysis.
Caption: General catalytic cycle for pyrrolidine-mediated enamine catalysis.
Caption: Step-by-step workflow for ee determination using Chiral HPLC.
References
A Comparative Guide to Chiral Ligands in Enantioselective Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant for achieving high enantioselectivity and efficiency in asymmetric catalysis. This guide presents an objective comparison of several prominent chiral phosphine ligands in the context of rhodium-catalyzed asymmetric hydrogenation, a widely utilized transformation in the synthesis of chiral compounds. The performance of these ligands is benchmarked using the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard substrate for evaluating catalytic systems. This comparison is supported by experimental data, detailed methodologies for the cited experiments, and visualizations to clarify experimental workflows and logical relationships.
Performance Data in Asymmetric Hydrogenation
The efficacy of a chiral ligand in enantioselective catalysis is primarily assessed by the enantiomeric excess (ee%) and yield of the product. The following table summarizes the performance of various well-established chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies, such as solvent, pressure, and catalyst loading.
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) | Configuration |
| 1 | (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 3 | >95 | 95 | R |
| 2 | (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 100 | 99 | S |
| 3 | (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 100 | >99 | R |
| 4 | (R,R)-Me-BPE | [Rh(COD)₂]BF₄ | MeOH | 1.3 | 100 | >99 | R |
| 5 | (R,R)-Chiraphite | [Rh(COD)((R,R)-Chiraphite)]BF₄ | THF | 1 | >95 | 99 | N/A |
Experimental Protocols
A detailed methodology for a representative asymmetric hydrogenation reaction is provided below. This protocol is a generalized procedure, and specific parameters may require optimization for different ligand-substrate combinations.
Materials:
-
Rhodium(I) precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf)
-
Chiral phosphine ligand (e.g., DIPAMP, Chiraphos, DuPhos)
-
Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, THF)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with the rhodium(I) precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral phosphine ligand (0.011 mmol). Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst solution. The solution will typically undergo a color change indicating complex formation.
-
Hydrogenation: To a separate Schlenk flask containing a stir bar, the prochiral substrate (1.0 mmol) is added. The flask is sealed with a septum and purged with nitrogen. The pre-formed catalyst solution is then transferred to the substrate-containing flask via a syringe or cannula. The reaction vessel is connected to a hydrogen manifold or placed in a high-pressure autoclave. The vessel is purged with hydrogen gas multiple times before being pressurized to the desired pressure (e.g., 1-3 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for the specified reaction time (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC), the hydrogen pressure is carefully released, and the vessel is purged with nitrogen. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral product.
-
Analysis: The enantiomeric excess (ee%) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase. The chemical yield is determined from the mass of the isolated, purified product.
Visualizing Methodologies and Comparisons
To further elucidate the experimental process and the logic of ligand comparison, the following diagrams are provided.
A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis
Introduction for Researchers and Drug Development Professionals
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric organocatalysis, providing a privileged scaffold for the stereoselective synthesis of complex molecules. Among these, compounds like 2-(Pyrrolidin-2-YL)ethanol hydrochloride are valued as chiral building blocks and precursors. Due to the limited direct comparative data on this specific hydrochloride salt, this guide focuses on its closely related and extensively studied analogue, (S)-pyrrolidin-2-ylmethanol, commonly known as (S)-prolinol.
This guide provides an objective comparison of the performance of prolinol-derived catalysts against other pyrrolidine-based alternatives in the context of a benchmark asymmetric transformation: the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The experimental data, detailed protocols, and mechanistic diagrams presented herein aim to assist researchers, scientists, and drug development professionals in selecting and applying the most suitable catalyst for their synthetic challenges.
The Catalytic Pathway: Enamine Catalysis
The efficacy of proline and its derivatives in the asymmetric aldol reaction proceeds through a well-established enamine catalytic cycle. The pyrrolidine nitrogen forms a nucleophilic enamine with the ketone (the donor), which then attacks the aldehyde (the acceptor) in a stereocontrolled manner. The chiral environment of the catalyst directs the formation of one enantiomer over the other before hydrolysis releases the product and regenerates the catalyst.
Caption: Generalized enamine catalytic cycle for the prolinol-catalyzed asymmetric aldol reaction.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a standard benchmark for evaluating the efficacy of various organocatalysts. The performance of several pyrrolidine-based catalysts is summarized below, highlighting the impact of structural modifications on yield and stereoselectivity.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) (anti) | Reference |
| (S)-Proline | 30 | DMSO | 99 | 93:7 | 96 | [1] |
| (S)-Proline | 10 | MeOH/H₂O | 95 | 95:5 | 99 | [2] |
| (S)-5-(Pyrrolidin-2-yl)tetrazole | 10 | CH₂Cl₂ | 98 | 95:5 | 99 | [3] |
| (S)-Pyrrolidine Sulfonamide | 20 | Toluene | 95 | >99:1 | 99 | [4] |
| Proline-Thioamide Derivative (9d) | 20 | Solvent-free | 96 | 92:8 | 94 | [5] |
| Prolinamide-Squaramide | 5 | Toluene | 95 | >95:5 | 93 | [6] |
Note: Data for 2-(Pyrrolidin-2-YL)ethanol was not available in the reviewed literature; however, the table showcases the performance of its structural analogues.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following is a representative experimental protocol for the proline-catalyzed asymmetric aldol reaction, which can be adapted for comparative studies of other pyrrolidine-based catalysts.
Representative Protocol: (S)-Proline-Catalyzed Aldol Reaction [2]
-
Reaction Setup: A 25 mL flask is charged with (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), and water (330 µL).
-
Addition of Ketone: Cyclohexanone (5.18 mL, 50 mmol) is added to the catalyst mixture, and the solution is stirred for 10 minutes at room temperature.
-
Addition of Aldehyde: The mixture is cooled to 0 °C, and 4-nitrobenzaldehyde (1.51 g, 10 mmol) is added slowly.
-
Reaction: The flask is sealed and the reaction mixture is stirred at room temperature for the specified time (e.g., 24-48 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR analysis, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Experimental and Catalyst Selection Workflow
The selection of an optimal catalyst and the setup of comparative experiments are critical for achieving desired synthetic outcomes. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for the selection and comparison of chiral pyrrolidine catalysts.
Comparative Analysis and Conclusion
The presented data underscores that subtle modifications to the C-2 substituent on the pyrrolidine ring significantly influence catalytic activity and stereoselectivity. While (S)-proline itself is a highly effective and economical catalyst, its derivatives have been developed to enhance solubility in non-polar organic solvents and to fine-tune the steric and electronic environment of the transition state.
-
(S)-Proline: Offers a balance of high reactivity and stereoselectivity, particularly in polar, protic solvents.[2]
-
Tetrazole and Sulfonamide Analogues: These derivatives often exhibit improved performance in non-polar solvents and can lead to exceptionally high diastereoselectivity and enantioselectivity.[3][4]
-
Prolinamide Derivatives: The amide functionality allows for the introduction of additional hydrogen-bond donors or steric bulk, which can enhance organization in the transition state, leading to improved stereocontrol.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Asymmetric Synthesis: Benchmarking 2-(Pyrrolidin-2-YL)ethanol Hydrochloride Against Other Chiral Amines
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the design of efficient and stereoselective synthetic routes. Chiral amines, particularly those derived from the robust pyrrolidine scaffold, have emerged as powerful organocatalysts for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an objective comparison of 2-(Pyrrolidin-2-YL)ethanol hydrochloride and its congeners against other prominent chiral amines in key asymmetric transformations.
2-(Pyrrolidin-2-YL)ethanol, a derivative of the versatile amino acid proline, belongs to the class of chiral amino alcohols. These compounds are widely employed as catalysts and chiral auxiliaries in asymmetric synthesis. Their efficacy often stems from their ability to form transient chiral enamines or iminium ions with carbonyl substrates, effectively guiding the approach of a nucleophile or electrophile to a specific face of the molecule.[1][2]
While direct head-to-head comparative studies for this compound under standardized conditions are not extensively documented in publicly available literature, its performance can be benchmarked by examining data for structurally related prolinol derivatives and other widely used chiral amines in cornerstone asymmetric reactions such as the Michael addition and the aldol reaction.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. Below, we present a comparative summary of the performance of various chiral amines in two fundamental carbon-carbon bond-forming reactions.
Asymmetric Michael Addition
The conjugate addition of carbonyl compounds to α,β-unsaturated systems is a powerful tool for the synthesis of a wide range of chiral molecules. The following table summarizes the performance of several pyrrolidine-based catalysts in the asymmetric Michael addition of propanal to nitrostyrene. This reaction is a standard benchmark for evaluating the efficacy of chiral amine catalysts.[3]
| Catalyst/Ligand | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Note: The data presented is based on available literature and serves for illustrative comparison. Direct comparison can be challenging as reaction conditions may vary between studies.[3] While specific data for 2-(Pyrrolidin-2-YL)ethanol was not found for this specific reaction, the performance of (S)-Diphenylprolinol, a structurally related prolinol derivative, highlights the potential for high enantioselectivity. The introduction of a bulky silyl ether group in (S)-Diphenylprolinol TMS Ether dramatically improves both the reaction rate and the stereoselectivity.[3]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals. Proline and its derivatives are well-known catalysts for this transformation.
| Catalyst/Ligand | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| L-Proline (20 mol%) | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 48 | 68 | 76 |
| (S)-Diphenylprolinol TMS Ether (10 mol%) | Propanal | Cyclohexanone | Toluene | 4 | 2 | 95 | 99 |
Note: This data is compiled from different sources for illustrative purposes.[4] The performance of (S)-Diphenylprolinol TMS Ether in the aldol reaction further underscores the high efficiency and stereocontrol achievable with prolinol-derived catalysts.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key asymmetric reactions discussed.
General Experimental Protocol for Asymmetric Michael Addition
This protocol is a generalized procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a chiral amine.
Materials:
-
Chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 10 mol%)
-
Nitroalkene (e.g., nitrostyrene, 1.0 mmol)
-
Aldehyde (e.g., propanal, 10.0 mmol)
-
Anhydrous solvent (e.g., hexane, 1.0 mL)
-
1N HCl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) and the chiral amine catalyst (0.1 mmol) in the anhydrous solvent (1.0 mL) at the desired temperature (e.g., 0 °C), add the aldehyde (10.0 mmol).
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[3]
General Experimental Protocol for Asymmetric Aldol Reaction
This protocol provides a general procedure for a proline-catalyzed asymmetric aldol reaction.
Materials:
-
Chiral amine catalyst (e.g., L-Proline, 20-30 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol)
-
Anhydrous solvent (e.g., DMSO, 2 mL)
-
Saturated aqueous solution of NH4Cl
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the specified anhydrous solvent (2 mL), add the ketone (10.0 mmol).
-
Add the chiral amine catalyst to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric and enantiomeric excess of the product by appropriate analytical techniques (NMR, chiral HPLC, or GC).[4]
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved in chiral amine catalysis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of 2-(Pyrrolidin-2-yl)ethanol Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral catalyst or building block is a critical decision that balances cost, efficiency, and stereoselectivity. This guide provides a comprehensive cost-benefit analysis of 2-(Pyrrolidin-2-yl)ethanol hydrochloride, comparing its performance and economic viability against common alternatives in the field of asymmetric synthesis, with a focus on the asymmetric aldol reaction.
Executive Summary
This compound is a chiral pyrrolidine derivative employed as a catalyst and building block in asymmetric synthesis. While it offers the potential for high stereoselectivity due to its defined chiral scaffold, its significantly higher cost compared to foundational organocatalysts like L-proline necessitates a careful evaluation of its benefits. This guide demonstrates that for standard asymmetric aldol reactions, L-proline and its more functionalized derivatives, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, often provide comparable or superior performance at a fraction of the cost. The use of the more specialized this compound may be justified in cases where specific substrate-catalyst interactions lead to uniquely high yields or enantioselectivities that cannot be achieved with more common and less expensive alternatives.
Cost Analysis of Chiral Pyrrolidine Derivatives
The economic feasibility of a synthetic route is heavily influenced by the cost of catalysts and starting materials. A comparison of market prices for this compound and two common alternatives, L-proline and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, reveals significant disparities.
| Compound | Supplier Example | Price (USD) | Quantity | Price per Gram (USD) |
| This compound | Biosynth | $330.00 | 250 mg | $1320.00 |
| $1,209.50 | 2.5 g | $483.80 | ||
| L-proline | Sigma-Aldrich | $144.00 | 100 g | $1.44 |
| RPI | $64.75 | 100 g | $0.65 | |
| Carl ROTH | €84.85 (~$92.00) | 100 g | ~$0.92 | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Sigma-Aldrich | $21.37 | - | - |
| TCI America | - | 1 g | - | |
| CP Lab Safety | $420.94 | 100 g | $4.21 |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research-grade chemicals.
As the table clearly indicates, this compound is substantially more expensive than both L-proline and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol on a per-gram basis. This significant cost difference is a primary factor in the cost-benefit analysis.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and a common benchmark for evaluating the effectiveness of chiral catalysts. The following table summarizes representative performance data for pyrrolidine-based catalysts in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-proline | 30 | DMSO | 4 | 99 | 93:7 | 96 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 5 | CH2Cl2 | 24 | 95 | 95:5 | 99 |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
While specific data for this compound in this benchmark reaction is not available in the public domain, the high performance of L-proline and its diphenyl derivative sets a high bar. Both alternatives achieve excellent yields, diastereoselectivity, and enantioselectivity. Notably, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol achieves this at a lower catalyst loading.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the benchmark asymmetric aldol reaction are provided below.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
L-proline
-
Anhydrous solvent (e.g., DMSO)
-
Magnetic stirrer and reaction vessel
Protocol:
-
To a stirred solution of the aldehyde (1.0 mmol) in the anhydrous solvent (2.0 mL) is added the ketone (3.0 mmol).
-
L-proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizing the Synthetic Workflow
The general workflow for evaluating and comparing chiral catalysts in an asymmetric synthesis project can be visualized as follows:
Conclusion and Recommendations
The cost-benefit analysis indicates that for many common asymmetric transformations, the high cost of this compound may not be justified when compared to the performance and economic advantages of L-proline and its more functionalized, yet still more affordable, derivatives.
Recommendations for Researchers:
-
Initial Screening: For new asymmetric reactions, it is highly recommended to first screen readily available and inexpensive catalysts such as L-proline.
-
Optimization: If the initial results with basic catalysts are not satisfactory, more functionalized and sterically demanding catalysts like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol should be considered before resorting to highly specialized and expensive options.
-
Niche Applications: The use of this compound should be reserved for cases where extensive screening with other catalysts has failed to produce the desired outcome or for specific applications where its unique structure is anticipated to provide a significant advantage.
-
Further Research: There is a clear need for direct comparative studies that include this compound to provide the community with a clearer understanding of its specific advantages and potential niche applications in asymmetric synthesis.
A Spectroscopic Comparison of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2-(Pyrrolidin-2-YL)ethanol hydrochloride and two of its representative derivatives: N-acetyl-2-(pyrrolidin-2-yl)ethanol and 2-(pyrrolidin-2-yl)ethyl acetate hydrochloride. The objective is to offer researchers, scientists, and drug development professionals a comparative analysis of their structural features using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
The pyrrolidine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and synthetic compounds, exhibiting a wide range of biological activities.[1][2] Understanding the spectroscopic characteristics of this scaffold and its derivatives is crucial for structure elucidation, quality control, and the design of new chemical entities.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its N-acetyl and O-acetyl derivatives. These derivatives were chosen to illustrate the spectroscopic impact of modification at the nitrogen atom of the pyrrolidine ring and the hydroxyl group of the ethanol side-chain, respectively.
| Spectroscopic Data | 2-(Pyrrolidin-2-YL)ethanol HCl (Parent Compound) | N-acetyl-2-(pyrrolidin-2-yl)ethanol (Derivative A) | 2-(Pyrrolidin-2-yl)ethyl acetate HCl (Derivative B) |
| ¹H NMR (δ, ppm) | ~3.8 (m, 1H, H-2), 3.6 (t, 2H, -CH₂-OH), 3.3-3.1 (m, 2H, H-5), 2.0-1.5 (m, 6H, H-3, H-4, -CH₂-) | ~4.1 (m, 1H, H-2), 3.6 (t, 2H, -CH₂-OH), 3.4 (t, 2H, H-5), 2.1 (s, 3H, -COCH₃), 2.0-1.6 (m, 6H, H-3, H-4, -CH₂-) | ~4.1 (t, 2H, -CH₂-OAc), 3.9 (m, 1H, H-2), 3.4-3.2 (m, 2H, H-5), 2.0 (s, 3H, -COCH₃), 2.1-1.6 (m, 6H, H-3, H-4, -CH₂-) |
| ¹³C NMR (δ, ppm) | ~65.0 (-CH₂-OH), 60.0 (C-2), 46.0 (C-5), 35.0 (-CH₂-), 28.0 (C-3), 24.0 (C-4) | ~170.0 (C=O), 61.0 (-CH₂-OH), 58.0 (C-2), 48.0 (C-5), 38.0 (-CH₂-), 26.0 (C-3), 23.0 (C-4), 22.0 (-COCH₃) | ~171.0 (C=O), 64.0 (-CH₂-OAc), 59.0 (C-2), 46.0 (C-5), 33.0 (-CH₂-), 28.0 (C-3), 24.0 (C-4), 21.0 (-COCH₃) |
| FT-IR (cm⁻¹) | 3350 (O-H), 2700-2400 (N-H⁺), 1050 (C-O) | 3400 (O-H), 1640 (C=O, amide), 1045 (C-O) | 2700-2400 (N-H⁺), 1740 (C=O, ester), 1240 (C-O, ester) |
| ESI-MS (m/z) | 116.1 [M+H]⁺ | 158.1 [M+H]⁺ | 158.1 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aim of NMR spectroscopy in this context is to elucidate the carbon-hydrogen framework of the molecules.[3][4]
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, for the hydrochloride salts or Chloroform-d, CDCl₃, for the free base derivative). The solution was transferred to a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[5]
-
¹H NMR Acquisition: The experiment was conducted at room temperature. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Spectra were acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6] A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) were used.
-
Data Processing: The collected Free Induction Decay (FID) signals were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the ATR crystal (typically diamond or germanium), and pressure was applied to ensure good contact. This is a common and minimal-preparation technique.[8]
-
KBr Pellet Method: Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed in a die under high pressure to form a transparent pellet.[9]
-
-
Instrumentation: A standard FT-IR spectrometer was used.
-
Data Acquisition: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.[10] Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique used to determine the molecular weight of the analyte with high accuracy.[11][12]
-
Sample Preparation: A dilute solution of the analyte (approximately 10 µg/mL) was prepared in a suitable volatile solvent, such as methanol or acetonitrile/water mixture.[13] A small amount of formic acid was sometimes added to promote protonation for analysis in positive ion mode.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source was used. The instrument could be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition: The sample solution was introduced into the ESI source at a flow rate of 5-10 µL/min. A high voltage was applied to the capillary tip to generate a fine spray of charged droplets.[14] The mass analyzer was set to scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-500). Data was acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual biological pathway involving pyrrolidine derivatives.
Caption: General workflow for the spectroscopic analysis of chemical compounds.
Caption: Inhibition of an enzyme by a pyrrolidine derivative.[15]
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. sc.edu [sc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. epa.gov [epa.gov]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Substrate Scope of 2-(Pyrrolidin-2-yl)ethanol Hydrochloride in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis, with L-proline being a seminal example. This guide provides a comparative assessment of the catalytic performance of 2-(pyrrolidin-2-yl)ethanol hydrochloride, a derivative of proline, in asymmetric synthesis. While specific quantitative data for this particular catalyst is limited in publicly accessible literature, this guide leverages data from closely related and foundational pyrrolidine-based catalysts to provide a comprehensive overview of its expected reactivity, substrate scope, and a comparison with established alternatives.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a critical carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in medicinal chemistry. The catalytic cycle, proceeding through an enamine intermediate, is well-established for pyrrolidine-based catalysts.
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-2-(Pyrrolidin-2-yl)ethanol derivative | Benzoic Acid | Water | - | up to 97.3 | up to 92:8 | up to 89.6[1] |
| Prolinamide Derivative | None | DMSO | 48 | 85 | 90:10 | 88 |
| (S)-1-(2-Pyrrolidinylmethyl)-pyrrolidine | None | - | - | - | - | - |
Note: Data is compiled from various sources and reaction conditions may differ. Direct comparison should be made with caution.
The introduction of a hydroxymethyl group at the C-2 position of the pyrrolidine ring, as in 2-(pyrrolidin-2-yl)ethanol, can influence the steric and electronic properties of the catalyst, potentially affecting stereoselectivity and reactivity. The hydroxyl group can participate in hydrogen bonding interactions within the transition state, which can enhance the organization and rigidity of the assembly, leading to improved stereocontrol.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental reaction for stereoselective C-C bond formation, yielding valuable γ-nitrocarbonyl compounds. Pyrrolidine-based catalysts activate aldehydes through enamine formation to facilitate their conjugate addition to nitroalkenes.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Catalyst | Aldehyde | Solvent | Additive | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Pyrrolidine-camphor derivative | Propanal | Toluene | None | up to 99 | up to 92:8 | up to 94[1] |
| (S)-2-(Trifluoromethylsulfonamidoalkyl)pyrrolidine derivative | Propanal | - | None | - | - | - |
| trans-4-Hydroxyprolylamide | Propanal | - | None | high | very high | very high[2] |
The performance of this compound in Michael additions is expected to be influenced by its ability to form a well-defined transition state. The hydroxyl group can act as a hydrogen bond donor, activating the nitroalkene and orienting it for a stereoselective attack by the enamine.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of pyrrolidine-based organocatalysis. These protocols are representative and may require optimization for specific substrates and for the use of this compound.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (0.3 mmol) in the appropriate ketone (1.5 mmol), (S)-proline (0.03 mmol) is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is typically quenched and worked up to isolate the product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the purified product.
General Procedure for an Asymmetric Michael Addition of Aldehydes to Nitroalkenes
In a typical procedure, to a solution of the aldehyde (1.2 equiv.) and the nitroalkene (1.0 equiv.) in an appropriate solvent (e.g., toluene), the organocatalyst (e.g., a pyrrolidine-camphor derivative, 10 mol%) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The product is then purified by column chromatography, and the yield, diastereomeric ratio, and enantiomeric excess are determined.
Catalytic Mechanism and Experimental Workflow
The catalytic cycle of pyrrolidine-based catalysts in asymmetric aldol and Michael reactions is a well-accepted model in organocatalysis. The following diagrams illustrate these pathways and a general experimental workflow.
Caption: Catalytic cycle for the 2-(pyrrolidin-2-yl)ethanol catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for an asymmetric Michael addition.
Conclusion
This compound represents a structurally simple and accessible organocatalyst. Based on the extensive research on related proline derivatives, it is expected to be a competent catalyst for asymmetric aldol and Michael addition reactions. The presence of the hydroxyl group offers a potential advantage for enhancing stereoselectivity through hydrogen bonding interactions in the transition state. However, a detailed assessment of its substrate scope and a direct comparison with other leading organocatalysts under standardized conditions would require further dedicated experimental investigation. The data and protocols presented in this guide, derived from closely related and well-studied catalysts, provide a strong foundation and a starting point for researchers interested in exploring the catalytic potential of this compound in asymmetric synthesis.
References
- 1. Asymmetric Michael reaction of aldehydes with β-nitroalkenes catalyzed by pyrrolidine-camphor derived organocatalysts bearing hydrogen-bond donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
Performance of 2-(Pyrrolidin-2-yl)ethanol Hydrochloride in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-(Pyrrolidin-2-yl)ethanol hydrochloride in various solvent systems. We will delve into its solubility, catalytic activity in asymmetric synthesis, and compare its performance with common alternatives, supported by available experimental data. Detailed experimental protocols and mechanistic diagrams are included to facilitate practical application and understanding.
Solubility Profile
For a related compound, (2S)-Pyrrolidin-2-carboxylic acid (proline), the solubility in pure alcohols follows the order: methanol > ethanol > butan-1-ol > isopropyl alcohol. In binary alcohol-water mixtures, the solubility of proline derivatives tends to decrease as the alcohol concentration increases. A similar trend can be anticipated for this compound.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent System | Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | Forms strong hydrogen bonds and exists as dissociated ions. |
| Methanol | Polar Protic | High | Similar polarity to water, capable of hydrogen bonding. |
| Ethanol | Polar Protic | Moderate to High | Good solvent for polar compounds, but slightly less polar than methanol. |
| Isopropanol | Polar Protic | Moderate | Lower polarity and increased steric hindrance compared to ethanol. |
| Dichloromethane (DCM) | Apolar Aprotic | Low to Very Low | The ionic nature of the hydrochloride salt limits solubility in nonpolar solvents. |
| Toluene | Apolar Aprotic | Very Low | Nonpolar solvent, unable to effectively solvate the ionic compound. |
| Diethyl Ether | Apolar Aprotic | Very Low | Nonpolar solvent with low dielectric constant. |
Performance in Asymmetric Catalysis: A Comparative Analysis
2-(Pyrrolidin-2-yl)ethanol, also known as L-prolinol, is a well-established organocatalyst and a precursor for more complex chiral ligands and catalysts used in asymmetric synthesis. The hydrochloride salt can often be used directly or after neutralization. Pyrrolidine-based catalysts are particularly effective in enamine and iminium ion-mediated reactions, such as aldol, Mannich, and Michael reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. The performance of pyrrolidine-based catalysts is typically evaluated by the reaction yield and the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product.
Table 2: Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst/Auxiliary | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | e.e. (%) (major diastereomer) |
| L-Prolinamide | DMSO | Room Temp | 96 | 99 | 95:5 | 99 (anti) |
| (S)-Prolinol derivative | Neat | -25 | - | High | - | up to >99 |
| Evans Oxazolidinone | DCM | -78 to 0 | 1-3 | >90 | >99:1 (syn) | >99 (syn) |
Data for this compound is inferred from studies on L-prolinol and its derivatives. Performance may vary based on the specific reaction conditions and whether the hydrochloride salt is used directly or neutralized in situ.
Discussion of Alternatives:
-
Prolinol Derivatives: (S)-Prolinol and its derivatives are highly effective catalysts for direct asymmetric aldol reactions, often providing excellent yields and enantioselectivities. The hydroxyl group can play a crucial role in the transition state, leading to high stereocontrol.
-
Evans Oxazolidinones: These are chiral auxiliaries, not catalysts. They are covalently attached to the substrate and direct the stereochemical outcome of the reaction. While they offer exceptional levels of stereocontrol and predictability, they are required in stoichiometric amounts and necessitate additional synthetic steps for attachment and removal.
Experimental Protocols
General Protocol for a Prolinol-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for the direct asymmetric aldol reaction between a ketone and an aldehyde using a prolinol-type catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, cyclohexanone; often used as solvent or in excess)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, or neat ketone)
-
Triethylamine (0.1 mmol, 10 mol%) (optional, for in situ neutralization of the hydrochloride)
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent at the desired temperature (e.g., room temperature or -20 °C), add the ketone.
-
Add this compound and triethylamine (if used).
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or ¹H NMR analysis of the purified product or a suitable derivative.
Mechanistic Insights and Visualizations
The catalytic cycle of pyrrolidine-based catalysts in the asymmetric aldol reaction is believed to proceed through an enamine intermediate. The chiral catalyst creates a stereochemically defined environment that directs the facial selectivity of the electrophilic attack by the aldehyde.
Caption: Catalytic cycle of a prolinol-catalyzed asymmetric aldol reaction.
This diagram illustrates the key steps in the catalytic cycle. The pyrrolidine catalyst reacts with the ketone to form a chiral enamine. This enamine then attacks the aldehyde in a stereoselective manner, leading to the formation of an iminium ion. Hydrolysis of the iminium ion releases the enantioenriched aldol product and regenerates the catalyst.
Caption: General experimental workflow for an asymmetric aldol reaction.
This workflow diagram outlines the typical steps involved in performing an asymmetric aldol reaction using a pyrrolidine-based catalyst, from reaction setup to product analysis.
A Comparative Guide to Enantioselectivity: Catalytic vs. Stoichiometric Chiral Reagents
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount. Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, is a critical challenge. This guide provides an objective comparison between two primary strategies for achieving enantioselectivity: the use of catalytic chiral reagents and stoichiometric chiral reagents.
We will explore the core principles of each approach, present a head-to-head comparison using the asymmetric reduction of acetophenone as a model reaction, provide detailed experimental protocols, and visualize the fundamental mechanistic differences.
Core Principles: Two Approaches to Asymmetric Induction
Stoichiometric Chiral Reagents: These are chiral molecules used in at least a one-to-one molar ratio with the substrate. The reagent is directly involved in the reaction and is consumed during the transformation. The chirality is transferred from the reagent to the product in a single turnover event. A classic example is the use of BINAL-H, a chiral hydride reagent, for the enantioselective reduction of ketones.[1][2] While often providing high enantioselectivity, the need for stoichiometric quantities of what can be a complex and expensive chiral molecule is a significant drawback in terms of cost and atom economy.[1][3]
Catalytic Chiral Reagents: In contrast, a catalytic chiral reagent, or catalyst, is used in substoichiometric amounts (typically 1-10 mol%). The catalyst facilitates the reaction between the substrate and an achiral reagent, is not consumed, and is regenerated at the end of each reaction cycle.[4] This allows a small amount of the chiral catalyst to produce a large quantity of the chiral product.[4] The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine to catalyze the reduction of ketones by an achiral borane source, is a prime example of this highly efficient approach.[1]
Head-to-Head Comparison: Asymmetric Reduction of Acetophenone
To illustrate the practical differences in performance, we compare the enantioselective reduction of acetophenone to 1-phenylethanol using a stoichiometric chiral hydride (BINAL-H) and a catalytic chiral reagent (CBS catalyst).
Data Presentation
| Feature | Stoichiometric Reagent | Catalytic System |
| Chiral Reagent | (R)-BINAL-H | (S)-Me-CBS-Oxazaborolidine |
| Substrate | Acetophenone | Acetophenone |
| Achiral Reagent | - (Hydride from BINAL-H) | Borane-THF complex (BH₃·THF) |
| Reagent Loading | >100 mol% (Stoichiometric) | 10 mol% |
| Yield | 78% | 97% |
| Enantiomeric Excess (ee) | 95% (R) | 96% (R) |
| Reference | Noyori, R. et al. J. Am. Chem. Soc.1984 , 106, 6709. | Corey, E. J. et al. J. Am. Chem. Soc.1987 , 109, 5551. |
Performance Analysis
Both the stoichiometric BINAL-H reagent and the catalytic CBS system deliver the (R)-1-phenylethanol product with excellent enantioselectivity (95% and 96% ee, respectively). However, the catalytic approach demonstrates a significantly higher chemical yield (97% vs. 78%).
The most striking difference lies in the amount of the chiral material required. The CBS reduction achieves its result using only 10 mol% of the chiral catalyst, meaning one molecule of the catalyst can generate at least ten molecules of the product. In contrast, the BINAL-H reagent is consumed in the reaction, requiring more than a full equivalent relative to the starting material. This highlights the superior efficiency and atom economy of the catalytic method, which is a key consideration for sustainable and cost-effective synthesis, especially on an industrial scale.
Mandatory Visualization
Mode of Action: Stoichiometric vs. Catalytic
Caption: Stoichiometric reagents are consumed, while catalysts are regenerated.
Experimental Workflow for Enantioselectivity Comparison
Caption: Workflow for comparing chiral reagent performance.
Experimental Protocols
Note: These procedures should be carried out by trained personnel using appropriate safety precautions, including the use of an inert atmosphere (e.g., nitrogen or argon) as boranes and metal hydrides are sensitive to air and moisture.
Catalytic Reduction of Acetophenone via CBS Method
Adapted from Corey, E. J., et al. J. Am. Chem. Soc. 1987, 109, 5551.
-
Catalyst Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (10 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the catalyst. Cool the solution to 0 °C.
-
Borane Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, 1.0 equivalent) dropwise to the stirred catalyst solution.
-
Substrate Addition: In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the reaction temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol, followed by 2 M hydrochloric acid. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Stoichiometric Reduction of Acetophenone with (R)-BINAL-H
Adapted from Noyori, R. et al. J. Am. Chem. Soc. 1984, 106, 6709.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the (R)-BINAL-H reagent. To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous THF at 0 °C, add a solution of anhydrous ethanol (1.1 equivalents) in THF dropwise. After stirring for 30 minutes, add a solution of (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL, 1.1 equivalents) in THF dropwise. Stir the resulting homogeneous solution at room temperature for 1 hour before use.
-
Reaction Setup: Cool the freshly prepared (R)-BINAL-H solution to -78 °C (dry ice/acetone bath).
-
Substrate Addition: Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the BINAL-H solution.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature.
-
Purification: Add water and filter the resulting precipitate through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Conclusion
Both catalytic and stoichiometric chiral reagents are powerful tools for achieving high enantioselectivity. Stoichiometric reagents can be highly effective and predictable, but their use is often limited by high cost and poor atom economy. Catalytic reagents represent a more elegant, efficient, and sustainable approach.[4] By requiring only a fraction of the chiral material, they minimize waste and cost, making them the preferred method for large-scale synthesis and a cornerstone of green chemistry. The choice between the two will ultimately depend on factors such as the specific transformation, the availability and cost of the chiral source, and the desired scale of the reaction.
References
Safety Operating Guide
Navigating the Disposal of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Pyrrolidin-2-YL)ethanol hydrochloride, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Profile
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Hazard Classification Summary:
| Hazard Statement | Classification | Precautionary Measures |
| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] |
| H319 | Causes serious eye irritation | P280: Wear eye protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Core Disposal Principle: Professional Waste Management
The primary and unequivocal directive for the disposal of this compound is to engage a licensed professional waste disposal service.[2][3] This chemical should not be disposed of down the drain or in regular trash.[4][5] Evaporation is also not an acceptable method of disposal.[6][7]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and preparation of this compound for pickup by a certified hazardous waste contractor.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][8] Incompatible wastes should always be segregated.[5][8]
2. Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and compatible waste container.[5][9] The original container is often a suitable choice if it is in good condition.[8]
-
The container must be securely capped at all times, except when adding waste.[5][6][8]
-
Ensure the container is made of a material compatible with the chemical.
3. Labeling:
-
As soon as waste is first added to the container, it must be labeled with a hazardous waste tag.[6]
-
The label must clearly identify the contents as "Hazardous Waste" and list "this compound" as the constituent.
-
Include the accumulation start date and any other information required by your institution.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Ensure secondary containment for liquid waste to prevent spills.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[6][9]
5. Arranging for Disposal:
-
Once the waste container is full, or within the time limits specified by your institution (often six to twelve months), arrange for a pickup from your institution's EHS or a contracted hazardous waste disposal service.[7][9][10]
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Disposal of Empty Containers
Empty containers that held this compound must also be handled with care.
-
Thoroughly Empty: Ensure that all contents have been removed.[5][6]
-
Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Given the hazard profile of this compound, it is prudent to collect the first rinse as hazardous waste. Subsequent rinses with a suitable solvent (such as water) can be disposed of down the drain, provided they meet local pH requirements and are not otherwise contaminated.[4]
-
Defacing: Deface or remove all chemical labels from the empty, rinsed container before disposal in regular trash.[6]
Logical Relationship for Container Disposal:
Caption: Decision process for the disposal of empty this compound containers.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
Essential Safety and Handling Guidelines for 2-(Pyrrolidin-2-YL)ethanol hydrochloride
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial, immediate safety and logistical information for the handling and disposal of 2-(Pyrrolidin-2-YL)ethanol hydrochloride (CAS RN: 664364-46-9).
While a specific Safety Data Sheet (SDS) for this compound was not directly accessible through the conducted searches, general safety protocols for handling structurally similar chemical compounds serve as a foundational guide. It is imperative to obtain the specific SDS from your chemical supplier before commencing any work. The information presented here is based on best practices for laboratory safety and handling of research chemicals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure. The following table summarizes recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Use in a well-ventilated area or a chemical fume hood. |
| Conducting reactions | Chemical splash goggles or a face shield. | Nitrile or neoprene gloves. | Laboratory coat. | Work should be performed in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or gown over a laboratory coat. | A fit-tested respirator may be necessary depending on the spill size and volatility. |
| Waste disposal | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Conduct in a well-ventilated area. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Use appropriate, clean, and dry glassware and equipment.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Segregation: Collect all waste containing this compound separately from other waste streams. This includes contaminated PPE, weighing papers, and cleaning materials.
-
Labeling: Clearly label the waste container with the full chemical name and any associated hazards.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
